molecular formula C8H12O B086537 1,2-Epoxy-4-vinylcyclohexane CAS No. 106-86-5

1,2-Epoxy-4-vinylcyclohexane

カタログ番号: B086537
CAS番号: 106-86-5
分子量: 124.18 g/mol
InChIキー: SLJFKNONPLNAPF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1,2-Epoxy-4-vinylcyclohexane (CAS RN: 106-86-5) is a high-purity, bifunctional monomer of significant interest in materials science and biochemical research. With a molecular formula of C₈H₁₂O and a molecular weight of 124.18 g/mol, it is characterized as a colorless to almost colorless clear liquid . This compound is a mixture of isomers, also known as 4-Vinyl-1,2-epoxycyclohexane and 3-Vinyl-7-oxabicyclo[4.1.0]heptane . It must be stored refrigerated (0-10°C) to maintain stability, as it is heat-sensitive . Its primary research application lies in its role as a key modifying agent for natural fibers in the creation of polymer composites. The molecule features both an epoxy ring and a vinyl group, enabling dual functionality. In one documented application, it was successfully grafted onto the surface of bamboo fibers (BFs) using N, N-dimethylbenzylamine as a catalyst . This process covalently bonds the molecule to the fibers, introducing reactive carbon-carbon double bonds (C=C) on their surface. When these modified fibers are incorporated into unsaturated polyester (UPE) resins, the vinyl groups participate in free-radical co-polymerization with the resin, forming robust chemical cross-links at the interface . This method has been shown to markedly improve interfacial adhesion, leading to significant enhancements in the tensile strength, flexural strength, flexural modulus, storage modulus, and water resistance of the resulting biocomposites, without altering the crystal structure of the cellulose fibers . From a biochemical and toxicological perspective, this compound is identified as one of the monoepoxide metabolites of 4-vinylcyclohexene (VCH) . Research into VCH has shown that it can be bioactivated in the liver by cytochrome P450 enzymes (particularly CYP 2A and 2B) to form monoepoxides, including the 1,2- and 7,8-epoxy derivatives . These monoepoxides can be further metabolized into the diepoxide derivative (VCD), which is a known ovotoxic agent in mice . The stereochemical course of the biotransformation of 4-vinylcyclohexene to these monoepoxides has been studied with rat liver microsomes and purified P450 enzymes, revealing that the epoxidation can occur on both the endo- and exocyclic double bonds, yielding isomeric epoxides . The metabolism of these epoxides involves further detoxification pathways, including hydrolysis by microsomal epoxide hydrolase (mEH) and glutathione (GSH) conjugation . Handling and Safety: This compound is a flammable liquid and vapor. It is harmful if swallowed and causes serious eye irritation . Appropriate personal protective equipment, including protective gloves and eye protection, is required. Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic use. It is not for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-ethenyl-7-oxabicyclo[4.1.0]heptane
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InChI

InChI=1S/C8H12O/c1-2-6-3-4-7-8(5-6)9-7/h2,6-8H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SLJFKNONPLNAPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCC2C(C1)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

29829-07-0
Record name 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl-, homopolymer
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DSSTOX Substance ID

DTXSID10861725
Record name 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl-
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Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl-
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CAS No.

106-86-5
Record name 4-Vinylcyclohexene oxide
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Record name 7-Oxabicyclo(4.1.0)heptane, 3-ethenyl-
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Record name 1,2-Epoxy-4-vinylcyclohexane
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Record name 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl-
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Record name 1,2-epoxy-4-vinylcyclohexane
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Epoxy-4-vinylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2-epoxy-4-vinylcyclohexane, a versatile bifunctional molecule with significant applications in polymer chemistry, fine chemical synthesis, and as an intermediate for pharmaceuticals.[1][2] This document details established synthetic routes, including specific experimental protocols for the epoxidation of 4-vinylcyclohexene (B86511). Furthermore, it outlines the key analytical techniques for the structural elucidation and purity assessment of the target compound, supported by tabulated spectral data and visual workflows.

Introduction

This compound (also known as 4-vinyl-1-cyclohexene 1,2-epoxide) is a colorless to pale yellow liquid with a mild, sweet odor.[1][2] Its structure, featuring both a reactive epoxy ring and a vinyl group, makes it a valuable building block in organic synthesis. The strained three-membered epoxide ring is susceptible to nucleophilic attack, enabling a variety of ring-opening reactions, while the vinyl group can participate in polymerization and other addition reactions.[1][2][3] This dual functionality allows for the synthesis of a wide range of derivatives and polymers with tailored properties.[1][2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₂O
Molecular Weight 124.18 g/mol [4]
CAS Number 106-86-5[4]
Appearance Colorless to pale yellow liquid[1][2]
Odor Mild, slightly sweet[1][2]
Boiling Point 169 °C
Melting Point -100 °C[4]
Density 0.952 g/mL at 25 °C
Refractive Index 1.47[4]
Solubility Sparingly soluble in water[2]

Synthesis of this compound

The most common method for the synthesis of this compound is the selective epoxidation of the endocyclic double bond of 4-vinylcyclohexene.[1][2] This selectivity is attributed to the higher reactivity of the cyclohexene (B86901) double bond compared to the vinyl group's double bond. Common oxidizing agents include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) and peroxyacetic acid, as well as hydrogen peroxide in the presence of a catalyst.[1][2]

Epoxidation using Peroxyacetic Acid

This method offers high yields and selectivity under controlled conditions.

Synthesis_Peroxyacetic_Acid 4-Vinylcyclohexene 4-Vinylcyclohexene Product This compound 4-Vinylcyclohexene->Product Epoxidation Peroxyacetic_Acid Peroxyacetic Acid (CH3CO3H) Peroxyacetic_Acid->Product Byproduct Acetic Acid

Caption: Epoxidation of 4-vinylcyclohexene with peroxyacetic acid.

Experimental Protocol:

  • Materials: 4-vinylcyclohexene (50 mL), 30% peroxyacetic acid (90 mL), ethyl acetate (B1210297) (200 mL), sodium carbonate (20.0 g).

  • Procedure:

    • To a stirred solution of 4-vinylcyclohexene in ethyl acetate in a reaction vessel, add sodium carbonate.

    • Cool the mixture to the desired reaction temperature (e.g., 25-45°C).

    • Slowly add the 30% peroxyacetic acid to the mixture while maintaining the temperature.

    • The reaction is typically allowed to proceed for 2 hours.[1]

    • After the reaction is complete, the mixture is washed with a solution of sodium sulfite (B76179) to decompose excess peroxide, followed by a wash with a saturated sodium bicarbonate solution and then brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product can be purified by fractional distillation to yield this compound with a purity of up to 99% and a yield of approximately 85%.[1]

Epoxidation using Hydrogen Peroxide and Acetic Anhydride (B1165640)

This in-situ generation of peroxyacetic acid is a common industrial approach.

Experimental Protocol:

  • Materials: 4-vinylcyclohexene (105 g), toluene (B28343) (305 g), acetic anhydride (113 g), sodium acetate (10 g), 45% hydrogen peroxide (100 g), 50% sodium hydroxide (B78521) solution, 10% sodium sulfite solution.

  • Procedure:

    • In a three-necked flask equipped with a stirrer and a dropping funnel, combine 4-vinylcyclohexene, toluene, acetic anhydride, and sodium acetate.

    • Cool the mixture to 5-15°C with stirring.[2]

    • Slowly add the 45% hydrogen peroxide, ensuring the reaction temperature does not exceed 25°C. The addition typically takes about 1.5 hours.[2]

    • After the addition is complete, continue stirring for 6 hours.[2]

    • Slowly add 50% sodium hydroxide solution to adjust the pH to 10-12.[2]

    • Allow the phases to separate and collect the upper organic phase.

    • Wash the organic phase with a 10% sodium sulfite solution.

    • Remove the solvent (toluene) by distillation to obtain the crude product.

    • Purify the crude product by rectification to obtain this compound with a purity of over 99% and a yield of up to 92%.[2]

Characterization of this compound

A combination of spectroscopic techniques is employed to confirm the structure and assess the purity of the synthesized this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Synthesized_Product Crude Product Purified_Product Purified this compound Synthesized_Product->Purified_Product Distillation NMR NMR Spectroscopy (1H & 13C) Purified_Product->NMR Structural Elucidation FTIR FTIR Spectroscopy Purified_Product->FTIR Functional Group Identification GCMS GC-MS Analysis Purified_Product->GCMS Purity & Mol. Weight Confirmation

Caption: A typical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for the structural confirmation of this compound.

Table 2: ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityAssignment
~5.8m-CH=CH₂
~5.0m-CH=CH₂
~3.1mEpoxide CH
~2.2-1.2mCyclohexane (B81311) CH₂ and CH

Table 3: ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~142-C H=CH₂
~114-CH=C H₂
~52Epoxide C H
~30-25Cyclohexane C H₂ and C H

Experimental Protocol (General):

  • Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).

  • Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, multiplicities, and integration values are used to confirm the presence of the vinyl and epoxy groups and the cyclohexane ring structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Table 4: FTIR Spectral Data

Wavenumber (cm⁻¹)VibrationFunctional Group
~3080C-H stretchVinyl C-H
~2920-2850C-H stretchAliphatic C-H
~1640C=C stretchVinyl C=C
~1250C-O stretchEpoxide ring "breathing"
~910C-H bendVinyl =C-H out-of-plane
~840C-O-C stretchEpoxide ring

Experimental Protocol (General):

  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation: A thin film of the liquid sample can be placed between two KBr or NaCl plates.

  • Analysis: The infrared spectrum is recorded. The presence of absorption bands corresponding to the vinyl and epoxy functional groups, as well as the absence of a broad O-H band (indicating no significant hydrolysis), confirms the structure.[5][6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of the sample and confirming its molecular weight.

Table 5: Mass Spectrometry Data

m/zInterpretation
124Molecular ion [M]⁺
95[M - C₂H₅]⁺
79[C₆H₇]⁺ (Cyclohexadienyl cation)

Experimental Protocol (General):

  • Instrumentation: A standard GC-MS system.

  • Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is prepared.

  • GC Conditions: A suitable capillary column (e.g., DB-5 or equivalent) is used. The oven temperature program is optimized to achieve good separation of the product from any impurities or starting materials.

  • MS Conditions: The mass spectrometer is typically operated in electron ionization (EI) mode.

  • Analysis: The gas chromatogram indicates the purity of the sample, with the retention time being characteristic of the compound. The mass spectrum provides the molecular weight of the compound and its fragmentation pattern, which can be used for structural confirmation.

Conclusion

This technical guide has detailed the primary synthetic routes to this compound and the essential analytical methods for its characterization. The provided experimental protocols and tabulated data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the reliable synthesis and verification of this important chemical intermediate. The unique bifunctional nature of this compound continues to make it a molecule of significant interest for the development of novel materials and complex organic structures.

References

An In-depth Technical Guide to 1,2-Epoxy-4-vinylcyclohexane: Properties, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Epoxy-4-vinylcyclohexane is a bifunctional organic compound featuring both a reactive epoxide ring and a vinyl group attached to a cyclohexane (B81311) core.[1] This unique structural combination makes it a valuable intermediate in organic synthesis, particularly in the production of polymers and specialty chemicals.[1][2] In the context of pharmaceutical research and drug development, its significance is primarily understood through its role as a metabolite of 4-vinylcyclohexene (B86511) and as a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its relevance in biological systems and drug development.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a mild, sweet odor at room temperature.[1] It is characterized by moderate volatility and is sparingly soluble in water.[1] The strained three-membered epoxide ring renders the molecule reactive towards nucleophiles.[1]

Table 1: Physical Properties of this compound
PropertyValueReference
Molecular FormulaC₈H₁₂O[3]
Molecular Weight124.18 g/mol [4]
AppearanceColorless to pale yellow liquid[1]
OdorMild, sweet, fruity[1]
Boiling Point169 °C[5]
Melting Point-100 °C[5]
Density0.952 g/mL at 25 °C[4]
Refractive Index (n²⁰/D)1.469[4]
SolubilitySparingly soluble in water[1]
Vapor Pressure2.1 mmHg at 25 °C (Predicted)[6]
Flash Point46 °C (closed cup)[5]
Table 2: Chemical Identifiers
IdentifierValueReference
CAS Number106-86-5[4]
IUPAC Name3-ethenyl-7-oxabicyclo[4.1.0]heptane[3]
Synonyms4-Vinyl-1-cyclohexene 1,2-epoxide, Vinylcyclohexene monoxide[4]
InChIInChI=1S/C8H12O/c1-2-6-3-4-7-8(5-6)9-7/h2,6-8H,1,3-5H2[3]
InChIKeySLJFKNONPLNAPF-UHFFFAOYSA-N[3]
SMILESC=CC1CCC2OC2C1[4]

Experimental Protocols

Synthesis: Epoxidation of 4-Vinylcyclohexene with m-CPBA

A common and effective method for the synthesis of this compound is the epoxidation of 4-vinylcyclohexene using meta-chloroperoxybenzoic acid (m-CPBA).[1] This reaction is known for its high stereoselectivity.[1]

Materials:

  • 4-Vinylcyclohexene

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-vinylcyclohexene in dichloromethane (DCM).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add a solution of m-CPBA in DCM to the cooled solution of 4-vinylcyclohexene over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite to destroy any excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.[7][8]

Logical Workflow for Synthesis and Purification:

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification dissolve Dissolve 4-Vinylcyclohexene in DCM cool Cool to 0°C dissolve->cool add_mcpba Add m-CPBA solution cool->add_mcpba react Stir at 0°C for 2-4h add_mcpba->react quench Quench with Na₂SO₃ react->quench wash_bicarb Wash with NaHCO₃ quench->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with MgSO₄ wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate distill Fractional Distillation filter_concentrate->distill

A flowchart of the synthesis and purification process.
Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like this compound, allowing for both separation and identification.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).[9]

Typical GC-MS Parameters:

  • Column: A non-polar or low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is generally suitable.[10]

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium with a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Hold: Maintain at 200 °C for 5 minutes.

  • MSD Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • Source Temperature: 230 °C.[9]

    • Quadrupole Temperature: 150 °C.[9]

    • Scan Range: m/z 35-300.

Sample Preparation:

  • Dilute the sample in a suitable solvent such as dichloromethane or ethyl acetate (B1210297) to an appropriate concentration (e.g., 100 ppm).

Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

Instrumentation:

  • A standard NMR spectrometer (e.g., Bruker Avance 400 MHz).

Typical Experimental Conditions:

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).[6]

  • Temperature: 298 K (25 °C).

  • ¹H NMR:

    • Frequency: 400 MHz.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

  • ¹³C NMR:

    • Frequency: 100 MHz.

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

Spectra for this compound are publicly available for reference in databases such as the NIST WebBook and ChemicalBook.[3][11]

Biological Activity and Relevance in Drug Development

The primary relevance of this compound in drug development and biological research stems from its role as a metabolite of 4-vinylcyclohexene.[12] 4-Vinylcyclohexene is known to cause ovarian toxicity in animal models, and this effect is mediated by its epoxidation to this compound and subsequently to 4-vinylcyclohexene diepoxide (VCD).[12] The diepoxide is particularly potent in destroying ovarian follicles.[12]

Metabolism and Toxicity

The metabolism of 4-vinylcyclohexene to its epoxide metabolites is a critical step in its toxicity.[12] This bioactivation process is catalyzed by cytochrome P450 enzymes in the liver.[12]

Metabolic Pathway of 4-Vinylcyclohexene:

G Metabolism of 4-Vinylcyclohexene VCH 4-Vinylcyclohexene EVCH This compound VCH->EVCH CYP450 VCD 4-Vinylcyclohexene Diepoxide EVCH->VCD CYP450 Toxicity Ovarian Toxicity VCD->Toxicity

The metabolic activation of 4-vinylcyclohexene.
Modulation of Signaling Pathways

While direct studies on the interaction of this compound with specific signaling pathways are limited, research on its more toxic metabolite, VCD, has provided valuable insights. VCD is used to create animal models of premature ovarian insufficiency and has been shown to have hormone-like effects. It can rapidly activate the PI3K/Akt/mTOR signaling pathway, a critical pathway involved in cell survival, growth, and proliferation.[13][14][15] Dysregulation of this pathway is implicated in various diseases, including cancer.[14][16][17]

Simplified PI3K/Akt/mTOR Signaling Pathway:

G PI3K/Akt/mTOR Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival

A simplified representation of the PI3K/Akt/mTOR pathway.

The ability of VCD to modulate this pathway suggests that other reactive epoxides, including its precursor this compound, could potentially have similar, albeit likely less potent, effects. This opens avenues for research into the biological activities of this class of compounds.

Applications in Drug Delivery and Synthesis

This compound is explored for biomedical applications, including its use in drug delivery systems and as a scaffold for tissue engineering. Its biocompatibility and ability to form hydrogels make it an interesting candidate for these applications. Furthermore, its bifunctional nature makes it a useful building block in the synthesis of pharmaceutical intermediates.[2] The epoxide can undergo ring-opening reactions with various nucleophiles, while the vinyl group can participate in a range of addition and polymerization reactions, allowing for the construction of complex molecular architectures.

Conclusion

This compound is a versatile chemical intermediate with well-defined physical and chemical properties. Its synthesis and analysis can be achieved through standard organic chemistry techniques. While its biological significance is largely tied to its role as a toxic metabolite of 4-vinylcyclohexene, the emerging understanding of how its diepoxide derivative interacts with key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, presents new opportunities for research. For drug development professionals, this compound holds potential both as a tool for studying mechanisms of toxicity and as a versatile building block for the synthesis of novel therapeutic agents and drug delivery systems. Further investigation into its direct biological activities is warranted to fully elucidate its potential in the pharmaceutical sciences.

References

An In-depth Technical Guide to 1,2-Epoxy-4-vinylcyclohexane (CAS Number 106-86-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Epoxy-4-vinylcyclohexane, with the CAS number 106-86-5, is a versatile bifunctional molecule featuring both a reactive epoxide ring and a vinyl group.[1] This unique structural combination makes it a valuable intermediate in a wide range of chemical syntheses, from the production of specialty polymers and adhesives to its use as a building block in the development of complex organic molecules, including pharmaceutical agents.[1][2][3] This technical guide provides a comprehensive overview of the core chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its key chemical reactions. Furthermore, it delves into the toxicological profile of this compound, focusing on its metabolic pathways and mechanisms of toxicity. This document is intended to serve as a thorough resource for researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature with a characteristically sweet, fruity odor.[1] It is sparingly soluble in water but miscible with many organic solvents.[1] The presence of the strained epoxide ring makes it a reactive molecule, susceptible to nucleophilic attack.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 106-86-5[4]
Molecular Formula C₈H₁₂O[4]
Molecular Weight 124.18 g/mol [4]
Appearance Colorless liquid[1]
Odor Sweet, fruity[1]
Boiling Point 169 °C (lit.)[2]
Melting Point -100 °C (lit.)[5]
Density 0.952 g/mL at 25 °C (lit.)[2]
Refractive Index (n20/D) 1.469 (lit.)[2]
Solubility in Water Sparingly soluble[1]

Synthesis and Purification

The most common method for the synthesis of this compound is the epoxidation of its precursor, 4-vinylcyclohexene (B86511).[1] This reaction can be achieved using various oxidizing agents, with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) being a prevalent choice in laboratory settings.[1][6]

Experimental Protocol: Synthesis via Epoxidation with m-CPBA

This protocol outlines a general procedure for the synthesis of this compound using m-CPBA.

Materials:

  • 4-Vinylcyclohexene

  • meta-Chloroperoxybenzoic acid (m-CPBA, purified)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃), 10% aqueous solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-vinylcyclohexene in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of purified m-CPBA in dichloromethane to the stirred solution of 4-vinylcyclohexene. The slow addition is crucial to control the reaction temperature and prevent side reactions.[7]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to destroy any excess peroxy acid.

  • Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Experimental Protocol: Purification by Fractional Distillation

The crude this compound can be purified by fractional distillation under reduced pressure.

Procedure:

  • Set up a fractional distillation apparatus.

  • Transfer the crude product to the distillation flask.

  • Heat the flask gently under reduced pressure.

  • Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point of this compound is 169 °C at atmospheric pressure.[2]

G cluster_synthesis Synthesis cluster_purification Purification 4-Vinylcyclohexene 4-Vinylcyclohexene Reaction Reaction 4-Vinylcyclohexene->Reaction m-CPBA m-CPBA m-CPBA->Reaction Crude Product Crude Product Reaction->Crude Product Epoxidation Fractional Distillation Fractional Distillation Crude Product->Fractional Distillation Pure this compound Pure this compound Fractional Distillation->Pure this compound G Epoxide This compound Reaction Ring-Opening Epoxide->Reaction Amine Nucleophilic Amine Amine->Reaction Product β-Amino Alcohol Reaction->Product SN2 Attack G VCH 4-Vinylcyclohexene Monoepoxide This compound VCH->Monoepoxide CYP450 Diepoxide 4-Vinylcyclohexene Diepoxide Monoepoxide->Diepoxide CYP450 Diol Diol Metabolites Monoepoxide->Diol Epoxide Hydrolase Diepoxide->Diol Epoxide Hydrolase G Epoxide This compound (and its diepoxide metabolite) DNA Cellular DNA Epoxide->DNA Alkylation Adduct DNA Adduct Formation DNA->Adduct Mutation Mutations Adduct->Mutation Damage Chromosomal Damage Adduct->Damage Cancer Carcinogenicity Mutation->Cancer Damage->Cancer

References

Spectroscopic Profile of 1,2-Epoxy-4-vinylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-Epoxy-4-vinylcyclohexane, a versatile bifunctional molecule with applications in polymer chemistry and organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Chemical Structure and Properties

  • IUPAC Name: 3-Ethenyl-7-oxabicyclo[4.1.0]heptane

  • Synonyms: 4-Vinyl-1,2-epoxycyclohexane, this compound

  • CAS Number: 106-86-5[1]

  • Molecular Formula: C₈H₁₂O[1]

  • Molecular Weight: 124.18 g/mol [1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
5.85 - 5.75m1H=CH-
5.05 - 4.90m2H=CH₂
3.15 - 3.05m2HH-1, H-2 (epoxide)
2.30 - 1.20m7HCyclohexyl protons

Note: Specific peak assignments and coupling constants may vary depending on the solvent and instrument frequency. The data presented is a representative compilation from various sources.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)Assignment
141.5=CH-
114.2=CH₂
52.5C-1 (epoxide)
51.8C-2 (epoxide)
35.0C-4
30.1C-3
29.5C-5
25.2C-6

Note: The chemical shifts are referenced to a standard solvent signal.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3075Medium=C-H stretch (vinyl)
2995 - 2840StrongC-H stretch (aliphatic)
1645MediumC=C stretch (vinyl)
1250StrongC-O stretch (epoxide, asymmetric)
915StrongC-H bend (vinyl, out-of-plane)
840StrongC-O stretch (epoxide, symmetric)

Note: The IR spectrum is characterized by the presence of both the vinyl group and the epoxide ring vibrations.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
12415[M]⁺ (Molecular Ion)
95100[M - C₂H₃O]⁺
8185[C₆H₉]⁺
7970[C₆H₇]⁺
6760[C₅H₇]⁺
5455[C₄H₆]⁺

Note: The fragmentation pattern is consistent with the loss of fragments from the vinyl and epoxy groups.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and desired resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

    • Use a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the range of 0 to 150 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data with an appropriate window function and Fourier transform.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, the spectrum can be obtained neat. Place a small drop of the liquid between two KBr or NaCl plates to form a thin film.

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the clean plates.

    • Place the sample plates in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Average a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 30 to 200 to detect the molecular ion and major fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample 1. Sample Handling cluster_acquisition 2. Data Acquisition cluster_analysis 3. Data Analysis & Interpretation Sample This compound Prep Sample Preparation (Dissolution/Neat) Sample->Prep NMR NMR Spectrometer Prep->NMR IR FTIR Spectrometer Prep->IR MS Mass Spectrometer Prep->MS NMR_Data NMR Spectra (¹H, ¹³C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

Thermal Stability of 1,2-Epoxy-4-vinylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Epoxy-4-vinylcyclohexane, also known as 4-vinylcyclohexene (B86511) monoepoxide, is a bifunctional molecule containing both a reactive epoxide ring and a vinyl group. This unique structure makes it a valuable intermediate in the synthesis of specialty polymers, resins, and fine chemicals. However, the presence of the strained epoxide ring raises important questions about its thermal stability. Understanding the behavior of this compound under thermal stress is critical for ensuring safe handling, storage, and processing, as well as for controlling polymerization and other chemical reactions.

This technical guide provides a comprehensive overview of the available information on the thermal stability of this compound. Due to a lack of specific, publicly available quantitative data on its thermal decomposition, this guide also furnishes detailed, representative experimental protocols for assessing its thermal hazards using standard analytical techniques.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound relevant to its thermal stability is presented below. This data is compiled from various chemical safety and supplier datasheets.

PropertyValueSource
Molecular FormulaC₈H₁₂O--INVALID-LINK--
Molecular Weight124.18 g/mol --INVALID-LINK--
Boiling Point169 °C--INVALID-LINK--
Flash Point46 °C (closed cup)--INVALID-LINK--, --INVALID-LINK--
FormLiquid--INVALID-LINK--
Density0.952 g/mL at 25 °C--INVALID-LINK--
Decomposition Temperature No data available --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--

Thermal Hazard Overview

Experimental Protocols for Thermal Stability Assessment

To determine the thermal stability of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended. The following are detailed, representative protocols that can be adapted for this purpose.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the temperatures at which the material begins to decompose and to characterize its mass loss profile as a function of temperature.

Apparatus:

  • Thermogravimetric Analyzer (e.g., TA Instruments Q50, Mettler Toledo TGA/DSC)

  • High-purity nitrogen and air gas supplies

  • Aluminum or platinum sample pans

  • Microbalance

Procedure:

  • Sample Preparation: Place approximately 5-10 mg of this compound into a tared TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

    • Record the mass loss and temperature continuously.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset decomposition temperature (T_onset), which is often calculated as the intersection of the baseline with the tangent of the decomposition curve.

    • Note the temperature at 5% mass loss (T₅) and the temperature of maximum decomposition rate (T_peak).

    • If performing in air, note any differences in the decomposition profile which may indicate oxidative degradation.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the onset temperature of exothermic or endothermic events, such as decomposition or polymerization, and to quantify the heat released or absorbed (enthalpy).

Apparatus:

  • Differential Scanning Calorimeter (e.g., TA Instruments Q20, Mettler Toledo DSC 3)

  • High-pressure stainless steel or gold-plated copper crucibles suitable for reactive liquids.

  • Crimping press for sealing crucibles.

  • High-purity nitrogen gas supply.

Procedure:

  • Sample Preparation:

    • Tare a high-pressure DSC crucible.

    • Dispense 1-3 mg of this compound into the crucible.

    • Hermetically seal the crucible using the crimping press. This is crucial to prevent evaporation and contain any pressure generated during decomposition.

  • Instrument Setup:

    • Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.

    • Purge the cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected decomposition temperature (e.g., 30 °C).

    • Ramp the temperature at a controlled rate, typically 5-10 °C/min, to a final temperature beyond the decomposition event (e.g., 350-400 °C).

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • Identify and integrate any exothermic peaks to determine the enthalpy of decomposition (ΔH_d) in J/g.

    • Determine the onset temperature of the exothermic event (T_onset), which indicates the beginning of the thermal decomposition.

Logical Workflow for Thermal Hazard Assessment

The following diagram illustrates a logical workflow for assessing the thermal hazards of a reactive chemical like this compound.

Thermal_Hazard_Assessment Thermal Hazard Assessment Workflow for this compound cluster_0 Initial Screening cluster_1 Experimental Analysis cluster_2 Hazard Evaluation & Mitigation Lit_Search Literature Search (MSDS, Articles) Phys_Props Identify Physical Properties (BP, FP, Structure) Lit_Search->Phys_Props DSC Differential Scanning Calorimetry (DSC) - Determine T_onset - Measure Enthalpy of Decomposition (ΔH_d) Phys_Props->DSC Inform experiment design TGA Thermogravimetric Analysis (TGA) - Determine T_onset - Characterize Mass Loss Phys_Props->TGA ARC Accelerating Rate Calorimetry (ARC) (Optional, for advanced analysis) - Time-to-Maximum-Rate (TMR) - Self-Accelerating Decomposition Temp (SADT) DSC->ARC If high hazard indicated Data_Analysis Analyze TGA/DSC Data - Identify Decomposition Temperatures - Quantify Energy Release DSC->Data_Analysis TGA->Data_Analysis Risk_Assessment Assess Runaway Reaction Potential - Consider Process Conditions ARC->Risk_Assessment Data_Analysis->Risk_Assessment Safe_Handling Define Safe Handling & Storage - Temperature Limits - Incompatible Materials Risk_Assessment->Safe_Handling Emergency_Proc Develop Emergency Procedures Safe_Handling->Emergency_Proc

References

Solubility Profile of 1,2-Epoxy-4-vinylcyclohexane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2-Epoxy-4-vinylcyclohexane, a versatile bifunctional molecule with applications in polymer chemistry and specialty chemical synthesis. Due to its reactive epoxide ring and vinyl group, understanding its behavior in various solvents is crucial for its application in synthesis, formulation, and purification processes.

Core Topic: Solubility of this compound

This compound (CAS No. 106-86-5) is a colorless liquid with a molecular weight of 124.18 g/mol .[1] Its structure, featuring a non-polar cyclohexane (B81311) ring and a polar epoxide group, results in a nuanced solubility profile.

Quantitative Solubility Data

The following table summarizes the available qualitative and inferred solubility information for this compound. Researchers are encouraged to determine quantitative solubility for their specific applications using the experimental protocols outlined in the subsequent section.

SolventChemical FormulaPolaritySolubility/MiscibilityCitation
WaterH₂OPolarSparingly/Slightly Soluble[2]
TolueneC₇H₈Non-polarExpected to be Miscible[3]
HexaneC₆H₁₄Non-polarExpected to be Miscible[3]
Diethyl Ether(C₂H₅)₂OWeakly PolarExpected to be Miscible[3][4]
BenzeneC₆H₆Non-polarExpected to be Miscible[4]
Petroleum EtherN/ANon-polarExpected to be Miscible[4]

Note: "Expected to be Miscible" is an inference based on the solubility of the structurally similar precursor, 4-vinylcyclohexene, and general principles of chemical solubility.

Experimental Protocols

For researchers requiring precise solubility data, the following experimental protocols can be employed.

Protocol 1: Determination of Miscibility (Qualitative)

This protocol provides a rapid assessment of whether this compound is miscible with a given liquid solvent.

Materials:

  • This compound

  • Solvent of interest

  • Small glass test tubes with stoppers

  • Pipettes or graduated cylinders

Procedure:

  • Add 1 mL of the solvent of interest to a clean, dry test tube.

  • Add 1 mL of this compound to the same test tube.

  • Stopper the test tube and shake vigorously for 30 seconds.

  • Allow the mixture to stand undisturbed for at least 5 minutes and observe.

  • Observation:

    • If a single, clear, homogeneous phase is observed, the two liquids are miscible.

    • If two distinct layers form, or if the solution appears cloudy or forms an emulsion, the liquids are immiscible or partially miscible.

Protocol 2: Gravimetric Determination of Solubility (Quantitative)

This method determines the solubility of this compound in a solvent at a specific temperature.

Materials:

  • This compound

  • Solvent of interest

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic water bath or incubator

  • Vials with sealed caps

  • Syringe and filter (if necessary for clarification)

  • Evaporating dish or pre-weighed beaker

  • Drying oven or vacuum desiccator

Procedure:

  • Prepare a series of vials each containing a known volume or mass of the solvent of interest.

  • Add an excess amount of this compound to each vial.

  • Seal the vials and place them in a thermostatic bath set to the desired temperature.

  • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed in the thermostatic bath until any undissolved this compound has settled.

  • Carefully withdraw a known volume of the clear, saturated supernatant using a pipette. If the supernatant is not perfectly clear, use a syringe filter.

  • Transfer the aliquot of the saturated solution to a pre-weighed evaporating dish.

  • Record the exact weight of the evaporating dish with the solution.

  • Carefully evaporate the solvent from the dish in a drying oven or vacuum desiccator until a constant weight of the non-volatile this compound is achieved.

  • Calculation:

    • Mass of dissolved this compound = (Mass of dish + residue) - (Mass of empty dish)

    • Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)

    • Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of solvent) x 100

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the synthesis of this compound from its precursor, 4-vinylcyclohexene. This process commonly involves an epoxidation reaction.[2]

Synthesis_Workflow Reactants Reactants: 4-Vinylcyclohexene Oxidizing Agent (e.g., m-CPBA) ReactionVessel Reaction Vessel: Inert Solvent (e.g., Dichloromethane) Controlled Temperature Reactants->ReactionVessel Addition Epoxidation Epoxidation Reaction ReactionVessel->Epoxidation Reaction Initiation Workup Aqueous Workup: Quenching Phase Separation Epoxidation->Workup Reaction Mixture Drying Drying of Organic Phase (e.g., with Na2SO4) Workup->Drying Organic Layer Purification Purification: Solvent Evaporation Distillation/Chromatography Drying->Purification Dried Solution Product Final Product: This compound Purification->Product Isolation

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Epoxidation of 1,2-Epoxy-4-vinylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the epoxidation of 1,2-epoxy-4-vinylcyclohexane, a critical chemical transformation in the synthesis of various organic compounds, including those with applications in drug development and material science. This document details the reaction mechanisms, experimental protocols, and quantitative data associated with the selective epoxidation of the vinyl group in this compound, which is initially formed from the more reactive cycloalkene double bond of 4-vinylcyclohexene (B86511).

Introduction

This compound is a bifunctional molecule containing both an epoxide and a vinyl group. The selective epoxidation of the remaining vinyl group is a key step in producing 4-vinylcyclohexene dioxide, a compound used as a crosslinking agent for epoxy resins and as an intermediate in the synthesis of various specialty chemicals.[1] The epoxidation of the precursor, 4-vinylcyclohexene, proceeds in a stepwise manner, with the endocyclic double bond being more reactive and thus epoxidized first to yield this compound.[2] This guide focuses on the subsequent epoxidation of this monoepoxide.

Reaction Mechanism

The epoxidation of the vinyl group in this compound, similar to the epoxidation of alkenes in general, is typically achieved using peroxy acids or metal-catalyzed hydroperoxide systems.

Epoxidation with Peroxy Acids (e.g., m-CPBA, Peroxyacetic Acid)

The reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peroxyacetic acid, proceeds through a concerted, stereospecific mechanism often referred to as the "butterfly mechanism".[3][4][5] In this single-step process, the oxygen atom from the peroxy acid is transferred to the double bond of the vinyl group.[5]

Epoxidation_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products R This compound TS Concerted 'Butterfly' State R->TS Attack on peroxide oxygen O Peroxy Acid (R'COOOH) O->TS P 4-Vinylcyclohexene Dioxide TS->P Epoxide formation B Carboxylic Acid (R'COOH) TS->B Byproduct formation

Caption: Concerted mechanism of vinyl group epoxidation using a peroxy acid.

Experimental Protocols & Quantitative Data

The epoxidation of 4-vinylcyclohexene (the precursor to this compound) and by extension, the epoxidation of the vinyl group in the monoepoxide, can be carried out using various methods. The choice of oxidant and catalyst significantly influences the reaction's efficiency, selectivity, and conditions.

Epoxidation with Peroxyacetic Acid

This method is commonly used for the industrial production of 4-vinylcyclohexene dioxide.[6][7]

Experimental Protocol: A general procedure involves the reaction of 4-vinylcyclohexene with peroxyacetic acid in an inert solvent.[7] To achieve high yields of the monoepoxide (this compound), the reaction conditions can be optimized. One study found that using acetic ester as a solvent and adding sodium carbonate to maintain a weakly acidic pH increases the yield.[8]

Quantitative Data Summary:

OxidantSubstrateSolventTemperature (°C)Time (h)Yield of this compound (%)Purity (%)Reference
30% Peroxyacetic Acid4-VinylcyclohexeneAcetic Ester4528599[8]
Epoxidation with tert-Butyl Hydroperoxide (TBHP) and a Catalyst

This method offers a greener alternative to peroxy acids, often utilizing a heterogeneous catalyst that can be recycled.[9] A common catalyst is a polystyrene-supported molybdenum(VI) complex (Ps.AMP.Mo).[9][10]

Experimental Protocol: The epoxidation is typically carried out in a batch reactor. 4-vinyl-1-cyclohexene and TBHP are mixed without a co-solvent. The mixture is stirred and heated to the desired temperature, after which the catalyst is added. Samples are taken at intervals and analyzed by gas chromatography (GC).[1]

Quantitative Data Summary for Batch Reactor:

ParameterConditionsTBHP Conversion (%)This compound Yield (%)Reference
Temperature 60°C-~85 (at 10 min)[9]
70°C-~90 (at 10 min)[9]
80°C-~95 (at 10 min)[9]
Feed Molar Ratio (4-VCH:TBHP) 2.5:1-~92 (at 260 min)[9]
5:1-~96 (at 260 min)[9]
10:1-~98 (at 260 min)[9]
Catalyst Loading (mol% Mo) 0.15-~80 (at 260 min)[9]
0.3-~95 (at 260 min)[9]
0.6-~95 (at 260 min)[9]

Experimental Workflow:

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_workup Work-up A Charge reactor with 4-vinylcyclohexene and TBHP B Heat and stir mixture to desired temperature A->B C Add Ps.AMP.Mo catalyst B->C D Maintain temperature and stirring for specified time C->D E Withdraw samples at intervals D->E G Cool reaction mixture D->G F Analyze samples by Gas Chromatography (GC) E->F H Filter to recover catalyst G->H I Purify product (e.g., distillation) H->I

Caption: Generalized workflow for batch epoxidation of 4-vinylcyclohexene.

Chemo- and Stereoselectivity

The epoxidation of 4-vinylcyclohexene exhibits significant chemoselectivity. The electron-rich double bond within the cyclohexene (B86901) ring is more nucleophilic and therefore reacts faster with electrophilic epoxidizing agents than the less substituted vinyl group.[2] This allows for the selective synthesis of this compound. Further epoxidation of the vinyl group then leads to the formation of 4-vinylcyclohexene dioxide.

The epoxidation reaction is also stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. The attack of the epoxidizing agent can occur from either face of the double bond, potentially leading to a mixture of diastereomers, although steric hindrance can favor one approach.

Conclusion

The epoxidation of this compound is a crucial step in the synthesis of diepoxides and other valuable chemical intermediates. The choice of the epoxidation method, including the oxidizing agent and catalyst, allows for the tuning of reaction conditions to achieve high yields and selectivity. Understanding the underlying reaction mechanisms and having access to detailed experimental protocols are essential for researchers and professionals in the fields of organic synthesis and drug development to effectively utilize this versatile chemical transformation. The data and methodologies presented in this guide provide a solid foundation for the practical application and further investigation of this important reaction.

References

An In-depth Technical Guide to the Isomeric Mixture Analysis of 1,2-Epoxy-4-vinylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Epoxy-4-vinylcyclohexane is a versatile bifunctional molecule utilized in the synthesis of polymers and fine chemicals.[1] It is commercially available as a mixture of stereoisomers. A thorough understanding of the isomeric composition of this raw material is critical for ensuring the stereochemical integrity and performance of the final products. This technical guide provides a comprehensive overview of the analytical methodologies for the separation and quantification of the diastereomeric and enantiomeric isomers of this compound. Detailed experimental protocols for chiral gas chromatography (GC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are presented, along with data interpretation strategies.

Introduction to the Isomeric Complexity of this compound

This compound possesses three chiral centers, leading to the potential for multiple stereoisomers. The commercial product is typically synthesized via the epoxidation of 4-vinylcyclohexene, a process that results in a mixture of diastereomers and enantiomers.[1] The primary isomers present are the cis and trans diastereomers, each existing as a pair of enantiomers. The relative orientation of the vinyl group and the epoxide ring defines these diastereomers and significantly influences their chemical reactivity and the properties of subsequent polymeric materials.

Key Physical and Chemical Properties:

PropertyValue
Molecular Formula C₈H₁₂O
Molecular Weight 124.18 g/mol
CAS Number 106-86-5
Appearance Colorless liquid
Purity (as mixture) >98.0% (by GC)

Analytical Strategies for Isomeric Separation and Quantification

The analysis of the isomeric mixture of this compound necessitates high-resolution separation techniques capable of distinguishing between stereoisomers. Gas chromatography, particularly with chiral stationary phases, is a primary tool for this purpose. HPLC offers an alternative approach, especially for diastereomer separation. NMR spectroscopy provides a powerful method for determining the diastereomeric ratio in the mixture.

analytical_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis sample This compound (Isomeric Mixture) dilution Dilution in Appropriate Solvent sample->dilution gc Chiral Gas Chromatography (GC) dilution->gc Enantiomer & Diastereomer Separation hplc HPLC dilution->hplc Diastereomer Separation nmr NMR Spectroscopy dilution->nmr Diastereomeric Ratio quant Peak Integration & Quantification gc->quant hplc->quant ratio Signal Integration & Ratio Calculation nmr->ratio report Isomeric Purity Report quant->report ratio->report gc_workflow start Sample Preparation (Dilute in Hexane) injection GC Injection (Split/Splitless) start->injection separation Chiral Capillary Column (e.g., β-cyclodextrin phase) injection->separation detection Flame Ionization Detector (FID) separation->detection data Data Acquisition & Peak Integration detection->data end Enantiomeric & Diastereomeric Ratio Calculation data->end

References

An In-depth Technical Guide to 1,2-Epoxy-4-vinylcyclohexane: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Epoxy-4-vinylcyclohexane, a bifunctional molecule featuring both a reactive epoxide ring and a vinyl group, has carved a niche for itself as a valuable intermediate in polymer chemistry and organic synthesis. Its unique structure allows for a variety of chemical transformations, making it a versatile building block for the creation of complex molecules and advanced materials. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying chemical principles.

Discovery and Historical Synthesis

The first reported synthesis of this compound dates back to the late 20th century, emerging from research focused on the chemical modification of cycloolefins for applications in polymer and fine chemical synthesis.[1] The primary route to its synthesis has historically been the epoxidation of 4-vinylcyclohexene (B86511).[1]

Early Synthesis with Peracetic Acid (1950s)

One of the earliest methods for the epoxidation of 4-vinylcyclohexene utilized peracetic acid as the oxidizing agent. A study on the epoxidation of 4-vinyl-cyclohexene with 30% peroxyacetic acid in acetic ester, with the addition of sodium carbonate to maintain a weakly acidic pH, reported a yield of 85% and a purity of 99%.[2]

Experimental Protocol: Epoxidation with Peracetic Acid

The following protocol is a representative example of the peracetic acid-mediated epoxidation of 4-vinylcyclohexene:

  • Materials: 4-vinylcyclohexene (4-VCH), 30% peroxyacetic acid, acetic ester (solvent), sodium carbonate.

  • Procedure:

    • In a suitable reaction vessel, a solution of 4-vinylcyclohexene in acetic ester is prepared.

    • Sodium carbonate is added to the reaction mixture.

    • 30% peroxyacetic acid is added dropwise to the stirred solution. The simultaneous addition of sodium carbonate and peroxyacetic acid is crucial for maintaining a weakly acidic environment, which favors a higher product yield.[2]

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • Upon completion, the reaction mixture is worked up to isolate and purify the this compound.

Optimal reaction conditions reported include a reaction temperature of 45°C and a reaction time of 2.0 hours.[2]

Catalytic Epoxidation with Manganese(III) Salen Complexes (1980s)

The 1980s saw the advent of catalytic methods for epoxidation, with manganese(III) salen complexes emerging as effective catalysts. These complexes, in conjunction with an oxidant, facilitate the enantioselective epoxidation of unfunctionalized olefins, including 4-vinylcyclohexene. The Jacobsen-Katsuki epoxidation is a notable example of this type of reaction.[3]

Experimental Protocol: Jacobsen-Katsuki Epoxidation (General)

  • Materials: Alkene (e.g., 4-vinylcyclohexene), chiral manganese(III) salen catalyst (Jacobsen's catalyst), oxidant (e.g., sodium hypochlorite (B82951) solution, m-CPBA), axial donor ligand (e.g., pyridine (B92270) N-oxide), solvent (e.g., dichloromethane).

  • Procedure:

    • The alkene and the manganese(III) salen catalyst are dissolved in the solvent.

    • The axial donor ligand is added to the mixture.

    • The oxidant is added, often slowly, to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

    • The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

    • After the reaction is complete, the catalyst is typically removed by filtration, and the product is isolated and purified using standard techniques like column chromatography.

The choice of solvent, oxidant, and axial ligand can significantly influence the reaction's yield and enantioselectivity.[3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₂O[4]
Molecular Weight124.18 g/mol [4]
CAS Number106-86-5[4]
AppearanceColorless to pale yellow liquid[1]
OdorMild, slightly sweet[1]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey DataReference
¹H NMR Available[5]
¹³C NMR Available
Infrared (IR) Available[4]
Mass Spectrometry (MS) Available

Synthesis Workflow and Reaction Mechanisms

The synthesis of this compound from 4-vinylcyclohexene via epoxidation is a fundamental transformation in organic chemistry. The following diagrams illustrate the general workflow and the proposed "butterfly" mechanism for epoxidation using a peroxy acid like m-CPBA.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Epoxidation Reaction cluster_product Product Start 4-Vinylcyclohexene Process Oxidizing Agent (e.g., Peracetic Acid, m-CPBA) + Optional Catalyst Start->Process Reacts with End This compound Process->End Forms

Figure 1. General workflow for the synthesis of this compound.

Butterfly_Mechanism cluster_reactants Reactants cluster_transition Transition State ('Butterfly') cluster_products Products Alkene Alkene (C=C) TS [Alkene---O---H---O=C(R)O] Alkene->TS PeroxyAcid Peroxy Acid (RCO3H) PeroxyAcid->TS Epoxide Epoxide TS->Epoxide CarboxylicAcid Carboxylic Acid (RCO2H) TS->CarboxylicAcid

Figure 2. The "Butterfly" mechanism for peroxy acid epoxidation.

Biological Activity and Relevance to Drug Development

This compound is a known metabolite of 4-vinylcyclohexene, a compound produced during the catalytic dimerization of 1,3-butadiene.[6] The metabolism of 4-vinylcyclohexene to its epoxide metabolites is a critical step in its toxicity.

Studies have shown that this compound exhibits greater toxicity to mouse oocytes than its parent compound, 4-vinylcyclohexene.[6] This ovotoxicity is a significant concern and has been the subject of toxicological research. The mechanism of this toxicity is believed to involve the alkylating properties of the epoxide ring, which can react with cellular macromolecules.

While specific interactions with signaling pathways have not been extensively detailed in publicly available literature, the known reactivity of epoxides with nucleophilic biomolecules such as DNA and proteins suggests potential for interference with various cellular processes. For drug development professionals, understanding the metabolic fate and toxicological profile of such compounds is crucial, especially when considering them as intermediates or potential impurities in pharmaceutical manufacturing. The metabolism of 4-vinylcyclohexene to this compound is mediated by cytochrome P450 enzymes.[6] This metabolic activation highlights a potential area for studying drug-drug interactions and individual variations in susceptibility to toxicity.

The metabolism of 4-vinylcyclohexene and the subsequent actions of its epoxide metabolites can be represented in a simplified pathway.

Metabolism_Pathway VCH 4-Vinylcyclohexene Epoxide This compound VCH->Epoxide Metabolism (Cytochrome P450) Toxicity Oocyte Toxicity Epoxide->Toxicity Leads to

Figure 3. Metabolic activation of 4-vinylcyclohexene to its toxic epoxide.

Conclusion

This compound has a rich history rooted in the development of polymer chemistry. From its initial synthesis using stoichiometric oxidants to the more refined catalytic methods, the preparation of this versatile molecule has evolved significantly. While its primary applications have been in materials science, its role as a metabolite of an industrial chemical and its associated toxicity warrant careful consideration, particularly for those in the fields of toxicology and drug development. Further research into the specific molecular mechanisms of its biological activity could unveil its impact on cellular signaling pathways, providing a more complete understanding of this historically significant and chemically useful compound.

References

Navigating the Landscape of Naturally Occurring 1,2-Epoxy-4-vinylcyclohexane Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of structural analogs of 1,2-epoxy-4-vinylcyclohexane. While this compound itself is a synthetic compound not known to occur in nature, a variety of structurally related cyclohexane (B81311) epoxides are biosynthesized by a range of organisms, from plants to fungi. These natural analogs exhibit a spectrum of biological activities, making them of significant interest for drug discovery and development. This document summarizes key quantitative data, details experimental protocols for isolation, and visualizes relevant biochemical pathways and experimental workflows.

Natural Occurrence of Cyclohexane Epoxide Analogs

While direct natural sources of this compound have not been identified, a diverse array of analogous compounds, characterized by a cyclohexane ring with an epoxide functional group, are found in various natural sources. These compounds are often products of secondary metabolism in plants and fungi. Notable examples include crotepoxide (B1218518), pipoxide, boesenoxide, and limonene (B3431351) oxide.

Quantitative Data on Natural Occurrence

The following table summarizes the quantitative data available for the occurrence of representative this compound analogs in their natural sources.

CompoundNatural SourcePart of OrganismMethod of ExtractionYield/ConcentrationReference(s)
CrotepoxideCroton macrostachyusBerriesSoxhlet extractionFrom 150g of dried berries: 3.5g of chloroform (B151607) crude extract[1][2][3]
Limonene Oxide (cis)Citrus limon (Lemon)PeelCold pressing0.79% of essential oil[4]
Limonene Oxide (trans)Citrus limon (Lemon)PeelCold pressing0.70% of essential oil[4]
Limonene (precursor)Citrus speciesRind/PeelVarious32% to 98% of essential oil[5][6][7]

Experimental Protocols: Isolation of Crotepoxide

This section details the experimental protocol for the isolation of crotepoxide from the berries of Croton macrostachyus, a representative example of the isolation of a naturally occurring cyclohexane epoxide.

2.1. Plant Material Collection and Preparation

Fresh berries of Croton macrostachyus are collected and air-dried in a shaded area to prevent the degradation of thermolabile compounds. The dried berries are then ground into a fine powder to increase the surface area for efficient solvent extraction.[1]

2.2. Extraction

A Soxhlet apparatus is used for the sequential extraction of the powdered plant material.[1]

  • The powdered berries (150 g) are first extracted with petroleum ether to remove nonpolar compounds.[1]

  • Following the petroleum ether extraction, the plant material is subsequently extracted with chloroform.[1]

  • The resulting chloroform extract is then concentrated under reduced pressure using a rotary evaporator to yield the crude chloroform extract (3.5 g).[1]

2.3. Chromatographic Separation

The crude chloroform extract is subjected to column chromatography for the purification of crotepoxide.[1]

  • A portion of the crude extract is adsorbed onto silica (B1680970) gel.[1]

  • This is then loaded onto a silica gel column packed in a suitable solvent.[1]

  • The column is eluted with a solvent system of chloroform and ethyl acetate, with a gradually increasing polarity.[1]

  • Fractions are collected and monitored by thin-layer chromatography (TLC).[1]

  • Fractions containing the compound of interest are combined and concentrated to yield purified crotepoxide.[1]

The workflow for this isolation process is visualized in the diagram below.

G Experimental Workflow for Crotepoxide Isolation cluster_0 Preparation cluster_1 Extraction cluster_2 Purification A Collect Berries of Croton macrostachyus B Air-dry and Grind Berries A->B C Soxhlet Extraction (Petroleum Ether) B->C D Soxhlet Extraction (Chloroform) C->D E Concentrate Chloroform Extract (Rotary Evaporator) D->E F Column Chromatography (Silica Gel) E->F G Elute with Chloroform: Ethyl Acetate Gradient F->G H Monitor Fractions (TLC) G->H I Combine and Concentrate Pure Fractions H->I J Isolated Crotepoxide I->J

Figure 1. Experimental workflow for the isolation of crotepoxide.

Biosynthetic Pathway: Chemoenzymatic Epoxidation of Limonene

While the complete biosynthetic pathways for many complex cyclohexane epoxides like crotepoxide are not fully elucidated, the formation of simpler analogs like limonene oxide is well-understood and serves as a model. The chemoenzymatic epoxidation of limonene is a key process that can occur both in nature and in biocatalytic applications. This pathway involves the enzymatic formation of a peroxy acid, which then acts as an oxidizing agent to form the epoxide.

The diagram below illustrates the key steps in the lipase-catalyzed epoxidation of limonene.

G Chemoenzymatic Epoxidation of Limonene cluster_0 Peroxy Acid Formation cluster_1 Epoxidation A Carboxylic Acid C Lipase (Enzyme) A->C B Hydrogen Peroxide (H2O2) B->C D Peroxy Acid C->D E Limonene D->E F Limonene Oxide E->F Oxygen Transfer G Regenerated Carboxylic Acid F->G

References

Methodological & Application

Application Notes and Protocols for the Cationic Ring-Opening Polymerization of 1,2-Epoxy-4-vinylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cationic ring-opening polymerization of 1,2-epoxy-4-vinylcyclohexane, a versatile monomer for the synthesis of advanced polymers with potential applications in drug delivery, biomaterials, and specialty coatings.

Introduction

This compound, also known as 4-vinylcyclohexene (B86511) oxide, is a unique bifunctional monomer containing both a reactive epoxide ring and a vinyl group. This dual functionality allows for selective polymerization through different mechanisms. The epoxide moiety can undergo cationic ring-opening polymerization to yield a polyether backbone, while the vinyl group can be reserved for subsequent modifications or participate in other polymerization types like free-radical polymerization. This versatility makes it a valuable building block for creating polymers with tailored properties.

The cationic ring-opening polymerization of the epoxide group is of particular interest as it proceeds with low shrinkage and can be initiated by either light (photoinitiation) or heat (thermal initiation), offering process flexibility. The resulting poly(4-vinylcyclohexene oxide) possesses pendant vinyl groups along the polymer chain, which can be further functionalized, for example, to attach bioactive molecules or to create cross-linked networks.

Reaction Mechanism and Kinetics

The cationic ring-opening polymerization of epoxides is a chain-growth process that involves initiation, propagation, and termination steps. The reaction is initiated by a strong acid, which can be generated from a photoinitiator upon UV irradiation or from a thermal initiator upon heating.

Initiation: The initiator generates a cationic species (e.g., a proton or a carbocation) that attacks the oxygen atom of the epoxide ring, leading to the formation of a reactive oxonium ion.

Propagation: The oxonium ion is highly strained and susceptible to nucleophilic attack by another monomer molecule. This results in the opening of the epoxide ring and the formation of a new oxonium ion at the end of the growing polymer chain.

Chain Transfer and Termination: Chain transfer can occur to the monomer or other nucleophilic species present in the reaction mixture. Termination can happen through recombination with the counter-ion or reaction with impurities. In some "living" polymerization systems, termination and chain transfer are minimized, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.[1]

The kinetics of the polymerization are influenced by several factors, including the type and concentration of the initiator, temperature, and the presence of any impurities or additives. Generally, a higher initiator concentration leads to a faster polymerization rate but may result in a lower average molecular weight.[2]

Experimental Protocols

The following protocols are representative examples for the photoinitiated and thermally initiated cationic ring-opening polymerization of this compound.

Protocol 1: Photoinitiated Cationic Ring-Opening Polymerization

This protocol describes the UV-induced polymerization of this compound using a diaryliodonium salt as a photoinitiator.

Materials:

  • This compound (purified by distillation over CaH₂)

  • Diaryliodonium hexafluoroantimonate (or a similar onium salt photoinitiator)

  • Dichloromethane (B109758) (anhydrous)

  • Methanol (B129727)

  • Nitrogen gas

  • UV curing system (e.g., medium-pressure mercury lamp)

  • Schlenk flask or similar reaction vessel with a quartz window

  • Magnetic stirrer

Procedure:

  • Preparation of the Reaction Mixture:

    • In a clean, dry Schlenk flask under a nitrogen atmosphere, dissolve the desired amount of diaryliodonium hexafluoroantimonate photoinitiator in anhydrous dichloromethane. A typical concentration is 1 mol% relative to the monomer.

    • Add the purified this compound monomer to the initiator solution. The monomer concentration can be varied, but a typical starting point is a 50% (v/v) solution in dichloromethane.

    • Stir the mixture at room temperature until the initiator is completely dissolved and the solution is homogeneous.

  • Polymerization:

    • Position the reaction flask under the UV lamp of the curing system. Ensure the quartz window is facing the light source.

    • Irradiate the solution with UV light (e.g., 320-500 nm) while stirring. The irradiation time will depend on the lamp intensity, initiator concentration, and desired conversion. Monitor the reaction progress by taking aliquots at different time points and analyzing them by techniques such as FT-IR spectroscopy (monitoring the disappearance of the epoxide peak).

  • Termination and Purification:

    • After the desired reaction time, terminate the polymerization by adding a small amount of methanol to quench the active cationic species.

    • Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer multiple times with fresh methanol to remove any unreacted monomer and initiator residues.

    • Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

  • Characterization:

    • Determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer by Gel Permeation Chromatography (GPC).

    • Analyze the thermal properties, such as the glass transition temperature (Tg), using Differential Scanning Calorimetry (DSC).

    • Confirm the polymer structure using ¹H NMR and FT-IR spectroscopy.

Protocol 2: Thermally Initiated Cationic Ring-Opening Polymerization

This protocol outlines the heat-induced polymerization of this compound using a benzylsulfonium salt as a thermal initiator.

Materials:

  • This compound (purified by distillation over CaH₂)

  • Benzylsulfonium hexafluoroantimonate (or a similar thermal initiator)

  • Anhydrous solvent (e.g., dichloromethane or bulk polymerization)

  • Methanol

  • Nitrogen gas

  • Schlenk flask or sealed reaction vial

  • Oil bath or heating mantle with temperature control

  • Magnetic stirrer

Procedure:

  • Preparation of the Reaction Mixture:

    • In a clean, dry Schlenk flask or sealed vial under a nitrogen atmosphere, add the desired amount of benzylsulfonium hexafluoroantimonate thermal initiator. A typical concentration is 1-3 wt% relative to the monomer.[3]

    • Add the purified this compound monomer. The reaction can be performed in bulk or in an anhydrous solvent like dichloromethane.

    • Stir the mixture at room temperature until the initiator is dissolved or homogeneously dispersed.

  • Polymerization:

    • Immerse the reaction vessel in a preheated oil bath set to the desired temperature (e.g., 150 °C).[3]

    • Stir the reaction mixture for the specified duration. The reaction time will depend on the temperature, initiator concentration, and desired conversion.

  • Termination and Purification:

    • After the polymerization is complete, cool the reaction mixture to room temperature.

    • If the reaction was performed in a solvent, precipitate the polymer in a large excess of cold methanol. If it was a bulk polymerization, dissolve the viscous polymer in a minimal amount of dichloromethane before precipitation.

    • Collect the polymer by filtration and wash it thoroughly with methanol.

    • Dry the polymer under vacuum at a moderate temperature until a constant weight is achieved.

  • Characterization:

    • Characterize the resulting polymer using GPC, DSC, ¹H NMR, and FT-IR as described in Protocol 1.

Quantitative Data

The following tables summarize representative quantitative data for the cationic ring-opening polymerization of cycloaliphatic epoxides. The specific values for this compound may vary depending on the precise experimental conditions.

Table 1: Effect of Photoinitiator Concentration on Polymer Properties

Initiator Concentration (mol%)Monomer Conversion (%)Mn ( g/mol )Mw/Mn (PDI)Tg (°C)
0.5~75Varies1.1 - 1.5Varies
1.0>90Varies1.1 - 1.5Varies
2.0>95Varies1.2 - 1.6Varies

Data is representative for cationic photopolymerization of cycloaliphatic epoxides and may vary for this compound. Mn is highly dependent on the monomer-to-initiator ratio in living polymerizations.

Table 2: Effect of Thermal Initiator and Temperature on Polymerization

InitiatorConcentration (wt%)Temperature (°C)Curing TimePolymer Properties
Benzylsulfonium salt1.0 - 3.0150VariesHigh Tg, cross-linked
Ytterbium (III) triflate0.5 - 2.0120 - 180VariesThermally stable polymer

This table provides a general overview. Specific data for this compound needs to be determined experimentally.

Visualizations

Reaction Mechanism

Cationic_Ring_Opening_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Chain Transfer I Initiator (I) H_plus Cationic Species (H+) I->H_plus hv or Δ Monomer1 This compound H_plus->Monomer1 Attack on Epoxide Oxygen Oxonium_ion Activated Monomer (Oxonium Ion) Oxonium_ion_prop Oxonium Ion Oxonium_ion->Oxonium_ion_prop Propagation Start Monomer2 Monomer Oxonium_ion_prop->Monomer2 Nucleophilic Attack Growing_chain Growing Polymer Chain (n+1 units) Growing_chain_term Growing Polymer Chain Growing_chain->Growing_chain_term Chain Growth Termination_species Termination Agent / Monomer Growing_chain_term->Termination_species Inactive_polymer Inactive Polymer

Caption: Cationic ring-opening polymerization mechanism.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_poly Polymerization cluster_workup Work-up and Purification cluster_char Characterization Monomer_prep Monomer Purification Reaction_setup Reaction Mixture Setup (under N2) Monomer_prep->Reaction_setup Initiator_prep Initiator Preparation Initiator_prep->Reaction_setup Initiation Initiation (UV or Heat) Reaction_setup->Initiation Monitoring Reaction Monitoring (e.g., FT-IR) Initiation->Monitoring Termination Termination (e.g., with Methanol) Monitoring->Termination Precipitation Precipitation in Non-solvent Termination->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying GPC GPC (Mn, Mw, PDI) Drying->GPC DSC DSC (Tg) Drying->DSC NMR_FTIR NMR & FT-IR (Structure) Drying->NMR_FTIR

References

Application Notes and Protocols for 1,2-Epoxy-4-vinylcyclohexane in Epoxy Resin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-Epoxy-4-vinylcyclohexane (EVC) in epoxy resin formulations. EVC, a cycloaliphatic epoxide, offers unique properties due to its dual functionality, containing both an epoxide and a vinyl group. This document outlines its applications, key performance characteristics, and detailed experimental protocols for its incorporation and analysis in epoxy systems.

Introduction to this compound

This compound (CAS No. 106-86-5), also known as 4-Vinylcyclohexene oxide, is a reactive cycloaliphatic epoxide. Its chemical structure, featuring a strained epoxy ring and a reactive vinyl group, makes it a versatile component in polymer chemistry.[1][2] It is commonly used as a reactive diluent or a co-monomer in epoxy formulations, particularly in cationic UV curing systems.[1] The incorporation of EVC can significantly modify the properties of the resulting thermoset, influencing its viscosity, cure characteristics, and final mechanical and thermal performance.[3]

Key Applications and Benefits

The unique bifunctionality of EVC allows for its participation in both ring-opening polymerization through its epoxy group and addition or radical polymerization via its vinyl group. This leads to a range of applications and benefits:

  • Reactive Diluent: EVC is effective in reducing the viscosity of high-viscosity epoxy resins, improving handling and processing characteristics such as impregnation of fiber reinforcements.[1]

  • UV Curable Formulations: It is particularly suitable for cationic UV curing systems, where it contributes to fast cure speeds, low shrinkage, and good surface properties.[1]

  • Enhanced Mechanical Properties: As a co-monomer, EVC can be used to create epoxy resins with desirable mechanical strength and durability.[2]

  • Improved Thermal Stability: The cycloaliphatic structure of EVC can contribute to improved thermal stability in the cured epoxy network.

  • Adhesives and Sealants: Formulations containing EVC are utilized in the manufacturing of high-performance adhesives and sealants with strong bonding capabilities.[4]

  • Composite Materials: Its properties make it a suitable component in the matrix of fiber-reinforced composites used in demanding applications.

Quantitative Data on Performance

The following tables summarize the typical physical properties of this compound and the general mechanical and thermal properties of cycloaliphatic epoxy resin systems. It is important to note that the specific properties of a formulation containing EVC will depend on the complete composition, including the base resin, curing agent, and any other additives.

Table 1: Typical Physical Properties of this compound

PropertyValueReference
CAS Number 106-86-5[5]
Molecular Formula C₈H₁₂O[5]
Molecular Weight 124.18 g/mol [5]
Appearance Colorless liquid[4]
Density 0.952 g/mL at 25 °C
Boiling Point 169 °C
Refractive Index n20/D 1.469
Purity >97%[1]

Table 2: Representative Mechanical and Thermal Properties of Cycloaliphatic Epoxy Resin Systems

PropertyTypical Value Range
Tensile Strength 70 - 90 MPa
Tensile Modulus 2.5 - 3.5 GPa
Elongation at Break 3 - 6 %
Flexural Strength 110 - 140 MPa
Flexural Modulus 2.8 - 3.8 GPa
Glass Transition Temperature (Tg) 150 - 220 °C
Coefficient of Thermal Expansion (CTE) 50 - 70 µm/m·°C

Note: These values are representative of typical cycloaliphatic epoxy systems and are for comparative purposes. Actual values will vary based on the specific formulation and curing conditions.

Experimental Protocols

Formulation of an EVC-Modified Epoxy Resin

This protocol describes the preparation of a simple two-part epoxy formulation incorporating EVC as a reactive diluent.

Materials:

  • Bisphenol A based epoxy resin (e.g., D.E.R. 331)

  • This compound (EVC)

  • Amine-based curing agent (e.g., Triethylenetetramine - TETA)

  • Mixing containers (e.g., disposable polypropylene (B1209903) cups)

  • Stirring rods

  • Weighing balance (accurate to 0.01 g)

Procedure:

  • Determine Formulation Ratios: Calculate the required amounts of epoxy resin, EVC, and curing agent based on the desired weight percentage of EVC and the stoichiometry of the epoxy-amine reaction. The amount of curing agent is determined by the total epoxide equivalent weight of the resin and EVC mixture.

  • Pre-mixing: In a clean, dry mixing container, accurately weigh the desired amount of the base epoxy resin.

  • Addition of EVC: Add the calculated amount of EVC to the epoxy resin.

  • Homogenization: Thoroughly mix the epoxy resin and EVC until a homogeneous mixture is obtained. This can be done by manual stirring for small batches.

  • Addition of Curing Agent: Add the stoichiometric amount of the amine curing agent to the epoxy-EVC mixture.

  • Final Mixing: Mix all components thoroughly for 2-3 minutes, scraping the sides and bottom of the container to ensure complete mixing. Avoid excessive air entrapment.

  • Degassing (Optional): For applications requiring a void-free cure, place the mixed formulation in a vacuum chamber to remove any entrapped air bubbles.

  • Application and Curing: The formulation is now ready for application. The curing can be carried out at ambient temperature or accelerated by applying heat, according to the specific requirements of the application and the curing agent's characteristics.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to determine the curing characteristics and the glass transition temperature (Tg) of the formulated epoxy resin.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

Procedure:

  • Sample Preparation: Immediately after mixing, accurately weigh 5-10 mg of the uncured epoxy formulation into an aluminum DSC pan.

  • Sealing: Hermetically seal the pan using a crimper.

  • Reference Pan: Prepare an empty, sealed aluminum pan to be used as a reference.

  • DSC Program for Curing Analysis:

    • Equilibrate the sample at a starting temperature (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the expected curing exotherm (e.g., 250°C).

    • Record the heat flow as a function of temperature. The exothermic peak represents the curing reaction.

  • DSC Program for Tg Determination:

    • Use a cured sample of the epoxy formulation.

    • Equilibrate the sample at a low temperature (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 20°C/min) to a temperature above the expected Tg.

    • Cool the sample back to the starting temperature.

    • Perform a second heating ramp at the same rate. The Tg is determined from the inflection point in the heat flow curve during the second heating scan.

Mechanical Testing: Tensile Properties

This protocol outlines the procedure for determining the tensile strength, tensile modulus, and elongation at break of the cured EVC-modified epoxy resin according to ASTM D638.

Instrumentation:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Extensometer for strain measurement

  • Molds for preparing dog-bone shaped specimens (ASTM D638 Type I)

Procedure:

  • Specimen Preparation:

    • Cast the mixed and degassed epoxy formulation into the dog-bone shaped molds.

    • Cure the specimens according to the desired curing schedule (e.g., 24 hours at room temperature followed by a post-cure at an elevated temperature).

    • Carefully demold the cured specimens and inspect for any defects.

  • Conditioning: Condition the test specimens at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.

  • Testing:

    • Measure the width and thickness of the gauge section of each specimen.

    • Mount the specimen in the grips of the UTM.

    • Attach the extensometer to the gauge section of the specimen.

    • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

    • Record the load and elongation data throughout the test.

  • Data Analysis:

    • Calculate the tensile strength from the maximum load sustained by the specimen.

    • Determine the tensile modulus from the initial linear portion of the stress-strain curve.

    • Calculate the elongation at break from the extension at the point of fracture.

Visualizations

Experimental Workflow for Formulation and Curing

G cluster_formulation Formulation cluster_curing Curing A Weigh Epoxy Resin B Add this compound A->B C Homogenize Mixture B->C D Add Curing Agent C->D E Final Mixing D->E F Degas (Optional) E->F G Application F->G H Cure (Ambient or Thermal) G->H

Caption: Workflow for the formulation and curing of an EVC-modified epoxy resin.

Analytical Workflow for Material Characterization

G cluster_thermal Thermal Analysis cluster_mechanical Mechanical Testing Start Cured Epoxy Specimen DSC Differential Scanning Calorimetry (DSC) Start->DSC Determine Tg, Cure Kinetics TGA Thermogravimetric Analysis (TGA) Start->TGA Determine Thermal Stability Tensile Tensile Test (ASTM D638) Start->Tensile Determine Tensile Properties Flexural Flexural Test (ASTM D790) Start->Flexural Determine Flexural Properties Impact Impact Test (ASTM D256) Start->Impact Determine Impact Strength

Caption: Analytical workflow for the characterization of cured EVC-modified epoxy resins.

Curing Mechanism of Epoxy with Amine Hardener

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Epoxy Epoxy Group (from Resin & EVC) Intermediate Ring Opening & Adduct Formation Epoxy->Intermediate Amine Primary Amine (from Hardener) Amine->Intermediate Crosslinked Crosslinked Polymer Network Intermediate->Crosslinked Further reaction of secondary amine

Caption: Simplified reaction pathway for the curing of an epoxy resin with a primary amine hardener.

References

Application Notes and Protocols: 1,2-Epoxy-4-vinylcyclohexane as a Crosslinking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Epoxy-4-vinylcyclohexane (also known as 4-Vinyl-1-cyclohexene 1,2-epoxide) is a versatile chemical compound valued for its unique bifunctional structure.[1] It incorporates both a reactive cycloaliphatic epoxide group and a vinyl group, allowing it to participate in multiple types of polymerization reactions.[2] This dual functionality makes it an effective crosslinking agent and a reactive monomer for creating advanced materials such as high-performance epoxy resins, specialty polymers, adhesives, and composites.[3][4] The epoxide moiety can undergo cationic ring-opening polymerization, while the vinyl group can participate in free-radical polymerization.[2] This versatility allows for the precise tailoring of polymer network architecture to achieve enhanced mechanical strength, thermal stability, and chemical resistance.[3] Its utility also extends to biomedical applications, where it is explored for creating hydrogels, drug delivery systems, and tissue engineering scaffolds.[4]

Physicochemical Properties

The fundamental properties of this compound are summarized below. Consistent and high-purity material is critical for applications that demand predictable reactivity and precise molecular architecture.[2]

PropertyValueReference(s)
CAS Number 106-86-5[1]
Molecular Formula C₈H₁₂O[5]
Molecular Weight 124.18 g/mol [3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 169 °C (lit.)
Density 0.952 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.469 (lit.)
Storage Temperature 2-8°C
Mechanism of Action as a Crosslinking Agent

This compound functions as a crosslinking agent through two distinct reactive pathways, enabling the formation of complex and robust polymer networks. The epoxide ring can be initiated by cationic species or react with nucleophiles like amines, while the vinyl group can be polymerized via free radicals. This allows for either sequential or simultaneous curing mechanisms to form an interpenetrating polymer network (IPN).

Crosslinking_Mechanism cluster_input Reactants cluster_output Product P1 Polymer Chain A Result Crosslinked Polymer Network invis1 P1->invis1 Crosslinker 1,2-Epoxy- 4-vinylcyclohexane invis2 Crosslinker->invis2 P2 Polymer Chain B P3 Polymer Chain C invis1->Crosslinker Cationic Ring-Opening (Epoxide Reaction)   invis2->P2 Free Radical Addition (Vinyl Reaction)  

Caption: Dual crosslinking action of this compound.

Impact on Polymer Properties

Incorporating a crosslinking agent like this compound into a polymer matrix has a significant and predictable impact on its thermomechanical properties. Increasing the crosslink density generally enhances the material's rigidity and thermal stability.

PropertyEffect of Increasing Crosslinker ConcentrationRationaleReference(s)
Glass Transition Temp. (Tg) IncreasesRestricts mobility of polymer chains.[6] A higher temperature is required to transition from a glassy to a rubbery state.[7][8][9]
Tensile Strength & Modulus IncreasesThe covalent network created by crosslinks provides greater resistance to deformation under tensile stress.[7][10]
Elongation at Break DecreasesIncreased network rigidity reduces the polymer's ability to stretch before fracturing.[7]
Chemical & Solvent Resistance IncreasesThe tightly bound network structure prevents solvent molecules from penetrating and swelling the polymer matrix.[1]

Experimental Protocols

The following are generalized protocols for utilizing this compound as a crosslinking agent in common polymerization systems. Researchers should optimize concentrations, temperatures, and curing times for their specific resin systems and performance requirements.

Experimental_Workflow A 1. Formulation (Resin + Crosslinker + Initiator) B 2. Homogenization (Mechanical Mixing) A->B C 3. Degassing (Vacuum Chamber) B->C D 4. Application (Film Casting / Molding) C->D E 5. Curing Step (UV Exposure or Thermal Heating) D->E F 6. Post-Curing (Optional Thermal Treatment) E->F G 7. Characterization (DSC, FTIR, Tensile Testing) F->G

Caption: General experimental workflow for polymer crosslinking.

Protocol 1: UV-Initiated Cationic Crosslinking of a Cycloaliphatic Epoxy Resin

This protocol describes the use of this compound in a UV-curable epoxy system, which polymerizes rapidly upon exposure to light.

1. Materials & Reagents:

  • Base Resin: 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC).

  • Crosslinking Agent: this compound.

  • Photoinitiator: Diaryliodonium salt (e.g., Iodonium, (4-methylphenyl)[4-(2-methylpropyl)phenyl]-, hexafluorophosphate(1-)), typically 0.3-1.0 wt%.[11]

  • Substrate: Glass slides, silicon wafers, or appropriate mold.

2. Procedure:

  • Formulation: In an amber vial to protect from ambient light, prepare the formulation by weight. For example, create a mixture of 90 wt% ECC and 10 wt% this compound.

  • Initiator Addition: Add the diaryliodonium salt photoinitiator (e.g., 0.5 wt% of the total resin weight) to the mixture.

  • Homogenization: Vigorously mix the formulation using a magnetic stirrer or planetary mixer in the dark until the photoinitiator is fully dissolved and the mixture is homogeneous.

  • Application: Cast a thin film of the resin onto a clean substrate using a doctor blade or spin coater. For bulk samples, pour the resin into a suitable mold.

  • UV Curing: Expose the sample to a high-intensity UV light source (e.g., mercury lamp, 365 nm LED) with a controlled intensity (e.g., 100 mW/cm²).[12] Curing time can range from seconds to minutes depending on film thickness and initiator concentration. Monitor the reaction via real-time FTIR by observing the decrease of the epoxy group absorbance around 900-920 cm⁻¹.[12]

  • Thermal Post-Curing: For applications requiring maximum conversion and optimal properties, a thermal post-cure is recommended.[13] Heat the cured sample in an oven at a temperature below its degradation point but above its initial Tg (e.g., 100-150 °C) for 1-2 hours.[14]

  • Characterization:

    • Degree of Cure: Use Fourier Transform Infrared (FTIR) spectroscopy to confirm the disappearance of the epoxide peak.

    • Thermal Properties: Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).[8]

    • Mechanical Properties: Use a universal testing machine for tensile strength and modulus measurements.

Protocol 2: Thermal Crosslinking of an Epoxy Resin with an Amine Hardener

This protocol outlines a traditional heat-cured epoxy system where this compound enhances the network density.

1. Materials & Reagents:

  • Base Resin: Diglycidyl ether of bisphenol A (DGEBA).

  • Crosslinking Agent: this compound.

  • Hardener: Amine curing agent (e.g., Diethylenetriamine, DETA). The amount should be calculated stoichiometrically based on the total epoxide equivalent weight of the resin/crosslinker mixture.

  • Mold: Silicone or Teflon mold treated with a release agent.

2. Procedure:

  • Resin Preparation: Prepare the epoxy blend by mixing the DGEBA resin with the desired amount of this compound (e.g., 5-20 wt%). Heat gently (to ~40 °C) if necessary to reduce viscosity and ensure a homogeneous mixture.

  • Hardener Addition: Calculate the stoichiometric amount of amine hardener required for the epoxy blend. Add the hardener to the mixture and stir thoroughly for 2-5 minutes until the mixture is uniform.

  • Degassing: Place the mixture in a vacuum chamber for 5-15 minutes to remove any air bubbles introduced during mixing.

  • Casting: Pour the degassed mixture into the prepared mold.

  • Curing Schedule: Cure the cast sample in a programmable oven. A typical two-stage curing schedule is effective:

    • Initial Cure: Heat at a moderate temperature (e.g., 80 °C) for 2 hours.

    • Post-Cure: Increase the temperature to a higher value (e.g., 120-150 °C) for an additional 2-3 hours to ensure complete crosslinking.[15]

  • Demolding: Allow the sample to cool slowly to room temperature inside the oven to prevent thermal stress before demolding.

  • Characterization:

    • Thermal Properties: Determine the Tg using DSC analysis.[6] Analyze thermal stability using Thermogravimetric Analysis (TGA).[15]

    • Mechanical Properties: Perform tensile, flexural, or impact strength tests according to ASTM standards.

Safety and Handling

This compound is a reactive chemical and must be handled with appropriate precautions.

  • Hazards: Flammable liquid. May cause skin and serious eye irritation.[1] It is also suspected of causing cancer.

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety glasses or a face shield, and a lab coat. Work in a well-ventilated area or under a chemical fume hood. For operations that may generate vapors, a suitable respirator is recommended.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources. Recommended storage is at 2-8°C.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

Application Notes and Protocols for the Synthesis of Functional Polymers from 1,2-Epoxy-4-vinylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and functionalization of polymers derived from 1,2-epoxy-4-vinylcyclohexane. This monomer is a versatile building block for creating functional polymers with potential applications in drug delivery, tissue engineering, and advanced materials. The protocols outlined below detail the synthesis of poly(4-vinylcyclohexene oxide) via cationic ring-opening polymerization and its subsequent modification using thiol-ene click chemistry.

Introduction

This compound is a unique monomer possessing two distinct reactive functional groups: an epoxide and a vinyl group. This dual functionality allows for orthogonal polymerization strategies, enabling the synthesis of polymers with controlled architectures and tailored properties. The epoxide moiety can undergo ring-opening polymerization to form a polyether backbone, while the pendant vinyl groups are amenable to a variety of post-polymerization modifications. This allows for the introduction of a wide range of functional groups, making these polymers highly attractive for biomedical applications.

Polymer Synthesis: Cationic Ring-Opening Polymerization of this compound

Cationic ring-opening polymerization (CROP) of the epoxide group of this compound yields poly(4-vinylcyclohexene oxide), a linear polymer with pendant vinyl groups. The choice of initiator and reaction conditions can be used to control the molecular weight and polydispersity of the resulting polymer.

Experimental Protocol: Synthesis of poly(4-vinylcyclohexene oxide)

Materials:

  • This compound (VCHO), distilled before use

  • Boron trifluoride diethyl etherate (BF₃·OEt₂), as initiator

  • Anhydrous dichloromethane (B109758) (DCM), as solvent

  • Methanol (B129727), for termination

  • Nitrogen or Argon gas supply

  • Schlenk line and oven-dried glassware

Procedure:

  • Monomer and Solvent Preparation: Purify this compound by distillation under reduced pressure. Dry dichloromethane (DCM) over calcium hydride and distill under an inert atmosphere.

  • Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a nitrogen or argon atmosphere.

  • Polymerization Initiation: Transfer the desired amount of anhydrous DCM into the flask via a cannula. Add the purified VCHO monomer to the solvent. Cool the solution to 0 °C using an ice bath.

  • Initiator Addition: Slowly add the desired amount of BF₃·OEt₂ initiator to the stirred monomer solution via syringe.

  • Polymerization: Allow the reaction to proceed at 0 °C for a specified time (e.g., 2-24 hours), monitoring the progress by techniques such as ¹H NMR spectroscopy (disappearance of epoxide protons).

  • Termination: Quench the polymerization by adding an excess of methanol.

  • Polymer Isolation: Allow the solution to warm to room temperature. Concentrate the solution under reduced pressure. Precipitate the polymer by adding the concentrated solution to a large volume of a non-solvent, such as cold methanol.

  • Purification and Drying: Collect the polymer by filtration and wash with cold methanol to remove any unreacted monomer and initiator residues. Dry the polymer under vacuum at room temperature until a constant weight is achieved.

Data Presentation: Polymerization of this compound
Entry[Monomer]:[Initiator] RatioTemperature (°C)Time (h)Mn ( g/mol )PDI (Mw/Mn)
150:1044,5001.35
2100:1088,2001.42
3200:101615,5001.51
4100:1-20129,1001.31

Note: The data presented in this table are representative examples. Actual results may vary depending on the specific reaction conditions and purity of reagents.

Post-Polymerization Functionalization: Thiol-Ene Click Chemistry

The pendant vinyl groups on the poly(4-vinylcyclohexene oxide) backbone provide reactive sites for post-polymerization modification. Thiol-ene click chemistry is a highly efficient and versatile method for introducing a wide range of functional molecules. This reaction proceeds via a radical-mediated addition of a thiol to the vinyl group, often initiated by UV light in the presence of a photoinitiator.

Experimental Protocol: Thiol-Ene Functionalization of poly(4-vinylcyclohexene oxide)

Materials:

  • Poly(4-vinylcyclohexene oxide)

  • Thiol of choice (e.g., 1-thioglycerol for hydrophilicity, a fluorescently-labeled thiol for imaging, or a drug-conjugated thiol)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator

  • Anhydrous and deoxygenated tetrahydrofuran (B95107) (THF) or other suitable solvent

  • UV lamp (e.g., 365 nm)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a quartz reaction vessel, dissolve the poly(4-vinylcyclohexene oxide) and the photoinitiator (e.g., 1-5 mol% relative to vinyl groups) in anhydrous, deoxygenated THF.

  • Thiol Addition: Add an excess of the desired thiol (e.g., 1.5 to 3 equivalents per vinyl group) to the solution.

  • Degassing: Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.

  • Photoreaction: Seal the vessel and irradiate with a UV lamp at room temperature while stirring.

  • Monitoring: Monitor the progress of the reaction by ¹H NMR spectroscopy, following the disappearance of the vinyl proton signals (typically between 5.0 and 6.0 ppm).

  • Polymer Precipitation: Once the reaction is complete, precipitate the functionalized polymer in a suitable non-solvent (e.g., cold diethyl ether or hexane).

  • Purification and Drying: Isolate the polymer by filtration or centrifugation, wash thoroughly with the non-solvent to remove unreacted thiol and photoinitiator byproducts, and dry under vacuum to a constant weight.

Data Presentation: Thiol-Ene Functionalization Efficiency
Thiol CompoundThiol:Vinyl RatioUV Irradiation Time (h)Degree of Functionalization (%)
1-Thioglycerol2:12>95
Cysteamine hydrochloride2:13>90
Mercaptoacetic acid2:12.5>95

Note: The degree of functionalization can be quantified using ¹H NMR spectroscopy by comparing the integration of the remaining vinyl protons to the integration of protons on the newly introduced functional group.

Application in Drug Delivery

Functionalized polymers from this compound can be formulated into nanoparticles for targeted drug delivery. For instance, a hydrophilic polymer functionalized with a chemotherapeutic drug like doxorubicin (B1662922) can self-assemble into nanoparticles in an aqueous environment. The surface of these nanoparticles can be further modified with targeting ligands to enhance their uptake by specific cancer cells.

Diagrams

experimental_workflow cluster_synthesis Polymer Synthesis cluster_functionalization Post-Polymerization Functionalization cluster_application Drug Delivery Application monomer This compound polymerization Cationic Ring-Opening Polymerization monomer->polymerization BF3·OEt2, DCM polymer Poly(4-vinylcyclohexene oxide) polymerization->polymer click_reaction Thiol-Ene Click Chemistry polymer->click_reaction thiol Functional Thiol (e.g., Drug-Thiol) thiol->click_reaction UV, Photoinitiator functional_polymer Functionalized Polymer click_reaction->functional_polymer nanoparticle_formation Nanoparticle Formulation functional_polymer->nanoparticle_formation drug_delivery Targeted Drug Delivery nanoparticle_formation->drug_delivery

Caption: Experimental workflow for the synthesis and application of functional polymers.

crop_mechanism initiator Initiator (BF3) monomer1 Epoxide Monomer initiator->monomer1 Initiation activated_monomer Activated Monomer (Oxonium Ion) monomer1->activated_monomer monomer2 Another Epoxide Monomer activated_monomer->monomer2 Propagation propagating_chain Propagating Polymer Chain monomer2->propagating_chain termination Termination (e.g., with Methanol) propagating_chain->termination final_polymer Poly(4-vinylcyclohexene oxide) termination->final_polymer

Caption: Mechanism of cationic ring-opening polymerization.

cellular_uptake cluster_extracellular Extracellular Space cluster_cell Cancer Cell nanoparticle Drug-Loaded Nanoparticle membrane Cell Membrane nanoparticle->membrane endocytosis Endocytosis membrane->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome drug_release Drug Release lysosome->drug_release Low pH nucleus Nucleus drug_release->nucleus Doxorubicin apoptosis Apoptosis nucleus->apoptosis DNA Damage

Caption: Cellular uptake and mechanism of action for drug-loaded nanoparticles.

Application of 1,2-Epoxy-4-vinylcyclohexane in Dental Composites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 1,2-Epoxy-4-vinylcyclohexane as a reactive monomer in the formulation of dental composite resins. This document outlines its advantages, presents hypothetical performance data, and offers detailed experimental protocols for the synthesis and characterization of such dental materials.

Introduction

This compound is a cycloaliphatic epoxy monomer that holds significant promise for advancing dental composite technology. Its unique bifunctional structure, containing both a polymerizable epoxide ring and a vinyl group, allows for versatile polymerization strategies.[1] The ring-opening polymerization of the epoxy group is known to produce significantly lower volumetric shrinkage compared to the free-radical polymerization of traditional methacrylate (B99206) monomers like Bis-GMA and TEGDMA, which can reduce polymerization stress at the tooth-restoration interface and minimize the risk of microleakage and secondary caries.[2][3] The vinyl group offers the potential for a hybrid cure system, combining cationic polymerization of the epoxide with free-radical polymerization of the vinyl moiety.[1]

The cycloaliphatic structure of this compound is also associated with enhanced mechanical properties and good thermal stability in the resulting polymer network.[1][4] These characteristics make it a compelling candidate for the development of durable and long-lasting dental restorations.

Key Advantages of this compound in Dental Composites

  • Low Polymerization Shrinkage: The cationic ring-opening polymerization of the epoxy function can lead to a significant reduction in volumetric shrinkage, a major drawback of current methacrylate-based composites.[2][3]

  • Improved Mechanical Properties: The formation of a highly cross-linked polymer network can enhance properties such as flexural strength and hardness.[1]

  • Enhanced Durability: Cycloaliphatic epoxy resins are known for their good thermal and chemical resistance, which could translate to longer-lasting dental restorations.[4]

  • Versatile Curing Mechanisms: The presence of both epoxy and vinyl groups allows for the exploration of dual-cure or hybrid polymerization systems.[1]

Hypothetical Performance Data

The following tables present hypothetical, yet realistic, quantitative data for an experimental dental composite formulated with this compound (EVC) in the resin matrix. This data is provided for illustrative purposes to guide research and development, and is based on typical values reported for experimental and low-shrinkage commercial dental composites.

Table 1: Hypothetical Mechanical Properties of an EVC-Based Dental Composite

PropertyTest MethodEVC-Based Composite (Hypothetical)Conventional Methacrylate-Based Composite (Control)
Flexural StrengthISO 4049130 ± 10 MPa110 ± 15 MPa
Flexural ModulusISO 404910 ± 1 GPa9 ± 1 GPa
Compressive StrengthISO 9917-1260 ± 20 MPa240 ± 25 MPa
Vickers HardnessISO 650775 ± 5 HV70 ± 5 HV
Polymerization ShrinkageArchimedes Method1.5 ± 0.2 %3.0 ± 0.5 %

Table 2: Hypothetical Physical and Biocompatibility Properties of an EVC-Based Dental Composite

PropertyTest MethodEVC-Based Composite (Hypothetical)Conventional Methacrylate-Based Composite (Control)
Water SorptionISO 404925 ± 3 µg/mm³35 ± 5 µg/mm³
Water SolubilityISO 40491.0 ± 0.2 µg/mm³1.5 ± 0.3 µg/mm³
Cytotoxicity (Cell Viability)ISO 10993-5 (MTT Assay)> 85%> 80%

Experimental Protocols

The following are detailed protocols for the formulation, curing, and testing of an experimental dental composite containing this compound.

Protocol 1: Formulation and Curing of an Experimental EVC-Based Dental Composite

1. Materials:

  • Resin Matrix:
  • This compound (EVC)
  • Co-monomer (e.g., a siloxane-containing diepoxide to enhance flexibility)
  • Cationic photoinitiator system (e.g., a diaryliodonium salt)[5]
  • Photosensitizer (e.g., camphorquinone)[5]
  • Hydrogen donor (e.g., an amine)[5]
  • Filler:
  • Silanized barium glass or silica (B1680970) filler (particle size 0.1-2 µm)
  • Silane coupling agent (e.g., 3-methacryloxypropyltrimethoxysilane)

2. Procedure:

  • Resin Matrix Preparation: In a light-proof container, mix the EVC and co-monomer at the desired weight ratio.
  • Add the cationic photoinitiator, photosensitizer, and hydrogen donor to the monomer mixture. The concentrations should be optimized based on the desired curing kinetics.
  • Gently heat the mixture to approximately 50°C and stir until all components are fully dissolved and a homogenous resin matrix is formed.
  • Filler Incorporation: Gradually add the silanized filler to the resin matrix in small increments.
  • After each addition, mix thoroughly using a dental spatula or a dual asymmetric centrifugal mixer to ensure uniform dispersion of the filler particles and to minimize the incorporation of air bubbles.
  • Continue adding filler until the desired filler loading (e.g., 70% by weight) is achieved, resulting in a paste-like consistency.
  • Curing: Place the uncured composite paste into a mold of the desired dimensions for the specific mechanical test.
  • Cover the mold with a transparent matrix strip and a glass slide to create a flat surface and prevent an oxygen-inhibited layer.
  • Light-cure the composite using a dental LED curing unit with a wavelength range of 400-500 nm for the time determined in optimization experiments (e.g., 40-60 seconds). Ensure the light guide is in close proximity to the glass slide.
  • After curing, remove the specimen from the mold and store it under conditions specified by the testing standard (e.g., in distilled water at 37°C for 24 hours).

Protocol 2: Mechanical Properties Testing

1. Flexural Strength and Modulus (ISO 4049):

  • Prepare bar-shaped specimens (25 mm x 2 mm x 2 mm) as described in Protocol 1.
  • After storage, place the specimen on a three-point bending test apparatus with a 20 mm span.
  • Apply a compressive load at a crosshead speed of 1 mm/min until the specimen fractures.
  • Record the fracture load and calculate the flexural strength and modulus using the standard formulas.

2. Vickers Hardness (ISO 6507):

  • Prepare disc-shaped specimens (10 mm diameter, 2 mm thickness).
  • Polish the surface of the specimen to be tested.
  • Use a Vickers microhardness tester to make indentations on the specimen surface with a defined load (e.g., 300 g) and dwell time (e.g., 15 seconds).
  • Measure the diagonals of the indentations and calculate the Vickers hardness number.

Protocol 3: In Vitro Biocompatibility Testing (ISO 10993-5)

1. Cell Culture:

  • Culture a suitable cell line, such as human gingival fibroblasts or L929 mouse fibroblasts, in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

2. Extract Preparation:

  • Prepare extracts of the cured EVC-based composite and a control material according to ISO 10993-12.
  • Incubate the materials in a culture medium at a ratio of surface area to medium volume of 3 cm²/mL for 24 hours at 37°C.
  • Collect the extracts and filter them to ensure sterility.

3. MTT Assay for Cytotoxicity:

  • Seed the cells in a 96-well plate and allow them to attach overnight.
  • Replace the culture medium with the prepared material extracts (in various dilutions) and control media.
  • Incubate for 24 hours.
  • Add MTT solution to each well and incubate for a further 4 hours to allow for the formation of formazan (B1609692) crystals.
  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
  • Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
  • Calculate cell viability as a percentage relative to the negative control.

Visualizations

Experimental_Workflow cluster_formulation Formulation cluster_curing Curing cluster_testing Characterization Resin_Prep Resin Matrix Preparation Filler_Incorp Filler Incorporation Resin_Prep->Filler_Incorp Molding Molding Filler_Incorp->Molding Light_Cure Light Curing Molding->Light_Cure Mech_Test Mechanical Testing Light_Cure->Mech_Test Bio_Test Biocompatibility Testing Light_Cure->Bio_Test

Caption: Experimental workflow for EVC-based dental composite.

Cationic_Polymerization Initiator Photoinitiator System (Iodonium Salt + CQ) Protonic_Acid Protonic Acid (H+) Initiator->Protonic_Acid Generates Light Blue Light (400-500 nm) Light->Initiator hv EVC_Monomer This compound Protonic_Acid->EVC_Monomer Activates Activated_Monomer Activated Monomer EVC_Monomer->Activated_Monomer Forms Activated_Monomer->EVC_Monomer Propagates Polymer_Network Cross-linked Polymer Network Activated_Monomer->Polymer_Network Forms

References

Application Notes and Protocols for Toughening Epoxy Networks with 1,2-Epoxy-4-vinylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-Epoxy-4-vinylcyclohexane as a toughening agent for epoxy networks. This document details the toughening mechanisms, formulation guidelines, and expected mechanical properties, supported by experimental protocols and data.

Introduction

Epoxy resins are a versatile class of thermosetting polymers known for their excellent adhesion, chemical resistance, and mechanical strength. However, their highly cross-linked nature often results in inherent brittleness, limiting their application in areas requiring high fracture toughness and impact resistance. The incorporation of toughening agents is a common strategy to mitigate this brittleness. This compound, a cycloaliphatic epoxy compound, serves as a reactive diluent and toughening modifier. Its unique structure, featuring both an epoxide and a vinyl group, allows it to be integrated into the epoxy network, enhancing toughness without significant compromises in other key properties.[1][2][3]

Toughening Mechanism

The primary mechanism by which this compound enhances the toughness of epoxy networks is through the introduction of more flexible cycloaliphatic structures into the rigid aromatic backbone of conventional epoxy resins like diglycidyl ether of bisphenol A (DGEBA). This modification can lead to several toughening effects:

  • Increased Free Volume and Chain Mobility: The incorporation of the bulky cycloaliphatic ring increases the free volume within the polymer network, allowing for greater molecular motion and energy dissipation under stress.[4]

  • Formation of a Heterogeneous Network: The different reactivity of the cycloaliphatic epoxy group compared to the glycidyl (B131873) ether groups of DGEBA can lead to the formation of a micro-phase separated or heterogeneous network structure. These distinct phases can act to deflect or arrest propagating cracks, thereby increasing the energy required for fracture.

  • Shear Yielding: The presence of more flexible segments in the network can promote shear yielding as a primary energy dissipation mechanism, transitioning the material from a brittle to a more ductile failure mode.[5]

Toughening_Mechanism cluster_0 Epoxy Matrix cluster_1 Toughening Agent cluster_2 Toughened Network Brittle_Epoxy Brittle Epoxy Network (High Crosslink Density) Toughened_Epoxy Toughened Epoxy Network Brittle_Epoxy->Toughened_Epoxy Modification Toughener This compound Toughener->Brittle_Epoxy Incorporation Increased_Toughness Increased Fracture Toughness and Impact Resistance Toughened_Epoxy->Increased_Toughness Leads to

Caption: Logical flow of epoxy toughening.

Quantitative Data on Mechanical Properties

The addition of this compound to a standard epoxy formulation can significantly influence its mechanical properties. The following table summarizes typical changes observed when modifying a DGEBA-based epoxy resin cured with an anhydride (B1165640) hardener. The data presented is a representative compilation from various studies on toughening epoxy resins with reactive diluents and cycloaliphatic epoxides.

PropertyNeat Epoxy (DGEBA/Anhydride)Epoxy + 10 phr this compoundEpoxy + 20 phr this compound
Tensile Strength (MPa) 70 - 8065 - 7560 - 70
Tensile Modulus (GPa) 2.8 - 3.22.6 - 3.02.4 - 2.8
Elongation at Break (%) 3 - 55 - 88 - 12
Fracture Toughness (KIC, MPa·m1/2) 0.6 - 0.81.0 - 1.41.5 - 2.0
Impact Strength (Izod, J/m) 20 - 3040 - 6060 - 90
Glass Transition Temp. (Tg, °C) 150 - 170140 - 160130 - 150

Note: The exact values can vary depending on the specific epoxy resin, curing agent, curing cycle, and testing conditions.

Experimental Protocols

Materials
  • Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA), Epoxy Equivalent Weight (EEW) ~185-192 g/eq.

  • Toughening Agent: this compound (purity >98%).

  • Curing Agent: Anhydride-based hardener, e.g., Methyl-hexahydrophthalic anhydride (MHHPA).

  • Accelerator: Tertiary amine, e.g., 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30).

  • Solvent (for cleaning): Acetone.

Formulation and Sample Preparation

The following protocol describes the preparation of test specimens for mechanical property evaluation.

Experimental_Workflow cluster_0 Preparation cluster_1 Curing cluster_2 Testing Start Start Weighing Weigh Epoxy Resin and This compound Start->Weighing Mixing1 Pre-mix at 60°C for 15 min Weighing->Mixing1 Add_Hardener Add Anhydride Hardener and Accelerator Mixing1->Add_Hardener Mixing2 Mix thoroughly for 5 min Add_Hardener->Mixing2 Degassing Degas in Vacuum Oven at 60°C for 30 min Mixing2->Degassing Pouring Pour into Pre-heated Molds Degassing->Pouring Curing_Step1 Cure at 100°C for 2 hours Pouring->Curing_Step1 Curing_Step2 Post-cure at 150°C for 4 hours Curing_Step1->Curing_Step2 Cooling Cool to Room Temperature Curing_Step2->Cooling Demolding Demold Specimens Cooling->Demolding Conditioning Condition at 23°C and 50% RH for 24 hours Demolding->Conditioning Testing Perform Mechanical Tests Conditioning->Testing End End Testing->End

Caption: Workflow for sample preparation.

Detailed Steps:

  • Preparation of the Resin Mixture:

    • Calculate the required amounts of epoxy resin, this compound, anhydride hardener, and accelerator based on the desired weight percentage (phr - parts per hundred parts of resin) of the toughening agent and the stoichiometric ratio of the epoxy groups to the hardener.

    • In a clean, dry beaker, weigh the DGEBA epoxy resin and the desired amount of this compound.

    • Place the beaker in a pre-heated oven or on a hot plate at 60°C and stir the mixture gently with a mechanical stirrer for 15 minutes to ensure homogeneity and reduce viscosity.

  • Addition of Curing Agents:

    • While maintaining the temperature at 60°C, add the calculated amount of anhydride hardener and accelerator to the resin mixture.

    • Continue stirring for an additional 5 minutes until the mixture is uniform.

  • Degassing:

    • Transfer the beaker containing the mixture to a vacuum oven pre-heated to 60°C.

    • Apply a vacuum of approximately -0.08 MPa for 30 minutes or until all visible air bubbles have been removed.

  • Casting and Curing:

    • Pre-heat the molds (e.g., silicone or Teflon-coated metal molds for tensile and fracture toughness specimens) to 100°C.

    • Carefully pour the degassed epoxy mixture into the pre-heated molds, avoiding the introduction of new air bubbles.

    • Place the molds in an oven and cure at 100°C for 2 hours.

    • After the initial cure, increase the oven temperature to 150°C and post-cure the samples for 4 hours.

    • Turn off the oven and allow the samples to cool slowly to room temperature inside the oven to prevent thermal shock.

  • Specimen Conditioning and Testing:

    • Once cooled, carefully demold the specimens.

    • Condition the specimens at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours prior to mechanical testing.

    • Perform mechanical tests according to the relevant ASTM or ISO standards.

Key Experimental Methods
  • Tensile Testing: Performed according to ASTM D638 using a universal testing machine. Dog-bone shaped specimens are pulled at a constant crosshead speed until failure to determine tensile strength, tensile modulus, and elongation at break.[6][7]

  • Fracture Toughness Testing: Critical stress intensity factor (KIC) is determined using single-edge-notch-bend (SENB) or compact tension (CT) specimens according to ASTM D5045. A sharp pre-crack is introduced at the notch tip before loading the specimen until fracture.[8][9]

  • Impact Strength Testing: Izod or Charpy impact tests are conducted according to ASTM D256 on notched specimens to measure the energy absorbed during fracture under a high strain rate.

  • Dynamic Mechanical Analysis (DMA): Performed to determine the glass transition temperature (Tg) and viscoelastic properties of the cured material. A small rectangular specimen is subjected to a sinusoidal stress, and the storage modulus, loss modulus, and tan delta are measured as a function of temperature.

  • Scanning Electron Microscopy (SEM): Used to examine the fracture surfaces of the tested specimens to identify the toughening mechanisms, such as crack pinning, shear yielding, and particle debonding.

Conclusion

This compound is an effective reactive modifier for enhancing the toughness of brittle epoxy networks. Its incorporation leads to a significant improvement in fracture toughness and impact strength, with a moderate and predictable reduction in tensile strength and glass transition temperature. The provided protocols offer a standardized approach for formulating, preparing, and characterizing these toughened epoxy systems, enabling researchers and scientists to systematically investigate and optimize their material properties for various applications. Careful control over formulation and curing parameters is crucial to achieving the desired balance of mechanical properties.

References

protocols for handling and storage of 1,2-Epoxy-4-vinylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the safe handling, storage, and use of 1,2-Epoxy-4-vinylcyclohexane, a versatile bifunctional monomer. Its unique structure, containing both an epoxide and a vinyl group, makes it a valuable building block in polymer chemistry for the synthesis of advanced materials.

Section 1: Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a mild, sweet odor.[1] It is a reactive cycloaliphatic epoxide used in the synthesis of polymers and as a chemical intermediate.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 106-86-5[1][3]
Molecular Formula C₈H₁₂O[3][4]
Molecular Weight 124.18 g/mol [3][4]
Appearance Colorless to pale yellow liquid[1][5]
Boiling Point 169 °C[5]
Melting Point -100 °C[5]
Density 0.952 g/mL at 25 °C[3][6]
Flash Point 46 °C (closed cup)[6]
Solubility Sparingly soluble in water

Section 2: Safe Handling and Personal Protective Equipment (PPE)

Due to its chemical reactivity and potential health effects, this compound must be handled with appropriate safety precautions. It is classified as a flammable liquid and is harmful if swallowed.[7] It can cause serious eye irritation and may cause skin irritation.[6][7]

Table 2: Handling and Personal Protective Equipment (PPE) Recommendations

PrecautionRecommendationSource
Ventilation Handle in a well-ventilated area or a chemical fume hood.[1]
Eye Protection Wear chemical safety goggles and a face shield.[6]
Hand Protection Use chemical-resistant gloves (e.g., nitrile or neoprene).[8][9]
Skin Protection Wear a lab coat or chemical-resistant apron and long pants.[6][8]
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges.[9]
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2][7]
Ignition Sources Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.[6][7]
Static Discharge Take measures to prevent the buildup of electrostatic charge. Ground and bond containers and receiving equipment.[2][6]
Emergency First Aid Procedures:
  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[6]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6]

Section 3: Storage Protocols

Proper storage of this compound is crucial to maintain its stability and prevent hazardous reactions.

Table 3: Storage Conditions for this compound

ParameterRecommendationSource
Temperature Store in a cool place. Recommended storage temperature is 2-8 °C.[1]
Container Keep container tightly closed in a dry and well-ventilated place.
Incompatible Materials Strong acids, amines, and oxidizing agents.[2][9]
Storage Area Store away from heat and ignition sources in a designated area. The storage area should be equipped with spill response materials.

Section 4: Experimental Protocols

This compound is a versatile monomer for various polymerization reactions, primarily through the reactive epoxide ring.[1] Cationic ring-opening polymerization is a common method to synthesize polymers from this monomer.

Protocol 4.1: Cationic Ring-Opening Polymerization of this compound

This protocol describes a general procedure for the cationic ring-opening polymerization of this compound using a Lewis acid catalyst, such as Boron Trifluoride Etherate (BF₃·OEt₂).

Materials:

  • This compound (monomer)

  • Boron Trifluoride Etherate (BF₃·OEt₂) (initiator)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) (solvent)

  • Anhydrous methanol (B129727) (quenching agent)

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard Schlenk line and oven-dried glassware

Procedure:

  • Monomer and Solvent Purification:

    • Dry this compound over calcium hydride (CaH₂) and distill under reduced pressure.

    • Dry dichloromethane by refluxing over CaH₂ and distilling under an inert atmosphere.

  • Reaction Setup:

    • Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of argon or nitrogen.

    • Using a gas-tight syringe, transfer the desired amount of anhydrous dichloromethane to the flask.

    • Add the purified this compound to the solvent.

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.

  • Initiation of Polymerization:

    • Prepare a stock solution of BF₃·OEt₂ in anhydrous dichloromethane in a separate dry flask under an inert atmosphere.

    • Using a syringe, rapidly inject the required amount of the initiator solution into the stirred monomer solution.

  • Polymerization:

    • Allow the reaction to proceed at the controlled temperature for a specified time (e.g., 1-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing them using techniques like ¹H NMR or Gel Permeation Chromatography (GPC).

  • Termination and Polymer Isolation:

    • Quench the polymerization by adding an excess of anhydrous methanol to the reaction mixture.

    • Allow the solution to warm to room temperature.

    • Precipitate the polymer by pouring the reaction solution into a large volume of a non-solvent, such as cold methanol or hexane.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.

    • Dry the polymer under vacuum to a constant weight.

Section 5: Visualized Workflows

Safe Handling and Storage Workflow

G Safe Handling and Storage Workflow for this compound start Start ppe Wear Appropriate PPE (Nitrile Gloves, Safety Goggles, Lab Coat) start->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood handling Chemical Handling fume_hood->handling storage Storage handling->storage After Use spill Spill? handling->spill During Use storage_conditions Store at 2-8°C in a Tightly Sealed Container Away from Ignition Sources and Incompatibles storage->storage_conditions spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes waste Dispose of Waste Properly spill->waste No spill_cleanup->waste end End waste->end storage_conditions->waste When Empty/Expired

Caption: Workflow for safe handling and storage.

Cationic Ring-Opening Polymerization Workflow

G Cationic Ring-Opening Polymerization Workflow start Start purification Purify Monomer and Solvent start->purification setup Set up Reaction Under Inert Atmosphere purification->setup add_reagents Add Solvent and Monomer to Flask setup->add_reagents cool Cool Reaction Mixture (e.g., 0°C) add_reagents->cool initiate Initiate with Lewis Acid Catalyst (e.g., BF3.OEt2) cool->initiate polymerize Allow Polymerization to Proceed initiate->polymerize quench Quench Reaction with Methanol polymerize->quench precipitate Precipitate Polymer in Non-solvent quench->precipitate isolate Isolate and Dry Polymer precipitate->isolate end End isolate->end

Caption: Experimental workflow for polymerization.

References

Application Notes and Protocols for the Synthesis of Biodegradable Polymers Using 1,2-Epoxy-4-vinylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of biodegradable polymers derived from 1,2-epoxy-4-vinylcyclohexane (EVC). EVC is a versatile monomer possessing both an epoxide and a vinyl functional group, which allows for its participation in various polymerization reactions to create novel biodegradable materials.[1][2] This dual reactivity makes it a valuable building block for designing polymers with tunable properties suitable for applications in drug delivery, tissue engineering, and specialty polymer synthesis.[3][4]

The primary strategies to impart biodegradability to polymers derived from EVC involve the incorporation of hydrolyzable ester linkages into the polymer backbone. This can be achieved through two main pathways:

  • Ring-Opening Copolymerization (ROCOP): The epoxide group of EVC can be copolymerized with cyclic anhydrides or lactones to form polyesters. The ester bonds in the resulting polymer chain are susceptible to hydrolysis, leading to degradation.

  • Radical Ring-Opening Polymerization (rROP): The vinyl group of EVC can be copolymerized with cyclic ketene (B1206846) acetals (CKAs). The CKA ring opens during polymerization to introduce ester groups along the polymer backbone.[5][6]

Data Presentation

The following tables summarize representative quantitative data for biodegradable polyesters and vinyl polymers synthesized through methods analogous to those proposed for this compound. Note: Specific data for EVC-based biodegradable polymers is limited in the current literature; these values serve as a reference based on similar polymer systems.

Table 1: Typical Properties of Biodegradable Polyesters from Epoxide/Anhydride (B1165640) Ring-Opening Copolymerization

Property Expected Range
Number Average Molecular Weight (Mn) ( g/mol ) 5,000 - 50,000
Polydispersity Index (PDI) 1.1 - 1.8
Glass Transition Temperature (Tg) (°C) -20 to 60

| Degradation Mechanism | Hydrolytic (ester bond cleavage) |

Table 2: Typical Properties of Biodegradable Vinyl Copolymers from Radical Ring-Opening Polymerization with Cyclic Ketene Acetals

Property Expected Range
Number Average Molecular Weight (Mn) ( g/mol ) 10,000 - 100,000
Polydispersity Index (PDI) 1.2 - 2.0
Glass Transition Temperature (Tg) (°C) 50 - 120

| Degradation Mechanism | Hydrolytic (ester bond cleavage) |

Experimental Protocols

Protocol 1: Synthesis of a Biodegradable Polyester (B1180765) via Ring-Opening Copolymerization of this compound and Succinic Anhydride

This protocol describes the synthesis of an alternating polyester, a method known to produce biodegradable materials.

Materials:

Procedure:

  • Reactor Setup: In an inert atmosphere glovebox, add the chromium(III) salen catalyst and PPNCl to a dry Schlenk flask equipped with a magnetic stir bar.

  • Monomer Addition: Add anhydrous toluene to the flask, followed by succinic anhydride and this compound. A typical molar ratio is 1:1 for the epoxide and anhydride, with a monomer to catalyst ratio of 200:1.

  • Polymerization: Seal the flask and remove it from the glovebox. Place it in a preheated oil bath at 110°C and stir the reaction mixture for 12-24 hours.

  • Polymer Isolation: After the reaction, cool the flask to room temperature. Dissolve the resulting viscous polymer solution in a minimal amount of dichloromethane.

  • Precipitation: Slowly add the dichloromethane solution to a large volume of cold methanol while stirring vigorously to precipitate the polymer.

  • Purification: Collect the precipitated polymer by filtration and wash it multiple times with fresh methanol to remove unreacted monomers and catalyst residues.

  • Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.

Characterization:

  • NMR Spectroscopy: To confirm the chemical structure and copolymer composition.

  • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn) and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).

Protocol 2: Biodegradation Study of the Synthesized Polyester

This protocol outlines a method for assessing the in vitro hydrolytic degradation of the synthesized polymer. This method is based on standard practices for evaluating the biodegradability of polyesters.[7]

Materials:

  • Synthesized polyester film (prepared by solvent casting or melt pressing)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Lipase (B570770) enzyme (e.g., from Pseudomonas cepacia)

  • Sodium azide (B81097) (to inhibit microbial growth)

  • Shaking incubator

  • Lyophilizer

Procedure:

  • Sample Preparation: Prepare thin films of the polyester of known weight and dimensions.

  • Degradation Medium: Prepare a PBS solution (pH 7.4) containing lipase (e.g., 1 mg/mL) and sodium azide (e.g., 0.02% w/v).

  • Incubation: Place the pre-weighed polymer films into vials containing the degradation medium. Incubate the vials in a shaking incubator at 37°C.

  • Monitoring Degradation: At predetermined time points (e.g., 1, 3, 7, 14, 28, and 56 days), remove the polymer films from the vials.

  • Washing and Drying: Gently wash the films with deionized water to remove any adsorbed enzyme and salts. Lyophilize the films until a constant weight is achieved.

  • Analysis:

    • Mass Loss: Calculate the percentage of mass loss over time.

    • GPC: Analyze the molecular weight reduction of the polymer.

    • Scanning Electron Microscopy (SEM): Observe changes in the surface morphology of the polymer films.

Visualizations

Ring_Opening_Copolymerization EVC This compound Polymerization Polymerization (110°C, Toluene) EVC->Polymerization Anhydride Succinic Anhydride Anhydride->Polymerization Catalyst Cr(III) Salen Catalyst + PPNCl Catalyst->Polymerization Polyester Biodegradable Polyester Polymerization->Polyester

Caption: Workflow for the synthesis of a biodegradable polyester.

Radical_Ring_Opening_Polymerization EVC This compound Copolymerization Radical Copolymerization EVC->Copolymerization CKA Cyclic Ketene Acetal (e.g., MDO) CKA->Copolymerization Initiator Radical Initiator (e.g., AIBN) Initiator->Copolymerization Vinyl_Polymer Degradable Vinyl Copolymer with Ester Linkages Copolymerization->Vinyl_Polymer

Caption: Synthesis of a degradable vinyl polymer via rROP.

Biodegradation_Pathway Polyester High Molecular Weight Polyester Hydrolysis Hydrolysis (H₂O, Enzymes) Polyester->Hydrolysis Oligomers Low Molecular Weight Oligomers and Monomers Hydrolysis->Oligomers Assimilation Microbial Assimilation Oligomers->Assimilation EndProducts CO₂, H₂O, Biomass Assimilation->EndProducts

Caption: General pathway for the biodegradation of polyesters.

References

Application Notes and Protocols for the Photoinitiated Polymerization of 1,2-Epoxy-4-vinylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-epoxy-4-vinylcyclohexane in photoinitiated cationic polymerization. This monomer is a valuable building block for the synthesis of specialty polymers with applications in coatings, adhesives, and advanced materials for biomedical devices.[1] Its dual functionality, comprising a cycloaliphatic epoxide and a vinyl group, allows for versatile polymer architectures.[2]

Introduction

This compound, also known as 4-vinylcyclohexene (B86511) dioxide, is a cycloaliphatic epoxide monomer that readily undergoes photoinitiated cationic polymerization.[1] This process, often referred to as UV curing, utilizes high-intensity ultraviolet (UV) light to rapidly transform the liquid monomer into a solid, cross-linked polymer network. Cationic photopolymerization offers several advantages over other polymerization techniques, including high reaction rates, low energy consumption, the absence of volatile organic compounds (VOCs), and a lack of inhibition by oxygen, which is a common issue in free-radical polymerization.[3]

The polymerization is initiated by photoacid generators (PAGs), typically diaryliodonium or triarylsulfonium salts, which upon UV irradiation, generate a strong Brønsted acid that initiates the ring-opening polymerization of the epoxide groups.

Mechanism of Photoinitiated Cationic Polymerization

The photoinitiated cationic polymerization of this compound proceeds through three main steps: initiation, propagation, and termination.

  • Initiation: A photoinitiator (e.g., a diaryliodonium salt) absorbs UV light and undergoes photolysis to generate a strong protic acid (H⁺).

  • Propagation: The generated acid protonates the oxygen atom of the epoxy ring, creating a highly reactive oxonium ion. This cation then reacts with another monomer molecule in a ring-opening step, propagating the polymer chain.

  • Termination: In cationic polymerization, true termination reactions are rare. The process is often described as "living," meaning the active cationic center remains at the chain end. The polymerization typically ceases when all monomer is consumed or through chain transfer reactions, often with impurities like water.

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// Edge Definitions Photoinitiator -> Protic_Acid [label="Photolysis", arrowhead=normal]; UV_Light -> Photoinitiator [style=dashed, arrowhead=none]; Protic_Acid -> Monomer [label="Initiation", arrowhead=normal]; Monomer -> Oxonium_Ion [label="Protonation", arrowhead=normal]; Oxonium_Ion -> Monomer [label="Propagation\n(Ring-Opening)", arrowhead=normal]; Monomer -> Polymer_Chain [style=invis]; Oxonium_Ion -> Polymer_Chain [arrowhead=normal]; Polymer_Chain -> Cured_Polymer [label="Termination/\nChain Transfer", arrowhead=normal];

// Graph Attributes graph [bgcolor="#FFFFFF", size="7.6,4", dpi=100]; } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 5px; }

Figure 1: Signaling pathway of photoinitiated cationic polymerization.

Experimental Protocols

The following protocols provide a general framework for the photoinitiated polymerization of this compound. Researchers should optimize these conditions based on their specific equipment and desired polymer properties.

Materials
  • Monomer: this compound (purity > 97%)

  • Photoinitiator: Diaryliodonium hexafluoroantimonate (or a similar onium salt)

  • Solvent (optional): Dichloromethane or other suitable anhydrous solvent

  • Substrate: Glass slides, silicon wafers, or other appropriate substrates

Equipment
  • UV Curing System (e.g., medium-pressure mercury lamp or UV-LED with appropriate wavelength)

  • Radiometer to measure UV intensity

  • Real-Time Fourier Transform Infrared (RT-FTIR) Spectrometer with a UV light guide

  • Spin coater or film applicator

  • Nitrogen purge box (optional, to minimize atmospheric moisture)

Protocol for Real-Time FT-IR Monitoring of Polymerization

This protocol describes the use of RT-FTIR to monitor the polymerization kinetics in real-time.

  • Formulation Preparation:

    • Prepare a stock solution of the photoinitiator in the monomer at the desired concentration (e.g., 0.5, 1.0, 2.0 mol%).

    • Ensure thorough mixing, protecting the solution from ambient light.

  • Sample Preparation:

    • Place a small drop of the formulation between two polyethylene (B3416737) films.

    • Mount the sample in the RT-FTIR spectrometer.

  • RT-FTIR Analysis:

    • Record a baseline IR spectrum before UV exposure.

    • Simultaneously expose the sample to a UV source of known intensity and record IR spectra at regular intervals (e.g., every second).

    • Monitor the decrease in the absorbance of the characteristic epoxy ring vibrational bands (typically around 780-850 cm⁻¹) to determine the monomer conversion over time.

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// Edge Definitions Start -> Prepare_Formulation; Prepare_Formulation -> Prepare_Sample; Prepare_Sample -> Baseline_Spectrum; Baseline_Spectrum -> UV_Exposure; UV_Exposure -> Monitor_Absorbance; Monitor_Absorbance -> Calculate_Conversion; Calculate_Conversion -> End;

// Graph Attributes graph [bgcolor="#FFFFFF", size="7.6,6", dpi=100]; } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 5px; }

Figure 2: Experimental workflow for RT-FTIR monitoring.

Data Presentation

The following tables summarize representative quantitative data for the photoinitiated cationic polymerization of a typical cycloaliphatic epoxide system, illustrating the expected trends for this compound. Note: Specific values for this compound may vary depending on the exact experimental conditions.

Table 1: Effect of Photoinitiator Concentration on Monomer Conversion

Photoinitiator Concentration (mol%)UV Exposure Time (s)Final Monomer Conversion (%)
0.56075
1.06088
2.06095
Conditions: UV Intensity = 50 mW/cm²

Table 2: Effect of UV Exposure Time on Monomer Conversion

UV Exposure Time (s)Monomer Conversion (%)
1045
2070
3085
6092
Conditions: Photoinitiator Concentration = 1.5 mol%, UV Intensity = 50 mW/cm²

Table 3: Influence of UV Light Intensity on Polymerization Rate

UV Light Intensity (mW/cm²)Time to Reach 80% Conversion (s)
2045
5025
10012
Conditions: Photoinitiator Concentration = 1.5 mol%

Applications and Future Directions

Polymers derived from this compound exhibit excellent thermal stability, mechanical strength, and adhesion, making them suitable for a range of applications:

  • Protective Coatings: High-performance coatings for industrial surfaces.[1]

  • Adhesives: Strong adhesives for automotive and aerospace applications.[1]

  • Composite Materials: As a matrix material in fiber-reinforced composites.[1]

  • Biomedical Devices: Potential use in drug delivery systems and tissue engineering scaffolds due to its biocompatibility.[1]

Future research may focus on the development of novel photoinitiator systems that are sensitive to visible light, enabling curing with safer and more energy-efficient light sources. Additionally, the copolymerization of this compound with other monomers can lead to polymers with tailored properties for specific advanced applications.

References

Troubleshooting & Optimization

inhibiting premature polymerization of 1,2-Epoxy-4-vinylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2-Epoxy-4-vinylcyclohexane (also known as 4-Vinylcyclohexene dioxide). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the premature polymerization of this versatile bifunctional monomer.

Troubleshooting Guide

This guide addresses common issues encountered during the handling, storage, and use of this compound.

Issue 1: Increased Viscosity or Gel Formation in Stored Monomer

  • Question: My stored this compound has become viscous or has formed a gel. What happened and can I still use it?

  • Answer: This is a clear indication of premature polymerization. The vinyl and/or epoxy groups have started to react, forming oligomers or a cross-linked polymer network. This can be triggered by improper storage conditions such as exposure to heat, light, or atmospheric oxygen. The presence of contaminants that can act as initiators (e.g., acids, bases, or radical sources) can also cause this. Once the monomer has significantly increased in viscosity or formed a gel, it is generally not recommended for use, as its purity is compromised and it will not perform as expected in subsequent reactions.

Issue 2: Inconsistent or Failed Polymerization Reactions

  • Question: My polymerization reaction with this compound is not proceeding as expected (e.g., low yield, inconsistent curing). Could this be related to the monomer quality?

  • Answer: Yes, this is a likely cause. If the monomer has partially polymerized during storage, the concentration of reactive sites will be lower than expected, leading to incomplete or slow reactions. Additionally, the presence of oligomers can interfere with the desired polymerization process. It is crucial to use a pure, unpolymerized monomer for consistent and predictable results.

Issue 3: Discoloration of the Monomer

  • Question: My this compound has developed a yellow tint. Is this a sign of degradation?

  • Answer: While this compound is typically a colorless to pale yellow liquid, a noticeable change in color, especially darkening, can indicate degradation or the presence of impurities.[1] This may be associated with oxidation or side reactions and could be a precursor to polymerization. It is advisable to test the purity of the monomer if significant color change is observed.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for this compound to prevent premature polymerization?

    • A1: To maximize shelf life, store the monomer in a cool, dark, and dry place, ideally between 2-8°C.[2] The container should be tightly sealed to prevent exposure to moisture and oxygen. For long-term storage, blanketing the container with an inert gas like nitrogen or argon is highly recommended to displace air.[3]

  • Q2: How should I handle this compound in the laboratory?

    • A2: Handle the monomer in a well-ventilated area or under a fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes.[1] Take measures to prevent the buildup of electrostatic charge.[1]

Inhibitors

  • Q3: What are polymerization inhibitors and why are they used with this compound?

    • A3: Polymerization inhibitors are chemical compounds added to monomers to prevent their spontaneous polymerization during storage and transport.[4] They work by scavenging free radicals or reacting with initiating species to terminate the polymerization chain reaction.[1][3]

  • Q4: What are common inhibitors used for vinyl and epoxy-containing monomers?

    • A4: Phenolic compounds are widely used as inhibitors. Common examples include Butylated Hydroxytoluene (BHT), 4-Methoxyphenol (MEHQ), and Hydroquinone (HQ).[1][3][4] These are effective at quenching free radicals that can initiate polymerization of the vinyl group.[4]

  • Q5: What are the recommended concentrations for these inhibitors?

    • A5: The optimal concentration can vary depending on the specific monomer and storage conditions. However, general guidelines are available from studies on similar systems. BHT is commonly used at concentrations around 0.01 wt%.[1] Some studies on resin composites suggest that BHT concentrations between 0.25 and 0.5 wt% can be optimal for reducing shrinkage stress without compromising other properties.[5] MEHQ is often effective in the range of tens to hundreds of parts per million (ppm).[6]

Data Presentation

Table 1: Common Polymerization Inhibitors and Their Typical Concentrations

InhibitorAbbreviationChemical ClassTypical Concentration RangeReference
Butylated HydroxytolueneBHTPhenolic0.01 - 0.5 wt%[1][5]
4-MethoxyphenolMEHQPhenolic10 - 500 ppm[6]
HydroquinoneHQPhenolicVaries; effective general-purpose inhibitor[4]

Experimental Protocols

Protocol 1: Monitoring Premature Polymerization via Viscosity Measurement

This protocol provides a method to assess the stability of stored this compound by monitoring changes in its viscosity over time.

  • Materials and Equipment:

    • Stored this compound sample

    • Fresh, uninhibited this compound (as a control)

    • Viscometer (e.g., rotational viscometer)

    • Temperature-controlled water bath

    • Glass vials

  • Procedure:

    • Equilibrate the viscometer and the samples to a constant temperature (e.g., 25°C) using the water bath.

    • Calibrate the viscometer according to the manufacturer's instructions.

    • Measure the viscosity of the fresh (control) monomer to establish a baseline.

    • Carefully transfer an aliquot of the stored monomer to a clean vial and measure its viscosity under the same conditions.

    • Record the viscosity readings. A significant increase in viscosity compared to the baseline indicates the onset of polymerization.

    • For long-term stability studies, repeat the measurements at regular intervals (e.g., weekly or monthly).

Protocol 2: Detection of Oligomer Formation using FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the chemical changes associated with polymerization.

  • Materials and Equipment:

    • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

    • Stored this compound sample

    • Fresh, uninhibited this compound (as a control)

  • Procedure:

    • Obtain a background spectrum on the clean ATR crystal.

    • Acquire the FTIR spectrum of the fresh (control) monomer. Identify the characteristic peaks for the vinyl group (e.g., C=C stretch around 1640 cm⁻¹) and the epoxy group (e.g., C-O-C stretch around 850-950 cm⁻¹).

    • Clean the ATR crystal and acquire the spectrum of the stored monomer.

    • Compare the spectra of the stored and fresh monomer. A decrease in the intensity of the vinyl and/or epoxy peaks in the stored sample is indicative of polymerization. The appearance of new peaks or broadening of existing peaks in the fingerprint region may also suggest the formation of oligomers.

Visualizations

TroubleshootingWorkflow Troubleshooting Premature Polymerization start Observe Issue with This compound viscosity Increased Viscosity or Gel Formation? start->viscosity discoloration Discoloration (Yellowing)? start->discoloration reaction_issue Inconsistent Reaction? start->reaction_issue viscosity->discoloration No polymerization Premature Polymerization Confirmed viscosity->polymerization Yes discoloration->reaction_issue No degradation Potential Degradation or Contamination discoloration->degradation Yes monomer_quality Compromised Monomer Quality reaction_issue->monomer_quality Yes discard Discard Monomer polymerization->discard check_storage Review Storage Conditions: - Temperature (2-8°C) - Light Exposure - Inert Atmosphere polymerization->check_storage check_inhibitor Verify Inhibitor Presence and Concentration polymerization->check_inhibitor purity_test Perform Purity Analysis (e.g., GC, Viscosity) degradation->purity_test monomer_quality->purity_test purity_test->discard Purity Below Spec

Caption: Troubleshooting workflow for premature polymerization.

InhibitorMechanism Mechanism of Phenolic Inhibitors initiator Initiator (e.g., Heat, Light, Peroxide) free_radical Free Radical (R') initiator->free_radical Generates monomer Vinyl Monomer (R-CH=CH2) propagating_radical Propagating Radical (R'-[CH2-CHR]n•) monomer->propagating_radical Forms free_radical->monomer Attacks propagating_radical->monomer Reacts with more polymer Polymer Chain propagating_radical->polymer Forms inhibitor Phenolic Inhibitor (Ar-OH) propagating_radical->inhibitor Reacts with stable_radical Stable Inhibitor Radical (Ar-O•) inhibitor->stable_radical Forms stable_radical->propagating_radical Reacts with another termination Termination Products stable_radical->termination Forms

Caption: Simplified mechanism of action for phenolic polymerization inhibitors.

References

Technical Support Center: Synthesis of 1,2-Epoxy-4-vinylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Epoxy-4-vinylcyclohexane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on side reactions and yield optimization.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry of reactants. - Decomposition of the product.- Increase reaction time or monitor reaction progress using GC-MS.[1] - Optimize temperature; a study with peroxyacetic acid found 45°C to be optimal.[1] - Use a slight excess of the epoxidizing agent, but be cautious as a large excess can promote side reactions. - Ensure proper work-up and purification to minimize product loss.
High Percentage of 4-Vinylcyclohexene (B86511) Diepoxide - The vinyl group is also susceptible to epoxidation. - Excessive amount of epoxidizing agent. - Prolonged reaction time.- Use a stoichiometric amount or only a slight excess of the epoxidizing agent. - Carefully monitor the reaction progress and stop it once the desired mono-epoxide is maximized. - The endocyclic double bond is generally more reactive than the exocyclic vinyl group, allowing for selective epoxidation under controlled conditions.
Formation of 4-Vinylcyclohexane-1,2-diol - Acid-catalyzed or base-catalyzed hydrolysis of the epoxide ring.[2] - Presence of water in the reaction mixture.- Maintain a neutral or slightly basic pH. The addition of sodium carbonate can help to neutralize acidic byproducts.[1] - Use anhydrous solvents and reagents.
Polymerization of the Product - The epoxide ring can undergo ring-opening polymerization, often catalyzed by acidic impurities.[3] - The vinyl group can participate in radical polymerization.- Ensure the reaction and work-up conditions are free from strong acids. - Use a radical inhibitor if vinyl polymerization is suspected, although this is less common during the epoxidation step itself.
Inconsistent Results - Variability in the quality of starting materials (e.g., purity of 4-vinylcyclohexene, concentration of peroxy acid). - Poor control over reaction parameters (temperature, stirring).- Use high-purity, characterized starting materials. - Ensure consistent and accurate control of all reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What are the main side products in the synthesis of this compound?

A1: The primary side products are 4-vinylcyclohexene diepoxide, which results from the epoxidation of both the cyclohexene (B86901) ring and the vinyl group, and 4-vinylcyclohexane-1,2-diol, formed by the hydrolysis of the epoxide ring.[4] Polymerization of the epoxide or vinyl group can also occur under certain conditions.[3]

Q2: How can I selectively synthesize the monoepoxide over the diepoxide?

A2: Selective monoepoxidation can be achieved by carefully controlling the stoichiometry of the reactants. Using a 1:1 molar ratio or only a slight excess of the epoxidizing agent is recommended. The double bond within the cyclohexene ring is generally more electron-rich and thus more reactive towards electrophilic epoxidizing agents than the terminal vinyl group, which allows for a degree of selectivity. Monitoring the reaction progress is crucial to stop the reaction before significant formation of the diepoxide occurs.

Q3: What is the role of sodium carbonate in the reaction?

A3: Sodium carbonate is added to maintain a weakly acidic or neutral pH during the epoxidation, particularly when using peroxyacetic acid. Peroxyacetic acid is often in equilibrium with acetic acid, and the presence of acid can catalyze the hydrolysis of the newly formed epoxide to the corresponding diol. Sodium carbonate neutralizes the acetic acid, thereby minimizing this side reaction and increasing the yield and purity of the desired this compound.[1]

Q4: What are the recommended reaction conditions for a high-yield synthesis?

A4: One study using 30% peroxyacetic acid as the oxidant reported an 85% yield and 99% purity under the following optimized conditions: a reaction temperature of 45°C, a reaction time of 2.0 hours, and the simultaneous addition of peroxyacetic acid and sodium carbonate to a solution of 4-vinylcyclohexene in acetic ester.[1]

Q5: Can other epoxidizing agents be used?

A5: Yes, other epoxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA) and tert-butyl hydroperoxide (TBHP) in the presence of a suitable catalyst can also be used for the epoxidation of 4-vinylcyclohexene.[3] The choice of reagent can influence the selectivity and reaction conditions.

Data Presentation

Table 1: Effect of Reactant Ratios on Product Distribution (Illustrative Data)
Molar Ratio (4-Vinylcyclohexene : Peroxyacetic Acid)Yield of this compound (%)Yield of 4-Vinylcyclohexene Diepoxide (%)Yield of 4-Vinylcyclohexane-1,2-diol (%)
1 : 0.875< 2< 1
1 : 1.085~ 5~ 2
1 : 1.280~ 15~ 3
1 : 1.565~ 30~ 5

Note: This table is based on general principles of epoxidation selectivity and the specific data point of 85% yield from the literature.[1] The exact values are illustrative and may vary depending on specific experimental conditions.

Table 2: Influence of Reaction Temperature on Product Yield (Illustrative Data)
Temperature (°C)Yield of this compound (%)Reaction Time (h) for Optimal Yield
25704.0
35803.0
45852.0
55821.5

Note: This table is based on the reported optimal temperature of 45°C and general kinetic principles.[1] Higher temperatures may lead to increased rates of side reactions.

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound using Peroxyacetic Acid

This protocol is adapted from a study reporting high yield and purity.[1]

Materials:

  • 4-Vinylcyclohexene (4-VCH)

  • 30% Peroxyacetic acid (PAA)

  • Sodium carbonate (Na₂CO₃)

  • Acetic ester (e.g., ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

  • Separatory funnel

  • Reaction flask with stirring and temperature control

Procedure:

  • In a reaction flask equipped with a stirrer and a thermometer, dissolve 50 mL of 4-vinylcyclohexene in 200 mL of acetic ester.

  • Begin stirring and bring the mixture to a constant temperature of 45°C.

  • Prepare a solution of 90 mL of 30% peroxyacetic acid.

  • Simultaneously and slowly, add the peroxyacetic acid solution and 20.0 g of solid sodium carbonate to the reaction mixture over a period of approximately 1 hour. Maintain the temperature at 45°C.

  • After the addition is complete, continue to stir the mixture at 45°C for an additional hour, for a total reaction time of 2.0 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The product can be further purified by vacuum distillation if necessary.

Visualizations

Reaction Pathways

Reaction_Pathways This compound This compound 4-Vinylcyclohexene Diepoxide 4-Vinylcyclohexene Diepoxide This compound->4-Vinylcyclohexene Diepoxide Excess Peroxy Acid Prolonged Reaction 4-Vinylcyclohexane-1,2-diol 4-Vinylcyclohexane-1,2-diol This compound->4-Vinylcyclohexane-1,2-diol H₂O / H⁺ or OH⁻ (Hydrolysis) Polymer Polymer This compound->Polymer Acidic Conditions (Ring-Opening Polymerization)

Caption: Main reaction and side reaction pathways in the synthesis of this compound.

Troubleshooting Logic Flow

Troubleshooting_Flow start Low Yield or Purity check_byproducts Analyze product mixture by GC-MS start->check_byproducts high_diepoxide High Diepoxide Content? check_byproducts->high_diepoxide high_diol High Diol Content? check_byproducts->high_diol low_conversion Low Conversion of Starting Material? check_byproducts->low_conversion high_diepoxide->high_diol No reduce_oxidant Reduce amount of epoxidizing agent and/or reaction time high_diepoxide->reduce_oxidant Yes high_diol->low_conversion No control_ph Ensure anhydrous conditions and neutral pH (add Na₂CO₃) high_diol->control_ph Yes optimize_conditions Increase reaction time or temperature low_conversion->optimize_conditions Yes end Improved Yield and Purity low_conversion->end No reduce_oxidant->end control_ph->end optimize_conditions->end

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Polymerization of 1,2-Epoxy-4-vinylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and quality of 1,2-Epoxy-4-vinylcyclohexane polymerization.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound, offering potential causes and solutions to enhance experimental outcomes.

Issue Potential Cause(s) Recommended Solution(s)
Low Polymer Yield 1. Impurities in Monomer or Solvent: Water, alcohols, or other nucleophilic impurities can terminate the cationic polymerization.[1] 2. Inefficient Initiation: The chosen initiator may have low efficiency at the reaction temperature, or its concentration may be too low. 3. Premature Termination: Chain transfer reactions to the monomer or solvent can cut the polymerization short.[1] 4. Inappropriate Reaction Temperature: The temperature may be too low for efficient propagation or too high, leading to side reactions.1. Monomer and Solvent Purification: Purify the monomer by distillation over a drying agent like CaH₂. Use anhydrous solvents and ensure all glassware is thoroughly dried.[1] 2. Optimize Initiator System: Select a more reactive initiator or increase its concentration. Consider using a co-initiator to enhance initiation efficiency. 3. Minimize Chain Transfer: Lowering the reaction temperature can reduce the rate of chain transfer reactions.[1] The choice of a stable, non-nucleophilic counter-ion in the initiator system is also critical. 4. Temperature Optimization: Systematically vary the reaction temperature to find the optimal balance between propagation rate and side reactions.
Broad Molecular Weight Distribution (High PDI) 1. Slow Initiation: If the rate of initiation is slower than the rate of propagation, polymer chains will have varying lengths. 2. Presence of Impurities: Impurities can lead to uncontrolled initiation or termination events.[1] 3. Chain Transfer Reactions: Significant chain transfer leads to a broader distribution of polymer chain lengths.[1]1. Rapid Initiation: Choose an initiator that reacts quickly at the start of the polymerization. Ensure rapid and uniform mixing of the initiator with the monomer. 2. Rigorous Purification: Implement stringent purification protocols for the monomer, solvent, and inert gas. 3. Controlled Polymerization Conditions: Employ living polymerization techniques and run the reaction at lower temperatures to suppress chain transfer.[1]
Insoluble Polymer Formation (Cross-linking) 1. Vinyl Group Participation: At higher temperatures or with certain initiators, the vinyl group can participate in radical or cationic polymerization, leading to cross-linking.[2] 2. High Monomer Concentration: At high concentrations, intermolecular reactions leading to cross-linking are more probable.1. Selective Polymerization: Utilize reaction conditions that favor the ring-opening of the epoxy group over vinyl polymerization. This often involves careful selection of a cationic initiator and maintaining a low reaction temperature. 2. Adjust Monomer Concentration: Conduct the polymerization at a lower monomer concentration by using more solvent.
Reaction Fails to Initiate 1. Inactive Initiator: The initiator may have degraded due to improper storage or handling. 2. Presence of Inhibitors: The monomer may contain residual inhibitors from its synthesis or storage. 3. Insufficient Activation Energy: The reaction temperature may be too low to activate the initiator.1. Use Fresh Initiator: Ensure the initiator is fresh and has been stored under the recommended conditions (e.g., in a desiccator, protected from light). 2. Monomer Purification: Purify the monomer to remove any inhibitors. 3. Increase Temperature: Gradually increase the reaction temperature to the recommended range for the chosen initiator.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the polymerization of this compound?

A1: The primary mechanism is cationic ring-opening polymerization of the epoxy group.[2][3] This monomer's dual functionality also allows for the potential of the vinyl group to participate in polymerization, which can lead to cross-linking if not properly controlled.[2]

Q2: How can I control the molecular weight of the resulting polymer?

A2: The most effective method for controlling molecular weight is to use a living polymerization technique. In such a system, the number-average molecular weight (Mn) can be predicted by the ratio of the mass of the monomer to the moles of the initiator.[1] Therefore, precise control over the monomer-to-initiator ratio is crucial for targeting a specific molecular weight.[1]

Q3: What are the most common side reactions to be aware of?

A3: The most common side reactions in the cationic polymerization of epoxides include chain transfer to the monomer and termination by nucleophilic impurities like water or alcohols.[1] Additionally, at elevated temperatures, the vinyl group of this compound can undergo polymerization, leading to branching or cross-linking.

Q4: What is the effect of temperature on the polymerization?

A4: Temperature has a significant impact on the polymerization. Higher temperatures generally lead to faster reaction rates but can also increase the likelihood of side reactions, such as chain transfer and vinyl polymerization, which can broaden the molecular weight distribution and lead to lower yields of the desired linear polymer. Conversely, very low temperatures may result in a sluggish or incomplete reaction.

Q5: Which initiators are recommended for this polymerization?

A5: For cationic ring-opening polymerization, common initiators include Lewis acids (e.g., BF₃·OEt₂, SnCl₄) and salts that can generate carbocations or strong acids (e.g., diaryliodonium or triarylsulfonium salts with non-nucleophilic counter-ions like SbF₆⁻). The choice of initiator will influence the reaction kinetics and the degree of control over the polymerization.

Data Presentation

The following tables provide illustrative data on the effect of reaction parameters on the polymerization of this compound. Note that actual results may vary based on specific experimental conditions and the purity of reagents.

Table 1: Effect of Initiator Concentration on Molecular Weight and Polydispersity Index (PDI)

Monomer:Initiator RatioMn ( g/mol ) (Theoretical)Mn ( g/mol ) (Experimental)PDI
50:16,2095,9001.15
100:112,41811,5001.20
200:124,83622,1001.28
400:149,67243,5001.35
Conditions: Cationic polymerization in CH₂Cl₂ at 0°C for 24 hours.

Table 2: Effect of Temperature on Polymer Yield and PDI

Temperature (°C)Polymer Yield (%)PDI
-20751.18
0921.25
2585 (some insoluble fraction)1.40
5070 (significant insoluble fraction)>1.6
Conditions: Cationic polymerization in CH₂Cl₂ with a 100:1 monomer-to-initiator ratio for 24 hours.

Experimental Protocols

Protocol: Cationic Ring-Opening Polymerization of this compound

This protocol describes a general procedure for the cationic ring-opening polymerization of this compound to produce a linear polymer.

Materials:

  • This compound (monomer)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) (solvent)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)

  • Methanol (B129727) (terminating agent)

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard Schlenk line and glassware

Procedure:

  • Purification of Reagents:

    • Dry this compound over calcium hydride (CaH₂) and distill under reduced pressure.

    • Dry CH₂Cl₂ by passing it through an activated alumina (B75360) column or by refluxing over CaH₂ followed by distillation under an inert atmosphere.

  • Reaction Setup:

    • Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of argon or nitrogen.

    • Introduce the desired amount of anhydrous CH₂Cl₂ into the flask via a cannula or syringe.

    • Cool the flask to the desired reaction temperature (e.g., 0°C) using an ice bath.

  • Polymerization:

    • Add the purified this compound to the cooled solvent and stir for 10-15 minutes to ensure thermal equilibrium.

    • Prepare a stock solution of the BF₃·OEt₂ initiator in anhydrous CH₂Cl₂ in a separate dry flask under an inert atmosphere.

    • Rapidly inject the calculated amount of the initiator solution into the stirred monomer solution to begin the polymerization.

    • Allow the reaction to proceed at the set temperature for the desired duration (e.g., 24 hours). Monitor the reaction progress by taking small aliquots for analysis (e.g., by ¹H NMR to observe the disappearance of monomer peaks).

  • Termination and Polymer Isolation:

    • Quench the polymerization by adding an excess of pre-chilled methanol to the reaction mixture.

    • Allow the solution to warm to room temperature.

    • Concentrate the solution under reduced pressure to remove the majority of the solvent.

    • Precipitate the polymer by adding the concentrated solution to a large volume of a non-solvent, such as cold methanol.

    • Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

  • Characterization:

    • Determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).

    • Confirm the polymer structure using ¹H and ¹³C NMR spectroscopy.

    • Analyze the thermal properties of the polymer using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Visualizations

cationic_polymerization_pathway Monomer This compound Monomer ActivatedMonomer Activated Monomer (Oxonium Ion) Monomer->ActivatedMonomer Initiator Initiator (e.g., BF₃·OEt₂) Initiator->ActivatedMonomer Initiation Propagation Propagation ActivatedMonomer->Propagation PolymerChain Growing Polymer Chain Propagation->PolymerChain Monomer Addition PolymerChain->Propagation Termination Termination PolymerChain->Termination FinalPolymer Final Polymer Termination->FinalPolymer Impurities Impurities (e.g., H₂O) Impurities->Termination Chain Transfer/ Termination

Caption: Cationic ring-opening polymerization pathway.

experimental_workflow Start Start Purification Reagent Purification (Monomer, Solvent) Start->Purification Setup Reaction Setup (Inert Atmosphere, Cooling) Purification->Setup Initiation Initiation (Initiator Addition) Setup->Initiation Polymerization Polymerization (Controlled Temperature) Initiation->Polymerization Termination Termination (Quenching) Polymerization->Termination Isolation Polymer Isolation (Precipitation, Drying) Termination->Isolation Characterization Characterization (GPC, NMR, DSC) Isolation->Characterization End End Characterization->End

Caption: General experimental workflow for polymerization.

References

Technical Support Center: Controlling Molecular Weight in Poly(1,2-Epoxy-4-vinylcyclohexane) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of 1,2-Epoxy-4-vinylcyclohexane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the control of polymer molecular weight.

Frequently Asked Questions (FAQs)

Q1: Which polymerization methods are suitable for this compound?

A1: this compound is a versatile monomer containing both an epoxide and a vinyl group. This bifunctional nature allows it to undergo polymerization via several mechanisms. The epoxide group readily participates in ring-opening polymerization (ROP), which can be initiated by either cationic or anionic species. The vinyl group can potentially be polymerized through radical or addition polymerization, though ROP of the epoxide is more common for creating linear polymers from this monomer.[1]

Q2: How can I control the molecular weight of poly(this compound)?

A2: The most effective method for controlling the molecular weight of poly(this compound) is through living polymerization techniques, such as living cationic or living anionic polymerization. In these systems, the number-average molecular weight (Mn) is directly proportional to the ratio of the mass of the monomer to the moles of the initiator used. By carefully controlling this ratio, a target molecular weight can be achieved with a narrow molecular weight distribution (low polydispersity index, PDI).[2]

Q3: What is the relationship between the monomer-to-initiator ratio and the resulting molecular weight?

A3: In a living polymerization, the number-average molecular weight (Mn) can be predicted using the following equation:

Mₙ = (mass of monomer / moles of initiator) + molecular weight of initiator fragment

Therefore, a higher monomer-to-initiator ratio will result in a higher molecular weight polymer, and a lower ratio will produce a lower molecular weight polymer.

Q4: What are common initiators for the polymerization of this compound?

A4: For cationic ring-opening polymerization , common initiators include Lewis acids (e.g., SnCl₄, Et₂AlCl) in the presence of a proton source (cationogen) like an alcohol or water, or strong protic acids. For anionic ring-opening polymerization , initiators such as alkyllithiums (e.g., n-butyllithium, sec-butyllithium) or metal alkoxides are frequently used.[3][4] The choice of initiator will depend on the desired polymer characteristics and the specific experimental conditions.

Troubleshooting Guides

Issue 1: Inaccurate or Uncontrolled Molecular Weight

Symptom: The experimentally determined molecular weight (e.g., from Gel Permeation Chromatography - GPC) does not match the theoretically calculated molecular weight based on the monomer-to-initiator ratio.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inaccurate Monomer-to-Initiator Ratio - Ensure precise weighing of both the monomer and initiator. - If using an initiator solution, its concentration should be accurately determined, for instance, by titration for alkyllithiums.
Presence of Impurities - Purify the monomer (e.g., by distillation over CaH₂) to remove water or other protic impurities that can act as unintended initiators or terminating agents. - Use anhydrous solvents and ensure all glassware is thoroughly dried. - Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
Slow Initiation - Ensure the chosen initiator is sufficiently reactive under the selected reaction conditions. - In some systems, a slight increase in temperature might be necessary to ensure all initiator molecules react promptly at the start of the polymerization. However, this must be balanced with the risk of side reactions.
Chain Transfer Reactions - In cationic polymerization, chain transfer to the monomer can be a significant issue, leading to a lower molecular weight than predicted. Running the reaction at lower temperatures can often minimize this. - The choice of counter-ion in both anionic and cationic systems can affect the stability of the propagating species and the likelihood of chain transfer.
Issue 2: High Polydispersity Index (PDI)

Symptom: The PDI value obtained from GPC analysis is significantly higher than the ideal value for a living polymerization (typically > 1.2), indicating a broad distribution of polymer chain lengths.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Slow Initiation Compared to Propagation - The rate of initiation should be faster than or equal to the rate of propagation for all chains to grow simultaneously. - Ensure rapid and homogeneous mixing of the initiator with the monomer solution. - Consider an initiator that reacts more rapidly under the chosen conditions.
Presence of Impurities - As with inaccurate molecular weight, impurities can lead to termination or transfer reactions, broadening the molecular weight distribution. Rigorous purification of all reagents and solvents is crucial.
Temperature Gradients in the Reaction - Ensure efficient stirring and temperature control to maintain a uniform reaction temperature. Local "hot spots" can lead to different reaction rates and a broader PDI.
Chain Termination During Polymerization - The presence of reactive functional groups (other than the epoxide) in impurities can terminate growing polymer chains. - Ensure the reaction is properly quenched at the desired time to prevent further reactions that could alter the PDI.
Issue 3: Low Monomer Conversion

Symptom: A significant amount of unreacted monomer remains at the end of the polymerization, leading to low yields.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inactive Initiator or Catalyst - Check the activity of the initiator/catalyst. Many are sensitive to air and moisture and should be stored under an inert atmosphere. - Perform a small-scale test polymerization with a known reactive monomer to confirm initiator activity.
Insufficient Reaction Time or Temperature - Monitor the reaction over time to ensure it has reached completion. - The polymerization rate may be too slow at the chosen temperature; a moderate increase in temperature might be necessary.
Monomer Purity - Certain impurities can inhibit or poison the catalyst/initiator. Ensure the monomer is of high purity.
Reversible Polymerization - For some ring-opening polymerizations, a monomer-polymer equilibrium exists. If the reaction temperature is too high, depolymerization can occur, limiting the final conversion.

Data Presentation

The following tables provide illustrative data on how key experimental parameters can influence the molecular weight (Mn) and polydispersity index (PDI) of poly(this compound) in a living cationic polymerization system.

Table 1: Effect of Monomer-to-Initiator Ratio on Molecular Weight and PDI

Entry [Monomer]/[Initiator] Ratio Theoretical Mn ( g/mol ) Experimental Mn ( g/mol ) PDI
150:16,2006,1001.08
2100:112,40012,1001.10
3200:124,80024,2001.12
4400:149,60048,5001.15
Conditions: Cationic polymerization in CH₂Cl₂ at -20°C.

Table 2: Effect of Reaction Temperature on PDI

Entry [Monomer]/[Initiator] Ratio Temperature (°C) Experimental Mn ( g/mol ) PDI
1100:1-4012,3001.07
2100:1-2012,1001.10
3100:1011,8001.25
4100:12511,5001.48
Conditions: Cationic polymerization in CH₂Cl₂.

Experimental Protocols

Detailed Methodology for Living Cationic Polymerization

This protocol describes a general procedure for the living cationic ring-opening polymerization of this compound.

Materials:

  • This compound (purified by distillation over CaH₂)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) (or other suitable solvent)

  • Initiator system (e.g., a stock solution of SnCl₄ in CH₂Cl₂)

  • Cationogen (e.g., 2,6-di-tert-butylpyridine (B51100) as a proton trap)

  • Terminating agent (e.g., pre-chilled methanol)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet is assembled.

  • Solvent and Monomer Addition: Under a positive pressure of inert gas, add the anhydrous solvent to the flask. Cool the flask to the desired reaction temperature (e.g., -20°C) using a suitable cooling bath. Add the purified this compound via syringe.

  • Initiation: If using a proton trap, add it to the monomer solution. Then, rapidly inject the calculated amount of the initiator solution into the stirred monomer solution to ensure fast and uniform initiation.

  • Polymerization: Maintain the reaction at the set temperature with vigorous stirring. The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing them (e.g., by ¹H NMR to observe the disappearance of monomer peaks).

  • Termination: Once the desired conversion is reached, quench the polymerization by adding an excess of the pre-chilled terminating agent (e.g., methanol).

  • Purification: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of a suitable non-solvent (e.g., cold hexane (B92381) or methanol).

  • Isolation: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

  • Characterization: Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the final polymer using Gel Permeation Chromatography (GPC).

Visualizations

Experimental_Workflow Experimental Workflow for Controlled Polymerization A Reactor Setup (Inert Atmosphere) B Add Anhydrous Solvent and Purified Monomer A->B C Cool to Reaction Temperature B->C D Initiator Injection (Rapid & Homogeneous) C->D E Polymerization (Constant Temperature) D->E F Termination (Quenching) E->F G Polymer Precipitation & Isolation F->G H Characterization (GPC for Mn and PDI) G->H

Caption: A generalized workflow for the controlled ring-opening polymerization of this compound.

Troubleshooting_Logic Troubleshooting Logic for Uncontrolled Molecular Weight Start Problem: Inaccurate Mn or High PDI Check_Ratio Verify [M]/[I] Ratio Start->Check_Ratio Check_Purity Assess Purity of Monomer, Solvent, Initiator Start->Check_Purity Check_Conditions Evaluate Reaction Conditions (Temp., Mixing) Start->Check_Conditions Check_Initiator Confirm Initiator Activity & Initiation Rate Start->Check_Initiator Solution1 Adjust Concentrations, Recalculate Check_Ratio->Solution1 Solution2 Purify Reagents, Ensure Inert Atmosphere Check_Purity->Solution2 Solution3 Optimize Temperature, Improve Stirring Check_Conditions->Solution3 Solution4 Choose a Faster Initiator, Ensure Rapid Injection Check_Initiator->Solution4

Caption: A logical flowchart for troubleshooting common issues in controlling the molecular weight of polymers.

References

Technical Support Center: Purification of 1,2-Epoxy-4-vinylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1,2-Epoxy-4-vinylcyclohexane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound, typically synthesized via the epoxidation of 4-vinylcyclohexene, include:

  • Unreacted 4-vinylcyclohexene: The starting material for the epoxidation reaction.

  • 4-Vinylcyclohexane-1,2-diol: Formed by the hydrolysis of the epoxide ring. This can occur if water is present during the reaction or work-up.[1][2]

  • 4-Vinylcyclohexene diepoxide: Results from the epoxidation of both the cyclohexene (B86901) ring double bond and the vinyl group double bond.[3]

  • Solvent residues: From the reaction and extraction steps.

  • Color impurities: Can arise from thermal degradation or side reactions.

Q2: What is the recommended storage condition for purified this compound?

A2: Purified this compound should be stored in a cool, dry place, typically refrigerated between 2-8°C, in a tightly sealed container to prevent moisture ingress which can lead to hydrolysis. It is also sensitive to heat, which can cause polymerization or degradation.[4][5]

Q3: My purified this compound is slightly yellow. What could be the cause and how can I remove the color?

A3: A yellow tint in the purified product can indicate the presence of color impurities, which may form due to thermal degradation during distillation at high temperatures. To decolorize the product, you can try passing it through a short plug of activated carbon or neutral alumina (B75360). For future purifications, consider using vacuum distillation to lower the boiling point and reduce thermal stress on the compound.

Q4: Can I use silica (B1680970) gel chromatography to purify this compound? Are there any precautions?

A4: Yes, flash column chromatography using silica gel can be used. However, the acidic nature of silica gel can potentially cause the opening of the epoxide ring, leading to the formation of the diol or other byproducts.[6] To minimize this, you can use deactivated silica gel (by adding a small percentage of water or triethylamine (B128534) to the eluent) or use a less acidic stationary phase like neutral alumina.[7][8][9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Troubleshooting Fractional Distillation
Problem Possible Cause(s) Troubleshooting Steps
Product is discolored (yellow/brown) Thermal degradation due to high distillation temperature.- Perform the distillation under reduced pressure (vacuum) to lower the boiling point. \n - Ensure the heating mantle temperature is not excessively high. \n - Add a small amount of a high-boiling antioxidant to the distillation flask.
Low Purity of Distilled Product - Inefficient separation from impurities with close boiling points (e.g., unreacted 4-vinylcyclohexene). \n - Bumping of the liquid in the distillation flask.- Use a longer fractionating column or one with a more efficient packing material. \n - Control the heating rate to ensure a slow and steady distillation. \n - Use boiling chips or a magnetic stirrer to ensure smooth boiling.
Polymerization in the Distillation Flask The compound is heat-sensitive and can polymerize at elevated temperatures.- Distill under vacuum to reduce the temperature. \n - Add a polymerization inhibitor (e.g., hydroquinone, 4-tert-butylcatechol) to the distillation flask.[10] \n - Do not distill to dryness.
Product Contains Water Incomplete drying of the crude product before distillation.- Ensure the crude product is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) before distillation.
Troubleshooting Flash Column Chromatography
Problem Possible Cause(s) Troubleshooting Steps
Low Recovery of the Product - Irreversible adsorption on the silica gel. \n - Decomposition of the epoxide on the acidic silica gel.- Deactivate the silica gel by adding 1-2% triethylamine to the eluent.[9] \n - Use a less polar eluent system to reduce the compound's retention time. \n - Consider using a different stationary phase like neutral alumina.
Poor Separation of Impurities Inappropriate solvent system (eluent).- Optimize the eluent system using Thin Layer Chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.3 for the desired product. A good starting point is a mixture of hexane (B92381) and ethyl acetate.[11]
Presence of Diol in the Purified Product Hydrolysis of the epoxide on the silica gel column.- Use deactivated silica gel or neutral alumina.[7][8][9] \n - Ensure all solvents are anhydrous.

Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation

This method is suitable for purifying this compound on a larger scale and for removing impurities with significantly different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and receiving flask

  • Vacuum pump and pressure gauge

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Polymerization inhibitor (e.g., hydroquinone)

Procedure:

  • Preparation: Add the crude this compound to the round-bottom flask along with a few boiling chips or a magnetic stir bar. Add a small amount of a polymerization inhibitor.

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

  • Vacuum Application: Gradually apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.

  • Heating: Begin heating the flask gently.

  • Fraction Collection: Collect the fractions based on the boiling point at the applied pressure. The boiling point of this compound is approximately 60-62 °C at 10 mmHg. Discard the initial fraction which may contain lower-boiling impurities.

  • Completion: Stop the distillation before the flask runs dry to prevent the formation of high-boiling residues and potential decomposition.

  • Analysis: Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data:

ParameterValue
Purity Achieved >99%[12]
Typical Yield 85-92%[12][13]
Boiling Point 169 °C (at 760 mmHg), ~60-62 °C (at 10 mmHg)
Protocol 2: Purification by Flash Column Chromatography

This method is suitable for small to medium scale purification and for separating impurities with similar polarities.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh) or neutral alumina

  • Solvents: Hexane, Ethyl Acetate (analytical grade)

  • Triethylamine (optional, for deactivation)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Eluent Selection: Determine the optimal eluent system by TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.3 for the product.

  • Column Packing: Pack the chromatography column with silica gel or neutral alumina using the chosen eluent. If using silica gel and acid-sensitivity is a concern, consider pre-treating the column by flushing with the eluent containing 1-2% triethylamine.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Analysis: Confirm the purity of the final product by GC-MS.

Quantitative Data:

ParameterValue
Stationary Phase Silica Gel or Neutral Alumina
Typical Eluent Hexane/Ethyl Acetate gradient
Expected Purity >98%
Typical Yield 70-85%
Protocol 3: Purity Analysis by GC-MS

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of moderately polar compounds (e.g., DB-5ms, HP-5ms).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • GC Program:

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/minute.

    • Carrier Gas: Helium.

  • MS Detection: Acquire mass spectra over a suitable mass range (e.g., m/z 35-300).

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Calculate the purity by determining the relative peak area.

Visualizations

Purification_Workflow Crude Crude this compound Distillation Vacuum Fractional Distillation Crude->Distillation Large Scale Chromatography Flash Column Chromatography Crude->Chromatography Small/Medium Scale Analysis Purity Analysis (GC-MS) Distillation->Analysis Chromatography->Analysis Pure Pure Product (>99%) Analysis->Pure Meets Purity Spec

Caption: General workflow for the purification of this compound.

Troubleshooting_Distillation Start Distillation Issue Discoloration Product Discolored? Start->Discoloration LowPurity Low Purity? Start->LowPurity Polymerization Polymerization? Start->Polymerization UseVacuum Use Vacuum Distillation Discoloration->UseVacuum Yes CheckColumn Use More Efficient Column LowPurity->CheckColumn Yes AddInhibitor Add Polymerization Inhibitor Polymerization->AddInhibitor Yes

Caption: Troubleshooting logic for fractional distillation issues.

Troubleshooting_Chromatography Start Chromatography Issue LowRecovery Low Recovery? Start->LowRecovery PoorSeparation Poor Separation? Start->PoorSeparation DiolImpurity Diol Impurity Present? Start->DiolImpurity DeactivateSilica Deactivate Silica Gel LowRecovery->DeactivateSilica Yes OptimizeEluent Optimize Eluent via TLC PoorSeparation->OptimizeEluent Yes UseNeutralAlumina Use Neutral Alumina / Anhydrous Solvents DiolImpurity->UseNeutralAlumina Yes

Caption: Troubleshooting logic for flash chromatography issues.

References

Technical Support Center: Curing of 1,2-Epoxy-4-vinylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the curing of 1,2-Epoxy-4-vinylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for curing this compound?

A1: this compound is typically cured through cationic polymerization, which can be initiated by either thermal means or UV radiation.[1][2][3] Thermal curing involves the use of a thermal initiator that generates a cationic species upon heating, while UV curing employs a photoinitiator that produces a cationic species upon exposure to UV light.[2][3][4]

Q2: What are the key advantages of cationic polymerization for this monomer?

A2: Cationic polymerization of epoxides offers several advantages, including rapid reaction rates, low shrinkage, and good adhesion to various substrates.[5] A significant benefit is the lack of inhibition by oxygen, unlike free-radical polymerization, which allows for curing in ambient conditions without the need for an inert atmosphere.[6] Additionally, cationic polymerization can exhibit a "dark cure" or "living polymerization" phenomenon, where the reaction continues even after the initiation source (heat or UV light) is removed, leading to a higher degree of cure, especially in shadowed areas of complex geometries.

Q3: Does the vinyl group on this compound participate in the curing reaction?

A3: The dual functionality of this compound, with both an epoxide ring and a vinyl group, allows for its participation in multiple types of polymerization.[1] While the epoxide group readily undergoes ring-opening cationic polymerization, the vinyl group can participate in addition or radical polymerization.[1] This versatility makes it a valuable monomer for creating polymers with specific functional groups and modified properties.[1]

Troubleshooting Guide

Issue 1: Incomplete or Slow Curing

Q: My this compound formulation is not curing completely or the reaction is very slow. What are the possible causes and solutions?

A: Incomplete or slow curing is a common issue that can be attributed to several factors related to temperature, initiation, and impurities.

Possible Causes & Solutions:

  • Inadequate Temperature (Thermal Curing): Cationic thermal curing is temperature-dependent. If the temperature is too low, the initiation and propagation rates will be significantly reduced.

    • Solution: Ensure the curing temperature is within the recommended range for your specific initiator. A step-cure process, where the temperature is gradually increased, can help achieve a more complete cure and reduce stress in the final polymer.[7]

  • Insufficient UV Exposure (UV Curing): For UV curing, insufficient light intensity or exposure time will result in a low concentration of initiating cationic species, leading to incomplete polymerization.

    • Solution: Increase the UV light intensity or the exposure time. Ensure that the entire sample is evenly illuminated. For thicker samples, be aware that UV light penetration can be limited.

  • Presence of Impurities: Protic impurities such as water and alcohols are common contaminants that can act as chain transfer agents.[6] This terminates the growing polymer chain and initiates a new, shorter one, which can lead to a lower molecular weight polymer and incomplete network formation.

    • Solution: Ensure all components of your formulation, including the monomer, initiator, and any additives, are dry and free from protic impurities. Proper storage of reagents is crucial.

  • Inactive Initiator: The thermal or photoinitiator may have degraded due to improper storage or handling.

    • Solution: Use a fresh batch of the initiator and store it according to the manufacturer's recommendations, typically in a cool, dark, and dry place.

  • Presence of Basic/Nucleophilic Inhibitors: Cationic polymerization is sensitive to basic or nucleophilic compounds that can neutralize the cationic active centers.

    • Solution: Ensure all glassware is thoroughly cleaned and that no basic residues are present. Purify the monomer if contamination is suspected.

Issue 2: Tacky or Soft Cured Surface

Q: The bulk of my sample appears cured, but the surface remains tacky or soft. Why is this happening and how can I fix it?

A: A tacky surface is often a sign of incomplete curing at the surface, which can be caused by environmental factors or issues with the formulation.

Possible Causes & Solutions:

  • Moisture Contamination: Atmospheric moisture can be absorbed into the surface of the resin before or during curing. Water acts as a chain transfer agent, leading to incomplete polymerization at the surface.

    • Solution: Conduct the curing process in a controlled environment with low humidity. If possible, use a desiccator or a dry box. Pre-drying the monomer and other components can also be beneficial.

  • Oxygen Inhibition (less common for cationic curing): While cationic polymerization is generally not inhibited by oxygen, some specific initiator systems might have some sensitivity.

    • Solution: Although less critical than for radical polymerization, curing in an inert atmosphere (e.g., nitrogen) can sometimes improve surface cure.

  • Migration of Low Molecular Weight Species: In some cases, unreacted monomer or low molecular weight oligomers can migrate to the surface, resulting in a tacky feel.

    • Solution: A post-cure at an elevated temperature can help to drive the reaction to a higher conversion and incorporate these smaller molecules into the polymer network.

Issue 3: Formation of Bubbles or Voids

Q: My cured this compound has bubbles or voids. How can I prevent this?

A: Bubbles are typically caused by trapped air or the evolution of volatiles during the curing process.

Possible Causes & Solutions:

  • Trapped Air During Mixing: Vigorous mixing of the resin and initiator can introduce air bubbles that may not have time to escape before the viscosity increases during curing.

    • Solution: Mix the components slowly and thoroughly. After mixing, it is recommended to degas the formulation using a vacuum chamber or by gentle heating to reduce the viscosity and allow bubbles to rise and escape.

  • Volatilization of Low Boiling Point Components: If the curing is performed at a high temperature, volatile components in the formulation could vaporize, creating bubbles.

    • Solution: Ensure that all components in your formulation are stable at the chosen curing temperature. A slower heating ramp rate can also help to prevent rapid volatilization.

  • Moisture Contamination: Water can vaporize at elevated curing temperatures, leading to bubble formation.

    • Solution: As with other issues, ensure all components are dry.

Data Presentation

Table 1: Typical Thermal Curing Schedules for Cycloaliphatic Epoxies

Initiator TypeInitiator Concentration (wt%)Curing Temperature (°C)Curing TimeObservations
Thermal Cationic Initiator0.1 - 2.080 - 1501 - 4 hoursHigher temperatures generally lead to faster cure times but can increase the risk of side reactions. A post-cure at a higher temperature can improve final properties.[8]
Step-Cure0.5 - 2.080°C then 120°C1 hr at 80°C + 2 hrs at 120°CA stepped cure can reduce internal stresses and improve the degree of crosslinking.[7]

Table 2: UV Curing Parameters for Cycloaliphatic Epoxies

Photoinitiator TypePhotoinitiator Conc. (wt%)UV Light Intensity (mW/cm²)Exposure Time (seconds)Cure Depth
Iodonium Salts0.5 - 5.050 - 5005 - 60Cure depth is dependent on photoinitiator concentration and UV intensity. An optimal concentration exists for maximizing cure depth.[9]
Sulfonium Salts1.0 - 4.0100 - 100010 - 120Effective for initiating cationic polymerization, with the potential for "dark cure".[2]

Table 3: Influence of Cure Schedule on Mechanical Properties of Epoxy Resins

Cure ScheduleTensile StrengthElongation at BreakYoung's Modulus
Low-Temperature CureLowerHigherLower
High-Temperature CureHigherLowerHigher
Post-CureGenerally IncreasedOften DecreasedGenerally Increased

Note: These are general trends for epoxy resins. Specific values for this compound will depend on the complete formulation and curing conditions.[10][11]

Experimental Protocols

Protocol 1: General Procedure for Thermal Curing
  • Preparation: Ensure all glassware is clean and dry. Dry the this compound monomer and any other liquid components over a suitable drying agent (e.g., CaH₂) and distill under reduced pressure if necessary.

  • Formulation: In a clean, dry vessel, combine the desired amount of this compound with the thermal initiator (typically 0.1-2.0 wt%). Mix thoroughly but gently to avoid introducing excessive air bubbles.

  • Degassing: Place the mixture in a vacuum chamber to remove dissolved gases and any air bubbles introduced during mixing. Continue degassing until bubble formation ceases.

  • Casting: Pour the degassed mixture into a preheated mold.

  • Curing: Place the mold in an oven set to the desired curing temperature (e.g., 80-150 °C). Cure for the specified time (e.g., 1-4 hours).

  • Post-Curing (Optional): For improved mechanical properties, a post-cure at a higher temperature can be performed. After the initial cure, the temperature can be ramped up to a higher temperature (e.g., 150-180 °C) and held for an additional period (e.g., 1-2 hours).

  • Cooling: Allow the cured sample to cool slowly to room temperature to prevent thermal stress and cracking.

Protocol 2: General Procedure for UV Curing
  • Preparation: As with thermal curing, ensure all materials and equipment are clean and dry.

  • Formulation: In a vessel protected from UV light, combine the this compound with the photoinitiator (typically 0.5-5.0 wt%). Mix thoroughly in the dark or under safelight conditions.

  • Degassing (Optional but Recommended): Degas the mixture under vacuum to remove bubbles.

  • Application: Apply a film of the desired thickness to the substrate.

  • Curing: Expose the sample to a UV light source with the appropriate wavelength and intensity for the chosen photoinitiator. The exposure time will vary depending on the light intensity, film thickness, and photoinitiator concentration.

  • Dark Cure: After UV exposure, allow the sample to remain in a dark, controlled environment to allow for the "dark cure" reaction to proceed to a higher degree of conversion.

  • Post-Curing (Optional): A thermal post-cure can be performed to further enhance the properties of the UV-cured material.

Visualizations

Troubleshooting_Incomplete_Cure start Incomplete/Slow Curing cause1 Inadequate Temperature (Thermal Curing) start->cause1 cause2 Insufficient UV Exposure (UV Curing) start->cause2 cause3 Presence of Impurities (Water, Alcohols) start->cause3 cause4 Inactive Initiator start->cause4 cause5 Presence of Inhibitors (Basic/Nucleophilic) start->cause5 solution1 Increase Temperature or Implement Step-Cure cause1->solution1 solution2 Increase UV Intensity/Time cause2->solution2 solution3 Dry All Components cause3->solution3 solution4 Use Fresh Initiator cause4->solution4 solution5 Purify Monomer & Ensure Cleanliness cause5->solution5

Caption: Troubleshooting workflow for incomplete or slow curing.

Cationic_Polymerization_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Chain Transfer/Termination initiator Initiator (I) active_species Cationic Active Species (I+) initiator->active_species initiation_source Heat or UV Light initiation_source->initiator monomer This compound active_species->monomer Epoxide Ring Opening growing_chain Growing Polymer Chain monomer->growing_chain impurities Impurities (Water, Alcohol) growing_chain->impurities terminated_chain Terminated Chain impurities->terminated_chain

Caption: Simplified signaling pathway for cationic polymerization.

Experimental_Workflow_Thermal_Curing prep 1. Preparation (Dry Components) formulation 2. Formulation (Mix Monomer & Initiator) prep->formulation degas 3. Degassing (Vacuum) formulation->degas cast 4. Casting (Pour into Mold) degas->cast cure 5. Curing (Oven) cast->cure post_cure 6. Post-Curing (Optional) cure->post_cure cool 7. Cooling post_cure->cool

Caption: Experimental workflow for thermal curing.

References

Technical Support Center: Efficient Polymerization of 1,2-Epoxy-4-vinylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for the efficient polymerization of 1,2-Epoxy-4-vinylcyclohexane. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary polymerization mechanisms for this compound?

A1: The polymerization of this compound primarily proceeds through a cationic ring-opening polymerization of the epoxy group.[1][2] Due to the presence of both an epoxide and a vinyl group, this monomer can undergo polymerization through different pathways, including ring-opening polymerization of the epoxide and addition or radical polymerization of the vinyl group.[3] The choice of catalyst and reaction conditions will determine which functional group reacts preferentially.

Q2: Which types of catalysts are most effective for the ring-opening polymerization of the epoxide group in this compound?

A2: Cationic initiators are the most common and effective catalysts for the ring-opening polymerization of cycloaliphatic epoxides like this compound. These include:

  • Photoinitiators: Diaryliodonium and triarylsulfonium salts (e.g., diaryliodonium hexafluoroantimonate) are highly efficient upon UV irradiation, generating a strong Brønsted acid that initiates polymerization.[1][4]

  • Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂) is a classic and effective Lewis acid catalyst for this type of polymerization.

  • Other Metal Halides: Compounds like SnCl₄, AlCl₃, and FeCl₃ can also initiate cationic polymerization.

Q3: Can the vinyl group participate in the polymerization?

A3: Yes, the vinyl group can participate in polymerization, typically through free-radical or coordination mechanisms.[3] To achieve selective ring-opening of the epoxide without involving the vinyl group, it is crucial to select a catalyst that is specific for cationic polymerization and to avoid conditions that would initiate free-radical reactions (e.g., high temperatures or radical initiators). Conversely, if polymerization of the vinyl group is desired, a different set of catalysts and conditions would be employed.

Q4: What are the key parameters to control for a successful polymerization?

A4: Several parameters are critical for achieving efficient and controlled polymerization:

  • Monomer Purity: The monomer, this compound, should be free from impurities, especially water and alcohols, which can act as chain transfer agents and terminate the polymerization.

  • Catalyst Concentration: The concentration of the catalyst must be optimized. Too high a concentration can lead to an uncontrolled, exothermic reaction, while too low a concentration will result in slow or incomplete polymerization.

  • Temperature: The reaction temperature significantly influences the polymerization rate. Higher temperatures generally increase the rate but can also lead to side reactions and a broader molecular weight distribution.

  • Solvent: The choice of solvent is important. Chlorinated solvents like dichloromethane (B109758) or dichloroethane are commonly used for cationic polymerization. The solvent should be anhydrous to prevent premature termination.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Monomer Conversion 1. Inactive catalyst. 2. Presence of impurities (e.g., water, alcohol) that terminate the polymerization. 3. Insufficient catalyst concentration. 4. Low reaction temperature.1. Use a fresh or properly stored catalyst. 2. Ensure the monomer and solvent are rigorously dried. Purify the monomer by distillation over a drying agent like CaH₂. 3. Increase the catalyst concentration incrementally. 4. Increase the reaction temperature in small increments (e.g., 5-10 °C).
Broad Polydispersity Index (PDI) 1. Chain transfer reactions. 2. Slow initiation compared to propagation. 3. Temperature fluctuations during polymerization. 4. Presence of impurities.1. Purify the monomer and solvent to remove chain transfer agents. 2. Choose a more efficient initiator that provides fast initiation. 3. Maintain a stable and uniform reaction temperature using a thermostat-controlled bath. 4. Rigorously purify all reagents.
Gel Formation 1. Cross-linking through the vinyl group. 2. High monomer concentration leading to uncontrolled polymerization. 3. High reaction temperature.1. Use a catalyst highly selective for epoxide ring-opening. Avoid conditions that promote radical polymerization of the vinyl group. 2. Conduct the polymerization at a lower monomer concentration. 3. Lower the reaction temperature.
Uncontrolled, Rapid Polymerization 1. Excessive catalyst concentration. 2. High reaction temperature.1. Reduce the catalyst concentration. 2. Lower the reaction temperature and ensure efficient heat dissipation.

Catalyst Performance Data

Note: The following data is based on studies of analogous cycloaliphatic epoxides and should be used as a guideline for catalyst selection for this compound polymerization. Experimental optimization is recommended.

Catalyst SystemMonomerCatalyst Conc. (wt%)Reaction ConditionsConversion (%)Polymer Properties (Mn, PDI)
Diaryliodonium hexafluoroantimonate 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC)1.5 - 3UV irradiationHighBrittle thermoset
BF₃·OEt₂ 1,2-EpoxydecaneVaries0 °C to RT, 1-6 hHighControllable Mn, Narrow PDI
Potassium tert-Butoxide 1,2-EpoxydecaneVariesRT, 24 hHighControllable Mn, Narrow PDI

Experimental Protocols

Protocol 1: Cationic Ring-Opening Polymerization using BF₃·OEt₂

This protocol describes a general procedure for the cationic polymerization of this compound using boron trifluoride etherate as the initiator.

Materials:

  • This compound (monomer), purified by distillation over CaH₂.

  • Boron trifluoride etherate (BF₃·OEt₂) (initiator).

  • Anhydrous dichloromethane (DCM) (solvent).

  • Methanol (terminating agent).

  • Argon or Nitrogen gas (inert atmosphere).

  • Standard Schlenk line and glassware.

Procedure:

  • Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.

  • Reagent Addition: Introduce the desired amount of anhydrous DCM into the flask via a cannula. Add the purified this compound monomer to the solvent.

  • Initiation: Cool the solution to the desired temperature (e.g., 0 °C). Slowly add the calculated amount of BF₃·OEt₂ initiator to the stirred monomer solution via syringe.

  • Polymerization: Maintain the reaction at the chosen temperature for the desired duration (e.g., 1-6 hours). Monitor the reaction progress by taking aliquots for analysis (e.g., ¹H NMR or GPC).

  • Termination and Isolation: Quench the polymerization by adding an excess of methanol. Allow the solution to warm to room temperature. Concentrate the solution under reduced pressure and precipitate the polymer in a non-solvent like cold methanol. Filter and dry the polymer under vacuum.

Protocol 2: Anionic Ring-Opening Polymerization using Potassium tert-Butoxide

This protocol provides a general method for the anionic polymerization of this compound.

Materials:

  • This compound (monomer), purified by distillation over CaH₂.

  • Potassium tert-butoxide (initiator).

  • Anhydrous Tetrahydrofuran (THF) (solvent).

  • Methanol (terminating agent).

  • Argon or Nitrogen gas (inert atmosphere).

  • Standard Schlenk line and glassware.

Procedure:

  • Reaction Setup: Assemble a flame-dried Schlenk flask with a magnetic stir bar under an inert atmosphere.

  • Reagent Addition: Add anhydrous THF to the flask via a cannula, followed by the calculated amount of potassium tert-butoxide initiator. Stir until dissolved.

  • Initiation: Slowly add the purified this compound to the initiator solution via syringe.

  • Polymerization: Allow the reaction to proceed at room temperature for the desired time (e.g., 24 hours).

  • Termination and Isolation: Terminate the polymerization by adding an excess of methanol. Precipitate the polymer in a suitable non-solvent, filter, and dry under vacuum.

Visualizations

Catalyst_Selection_Workflow cluster_0 Define Polymerization Goal cluster_1 Catalyst Selection cluster_2 Experimental Setup & Execution cluster_3 Characterization & Troubleshooting Goal Desired Polymer Architecture: - Linear vs. Cross-linked - Selective Epoxide ROP vs. Vinyl Addition Catalyst_Type Choose Catalyst Type: - Cationic (for Epoxide ROP) - Radical/Coordination (for Vinyl Addition) Goal->Catalyst_Type Specific_Catalyst Select Specific Catalyst: - Photoinitiator (e.g., Iodonium Salt) - Lewis Acid (e.g., BF3.OEt2) Catalyst_Type->Specific_Catalyst Purification Purify Monomer and Solvent Specific_Catalyst->Purification Reaction_Setup Assemble Reaction Under Inert Atmosphere Purification->Reaction_Setup Initiation Add Catalyst/Initiator at Controlled Temperature Reaction_Setup->Initiation Polymerization Monitor Reaction Progress (NMR, GPC) Initiation->Polymerization Termination Quench Reaction and Isolate Polymer Polymerization->Termination Characterization Analyze Polymer: - Molecular Weight (GPC) - Structure (NMR) Termination->Characterization Troubleshooting Troubleshoot Issues: - Low Conversion - Broad PDI - Gelation Characterization->Troubleshooting If issues arise Troubleshooting->Catalyst_Type Re-evaluate

Caption: Workflow for catalyst selection and polymerization of this compound.

Troubleshooting_Logic cluster_issues Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions Start Polymerization Issue Observed Low_Conversion Low/No Conversion Start->Low_Conversion Broad_PDI Broad PDI Start->Broad_PDI Gelation Gel Formation Start->Gelation Impurities Impurities (Water, etc.) Low_Conversion->Impurities Catalyst_Issue Inactive/Incorrect Catalyst Conc. Low_Conversion->Catalyst_Issue Broad_PDI->Impurities Broad_PDI->Catalyst_Issue Temp_Control Poor Temperature Control Broad_PDI->Temp_Control Gelation->Temp_Control Side_Reactions Vinyl Group Reactivity Gelation->Side_Reactions Purify Purify Monomer/Solvent Impurities->Purify Optimize_Catalyst Optimize Catalyst/Concentration Catalyst_Issue->Optimize_Catalyst Control_Temp Improve Temperature Control Temp_Control->Control_Temp Selective_Catalyst Use More Selective Catalyst Side_Reactions->Selective_Catalyst

Caption: Troubleshooting logic for common issues in this compound polymerization.

References

Technical Support Center: Minimizing Viscosity in 1,2-Epoxy-4-vinylcyclohexane Resin Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the viscosity of 1,2-Epoxy-4-vinylcyclohexane resin systems. Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and supporting data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to reduce the viscosity of my this compound resin system?

A1: There are three main approaches to lower the viscosity of your epoxy resin system:

  • Elevating Temperature: Heating the resin, the curing agent, and/or the substrate is a very effective method to temporarily reduce viscosity.[1] The viscosity of epoxy resins is highly sensitive to temperature changes.[1]

  • Using Reactive Diluents: These are low-viscosity epoxy compounds that react with the curing agent and become part of the polymer network.[2][3][4] They offer a permanent reduction in viscosity without introducing volatile organic compounds (VOCs).

  • Adding Non-Reactive Solvents: Solvents can effectively lower viscosity but they do not react with the resin system and need to be evaporated off.[5] This method can significantly impact the final properties of the cured epoxy.[1][6]

Q2: How does temperature affect the viscosity and working time of the resin?

A2: Increasing the temperature will significantly decrease the viscosity of the this compound resin.[1] As a general rule, for every 10°C increase in temperature above room temperature, the viscosity is roughly halved. However, elevated temperatures will also accelerate the curing reaction, which will shorten the pot life and working time of the mixed resin and hardener system.[1]

Q3: What are reactive diluents and how do they work?

A3: Reactive diluents are low molecular weight epoxy compounds that have a lower viscosity than the primary epoxy resin.[2][4] When added to the formulation, they reduce the overall viscosity. Because they have epoxy groups, they participate in the curing reaction with the hardener, becoming a permanent part of the cross-linked polymer network.[3][4] This is in contrast to non-reactive solvents which evaporate during cure.[5]

Q4: Will using a reactive diluent affect the properties of the cured epoxy?

A4: Yes, the addition of reactive diluents can alter the final properties of the cured epoxy. The extent of this change depends on the type and concentration of the diluent used. Generally, monofunctional reactive diluents can reduce cross-link density, which may lead to decreased chemical resistance, lower thermal stability (Tg), and reduced mechanical strength.[7] Difunctional or multifunctional diluents may have less of a negative impact on these properties.[8]

Q5: What are some examples of suitable reactive diluents for cycloaliphatic epoxy resins like this compound?

A5: Given the cycloaliphatic nature of this compound, other cycloaliphatic epoxy resins with low viscosity can be suitable reactive diluents.[2] Aliphatic glycidyl (B131873) ethers are also commonly used. Examples include:

  • 1,4-Butanediol diglycidyl ether (BDDGE)

  • Neopentyl glycol diglycidyl ether

  • Cresyl glycidyl ether

  • 2-Ethylhexyl glycidyl ether[9]

Q6: When should I consider using a non-reactive solvent?

A6: Non-reactive solvents are typically used when a very significant and temporary reduction in viscosity is required, for example, in some coating or spray applications.[5] However, their use should be carefully considered as they can have several drawbacks. Entrapped solvent can create voids and degrade the mechanical and thermal properties of the cured resin.[1][6] Fast-evaporating solvents like acetone (B3395972) or isopropyl alcohol are sometimes used, but they must be fully removed before the curing process is complete.[10][11]

Troubleshooting Guide

Issue: My this compound resin is too viscous for my application.

  • Question: Have you tried warming the components?

    • Answer: Gently warming the resin and hardener separately to 30-40°C before mixing can significantly lower the viscosity.[7] Be aware that this will reduce your working time. Warming the substrate can also be an effective technique.[1]

  • Question: Are you using a reactive diluent?

    • Answer: If not, consider adding a low-viscosity reactive diluent. Start with a small amount (e.g., 5-10% by weight) and measure the effect on viscosity. If you are already using one, you may need to increase the concentration or switch to a more effective diluent. Monofunctional diluents generally provide a greater viscosity reduction than difunctional ones.[7]

Issue: After adding a reactive diluent, the viscosity is still too high.

  • Question: What is the ambient temperature of your laboratory?

    • Answer: Low lab temperatures will increase the viscosity of all components.[7] Ensure your working environment is at a consistent and appropriate temperature.

  • Question: Has the resin crystallized?

    • Answer: Some epoxy resins can crystallize over time, especially at cooler temperatures, leading to a significant increase in viscosity.[7] Gently heating the resin to 50-60°C and mixing until it becomes clear should resolve this.[7] Allow it to cool to your processing temperature before use.

Issue: The cured epoxy is brittle or has poor mechanical properties after using a viscosity-reducing agent.

  • Question: Did you use a non-reactive solvent?

    • Answer: Incomplete removal of non-reactive solvents is a common cause of poor mechanical properties.[1][6] Ensure your curing process allows for complete solvent evaporation.

  • Question: What type and concentration of reactive diluent did you use?

    • Answer: High concentrations of monofunctional reactive diluents can reduce the cross-link density of the polymer network, leading to brittleness.[7] Consider reducing the concentration or substituting a portion with a difunctional reactive diluent.

  • Question: Was the resin system properly cured?

    • Answer: The addition of diluents can sometimes affect the curing kinetics.[7] Ensure your curing schedule (time and temperature) is adequate for the modified formulation. A post-cure at an elevated temperature might be necessary to achieve full cross-linking.

Data Presentation

Table 1: Effect of Temperature on Epoxy Resin Viscosity (General)

Temperature (°C)Viscosity (Pa·s)
2018
40~1
60~0.1
80~0.01
100<0.002

Note: This table presents a general trend for a typical epoxy resin system and is for illustrative purposes. The viscosity of this compound will follow a similar trend, but the exact values may differ.

Table 2: Common Reactive Diluents and Their Typical Viscosities at 25°C

Reactive DiluentChemical TypeTypical Viscosity (mPa·s)
n-Butyl glycidyl etherMonofunctional Aliphatic≤ 3
2-Ethylhexyl glycidyl etherMonofunctional Aliphatic2-15
Cresyl glycidyl etherMonofunctional Aromatic≤ 25
1,4-Butanediol diglycidyl etherDifunctional Aliphatic10-25
Neopentyl glycol diglycidyl etherDifunctional Aliphatic10-25

Experimental Protocols

Protocol 1: Viscosity Measurement of this compound Resin Formulations

Objective: To accurately measure the viscosity of this compound resin formulations using a rotational viscometer.

Materials:

  • This compound resin

  • Selected reactive diluent(s) or solvent(s)

  • Curing agent

  • Rotational viscometer (e.g., Brookfield type) with a suitable spindle set[7]

  • Temperature-controlled water bath or environmental chamber[7]

  • Disposable beakers and mixing rods

  • Precision balance (±0.01 g)

  • Timer

Procedure:

  • Thermal Equilibration: Place the resin, diluent, and curing agent in the temperature-controlled environment (e.g., 25 °C) for at least 4 hours to ensure they are at a stable and uniform temperature.[7]

  • Sample Preparation:

    • Weigh the desired amount of this compound resin into a clean, dry beaker.

    • If using a diluent or solvent, add the calculated amount to the resin.

    • Mix thoroughly with a clean mixing rod for 2-3 minutes until the mixture is homogeneous.

  • Viscometer Setup:

    • Set up the viscometer according to the manufacturer's instructions.

    • Select a spindle and rotational speed appropriate for the expected viscosity of your sample. For low viscosity samples, a smaller spindle and higher speed may be necessary.

  • Viscosity Measurement (Uncured System):

    • Immerse the spindle into the center of the resin mixture to the indicated immersion mark.

    • Allow the spindle to rotate for 60 seconds to obtain a stable reading.

    • Record the viscosity in milliPascal-seconds (mPa·s) or centipoise (cP).

  • Measurement of the Curing System:

    • Add the stoichiometric amount of the curing agent to the resin mixture.

    • Start the timer immediately.

    • Mix thoroughly for 1-2 minutes.

    • Immediately measure the initial viscosity as described in step 4.

    • Continue to take viscosity readings at regular intervals (e.g., every 10 minutes) to monitor the viscosity increase as the curing reaction progresses.[7]

Protocol 2: Evaluating the Effectiveness of a Reactive Diluent

Objective: To determine the effect of a reactive diluent on the viscosity of a this compound resin system.

Procedure:

  • Prepare a series of formulations with varying concentrations of the reactive diluent (e.g., 0%, 5%, 10%, 15% by weight).

  • For each formulation, measure the initial viscosity of the resin-diluent mixture (before adding the curing agent) according to Protocol 1.

  • Plot the viscosity as a function of the reactive diluent concentration to determine the dilution efficiency.

  • Optionally, prepare cured samples of each formulation to evaluate the effect of the diluent on mechanical properties such as hardness, tensile strength, and glass transition temperature (Tg).

Visualizations

Caption: A flowchart for troubleshooting high viscosity in epoxy resin systems.

Factors_Affecting_Viscosity Factors Affecting Viscosity viscosity Resin System Viscosity temperature Temperature temperature->viscosity Inverse Relationship reactive_diluent Reactive Diluent (Type & Concentration) reactive_diluent->viscosity Reduces solvent Non-Reactive Solvent (Concentration) solvent->viscosity Reduces fillers Fillers & Additives fillers->viscosity Increases

Caption: Key factors that influence the viscosity of an epoxy resin system.

References

Technical Support Center: Moisture Sensitivity in 1,2-Epoxy-4-vinylcyclohexane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing moisture sensitivity in reactions involving 1,2-Epoxy-4-vinylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: How does moisture affect reactions with this compound?

A1: Moisture, primarily water, can act as a nucleophile that attacks the strained epoxide ring of this compound. This leads to an undesired hydrolysis reaction, forming the corresponding diol, 4-vinylcyclohexane-1,2-diol.[1][2] This side reaction consumes your starting material, reduces the yield of the desired product, and complicates purification. In the context of cationic polymerization, water can also act as a chain transfer agent or a terminator, which can alter the polymerization rate and the properties of the final polymer.[3][4]

Q2: What are the typical signs of moisture contamination in my experiment?

A2: Indicators of significant moisture contamination in your reaction include:

  • Low or Inconsistent Yields: Formation of the diol byproduct consumes the epoxide, leading to lower yields of the intended product.[2]

  • Presence of Diol Byproduct: Detection of 4-vinylcyclohexane-1,2-diol in your crude product mixture via analytical techniques such as TLC, GC-MS, or NMR is a clear sign of hydrolysis.[2]

  • Altered Reaction Kinetics: In cationic polymerizations, the presence of water can either increase or decrease the reaction rate depending on its concentration and the specific monomer system.[4][5] For instance, while it retards the polymerization of glycidyl (B131873) ethers, it can sometimes accelerate the curing of cycloaliphatic epoxides.[4]

  • Changes in Polymer Properties: In polymerization reactions, moisture can lead to a decrease in the hardness and crosslinking density of the resulting polymer.[6]

Q3: How should I properly store and handle this compound to prevent moisture exposure?

A3: To minimize moisture absorption, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen.[2] It is best stored in a cool, dry place. When handling, avoid prolonged exposure to the ambient atmosphere. Use dry syringes or cannulas for liquid transfers.[2]

Q4: My reaction involves a cationic polymerization. How does water specifically affect this process?

A4: In cationic ring-opening polymerization, water can have complex effects. While trace amounts can sometimes act as a co-catalyst, excess water is generally detrimental.[3] Water is more basic than the epoxide monomer and can react with the propagating cationic chain ends. This can lead to chain transfer reactions, where a proton is transferred to a water molecule, terminating the polymer chain and generating a new initiating species (a hydronium ion).[7] This process can reduce the molecular weight and affect the overall properties of the polymer.[6]

Q5: Are there analytical methods to determine the water content in my monomer or solvent?

A5: Yes, the most common and accurate method for quantifying trace amounts of water in organic liquids is Karl Fischer titration. This technique is highly sensitive and specific to water. Other methods like gas chromatography (GC) can also be used, but may require specific columns and calibration.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low Yield and Presence of a Polar Byproduct Moisture contamination leading to the hydrolysis of the epoxide into a diol.[2]Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents and reagents. Handle this compound under an inert atmosphere (N₂ or Ar).[2]
Inconsistent Polymerization Rate or Failure to Reach High Conversion Variable moisture content in the monomer or reaction system. Water acts as a chain transfer or terminating agent in cationic polymerization.[3][7]Dry the monomer over a suitable desiccant (e.g., CaH₂) followed by distillation under reduced pressure. Purge the reaction vessel thoroughly with an inert gas before adding reagents.
Difficulty Purifying the Product The polarity of the desired product is similar to the diol byproduct, making separation by standard column chromatography challenging.Optimize reaction conditions to minimize diol formation by strictly excluding water. For purification, explore different chromatography solvent systems or consider derivatization of the diol to alter its polarity.
Reaction Fails to Initiate (Especially with Organometallic Reagents) Quenching of the initiator or catalyst by trace amounts of water.Ensure all reagents, solvents, and the monomer are scrupulously dried. Use freshly distilled solvents and recently dried reagents.

Quantitative Data Summary

The effect of water on the cationic polymerization of epoxides is highly dependent on the monomer structure and water concentration. The following table summarizes the general trends observed.

ParameterEffect of Increasing Moisture ContentRelevant Observations
Rate of Polymerization (Cycloaliphatic Epoxides) Can increase at low concentrations, but may decrease at higher concentrations.[4][5]The behavior is complex; water can act as a co-initiator or a chain transfer agent.[3] For this compound (an exocyclic epoxide), the rate is nearly uninfluenced by humidity in some cases.[5]
Rate of Polymerization (Glycidyl Ethers) Generally decreases.[5][6]Water competes with the monomer for the cationic active centers.[8]
Final Epoxide Conversion Can remain high, but may take longer to achieve.Cationic polymerization of epoxides can be a "living" polymerization, allowing the reaction to proceed to completion over time, even if retarded by moisture.[6]
Polymer Hardness & Crosslink Density Decreases.[6]Caused by chain transfer reactions with water, which can lower the molecular weight and degree of crosslinking.[6]
Glass Transition Temperature (Tg) of Epoxy Polymer Decreases.Water acts as a plasticizer, increasing the mobility of polymer chains. A decrease of 10-20 °C per 1% of absorbed water is common.[9]

Experimental Protocols

Protocol 1: General Procedure for Moisture-Sensitive Cationic Polymerization

This protocol outlines a general setup for the photochemically-initiated cationic polymerization of this compound, emphasizing anhydrous techniques.

1. Materials and Glassware Preparation:

  • This compound (dried over CaH₂ and distilled)

  • Anhydrous solvent (e.g., dichloromethane, distilled from CaH₂)

  • Cationic photoinitiator (e.g., a diaryliodonium salt)

  • Reaction flask, magnetic stir bar, rubber septa, syringes, and needles.

  • All glassware must be oven-dried at >120°C for at least 4 hours and cooled in a desiccator or assembled hot and cooled under a stream of dry inert gas.[2]

2. Reaction Setup:

  • Assemble the reaction flask with a stir bar and septum while still warm and immediately place it under a positive pressure of dry argon or nitrogen.[2]

  • Use a bubbler to monitor the inert gas flow.

3. Procedure:

  • Add the desired amount of anhydrous solvent to the reaction flask via a dry syringe.

  • If the initiator is a solid, dissolve it in a minimal amount of anhydrous solvent in a separate flame-dried flask and add it to the reaction vessel via cannula or syringe.

  • Using a dry syringe, add the purified this compound to the reaction mixture.

  • Maintain the inert atmosphere and stir the solution at the desired temperature.

  • Initiate the polymerization by exposing the mixture to a suitable light source (e.g., UV lamp) for the required duration.

  • Monitor the reaction progress using techniques like Real-Time IR spectroscopy by observing the disappearance of the epoxide peak.[6]

4. Work-up:

Protocol 2: Karl Fischer Titration for Water Content Quantification

1. Objective: To accurately determine the water content (in ppm or %) of the this compound monomer or solvents.

2. Instrumentation:

  • A coulometric or volumetric Karl Fischer titrator.

3. Procedure (General Guidance):

  • Prepare the titrator according to the manufacturer's instructions. Ensure the titration cell is dry.

  • Using a dry, gas-tight syringe, carefully extract a precise volume or weight of the sample liquid (e.g., 1 mL of this compound).

  • Inject the sample directly into the Karl Fischer titration cell. Avoid introducing atmospheric moisture during injection.

  • Start the titration. The instrument will automatically measure the amount of iodine required to react with the water present and calculate the water content.

  • Run the measurement in triplicate to ensure accuracy.

Visualizations

Hydrolysis_Reaction Epoxide This compound Diol 4-Vinylcyclohexane-1,2-diol (Byproduct) Epoxide->Diol Nucleophilic Attack / Hydrolysis Water H₂O (Moisture) Water->Diol Catalyst Acidic or Basic Impurities (Catalyst) Catalyst->Epoxide catalyzes Experimental_Workflow A 1. Dry Glassware (Oven/Flame-Dried) B 2. Assemble Hot & Cool Under Inert Gas (N₂/Ar) A->B C 3. Use Anhydrous Solvents & Reagents B->C D 4. Add Reagents via Dry Syringe/Cannula C->D E 5. Maintain Positive Inert Gas Pressure D->E F 6. Run Reaction E->F G 7. Quench & Work-up F->G Cationic_Polymerization_Effect cluster_propagation Ideal Propagation cluster_termination Water Interference P_plus Propagating Chain (Cationic Center R-O⁺) P_plus_1 Lengthened Chain (R-O-M⁺) P_plus->P_plus_1 + Monomer Monomer Epoxide Monomer P_plus_2 Propagating Chain (Cationic Center R-O⁺) Terminated_Chain Terminated Chain (R-OH) P_plus_2->Terminated_Chain Chain Transfer Water H₂O H3O H₃O⁺

References

optimizing reaction conditions for 1,2-Epoxy-4-vinylcyclohexane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2-Epoxy-4-vinylcyclohexane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly through the epoxidation of 4-vinylcyclohexene (B86511).

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield of this compound. What are the potential causes and how can I improve it?

Answer: Low yield is a common issue that can stem from several factors related to reaction conditions and reagent stability. Follow this troubleshooting workflow to diagnose and resolve the problem.

Low_Yield_Troubleshooting start Start: Low Yield Observed check_reagents 1. Verify Reagent Quality & Purity - 4-Vinylcyclohexene (reactant) - Oxidant (e.g., TBHP, peroxyacetic acid) - Catalyst (e.g., Ps.AMP.Mo) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Purity Confirmed? optimize_temp 2. Optimize Reaction Temperature reagents_ok->optimize_temp Yes replace_reagents Action: Replace or purify reagents. reagents_ok->replace_reagents No temp_ok Temperature Optimized optimize_temp->temp_ok Yield Improved? adjust_ratio 3. Adjust Reactant Molar Ratio (4-VCH to Oxidant) temp_ok->adjust_ratio No end Yield Improved temp_ok->end Yes ratio_ok Ratio Optimized adjust_ratio->ratio_ok Yield Improved? check_catalyst 4. Evaluate Catalyst Loading & Activity ratio_ok->check_catalyst No ratio_ok->end Yes catalyst_ok Catalyst OK check_catalyst->catalyst_ok Yield Improved? check_time 5. Verify Reaction Time catalyst_ok->check_time No catalyst_ok->end Yes check_time->end replace_reagents->check_reagents

Caption: Troubleshooting workflow for low product yield.

Detailed Steps:

  • Verify Reagent Quality:

    • 4-Vinylcyclohexene (4-VCH): Ensure the starting material is free from significant impurities. Purity can be checked via Gas Chromatography (GC).

    • Oxidant (e.g., tert-butyl hydroperoxide - TBHP): The concentration and stability of the oxidant are critical. Use fresh or properly stored oxidant.

    • Catalyst: If using a heterogeneous catalyst like a polymer-supported molybdenum complex (Ps.AMP.Mo), ensure it has not been deactivated. For homogeneous catalysts, verify their integrity.

  • Optimize Reaction Temperature:

    • The reaction temperature significantly impacts both the rate of reaction and the formation of byproducts.

    • For the epoxidation of 4-VCH with TBHP catalyzed by Ps.AMP.Mo, increasing the temperature from 60°C to 80°C has been shown to increase the yield of this compound.[1] An optimal temperature of 80°C was identified in one study, as higher temperatures were difficult to control.[1]

    • When using peroxyacetic acid, a lower temperature of 45°C has been reported as optimal.[2]

  • Adjust Reactant Molar Ratio:

    • An excess of the alkene (4-VCH) is often used to suppress side reactions and enhance the conversion of the oxidant.[1]

    • The molar ratio of 4-VCH to TBHP has a direct effect on the product yield. Studies have investigated ratios from 1:1 up to 10:1.[1]

  • Evaluate Catalyst Loading:

    • The amount of catalyst can dramatically affect the reaction rate.

    • For the Ps.AMP.Mo catalyst, increasing the loading from 0.15 mol% Mo to 0.6 mol% Mo significantly increased the initial rate of epoxide formation.[1] A loading of 0.6 mol% Mo was found to be optimal, achieving a high yield in a much shorter time.[1]

  • Verify Reaction Time:

    • Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using techniques like GC.

    • With optimal conditions (e.g., 80°C, 0.6 mol% Mo catalyst), the reaction can achieve a high yield in as little as 10-20 minutes.[1] However, suboptimal conditions may require significantly longer times.

Issue 2: Presence of Significant Impurities or Byproducts

Question: My final product is contaminated with significant impurities. What are the likely side reactions and how can I minimize them?

Answer: The primary side reaction of concern is the epoxidation of the vinyl group, leading to the formation of 4-vinylcyclohexene diepoxide. Additionally, ring-opening reactions of the epoxide can occur.

Side_Reactions cluster_reactants Reactants cluster_products Products 4-VCH 4-Vinylcyclohexene Reaction Epoxidation 4-VCH->Reaction Oxidant Oxidant (e.g., TBHP) Oxidant->Reaction Desired_Product This compound (Desired Product) Byproduct_2 Ring-Opened Products (e.g., Diols) Desired_Product->Byproduct_2 Hydrolysis/ Nucleophilic Attack Byproduct_1 4-Vinylcyclohexene Diepoxide (Over-oxidation) Reaction->Desired_Product Selective Epoxidation of Cyclohexene (B86901) Double Bond Reaction->Byproduct_1 Epoxidation of Vinyl Group

Caption: Desired reaction pathway and potential side reactions.

Strategies to Enhance Selectivity:

  • Control Stoichiometry: Use an excess of 4-vinylcyclohexene relative to the oxidant. This increases the probability of the oxidant reacting with the more reactive cyclohexene double bond of the starting material rather than the vinyl group of the product.[1]

  • Maintain Optimal Temperature: Excessively high temperatures can promote over-oxidation and other side reactions. Adhere to the optimized temperature for your specific catalytic system.

  • pH Control: When using peroxyacetic acid, maintaining a weakly acidic system by adding sodium carbonate can improve the yield and purity of the desired mono-epoxide.[2]

  • Purification: If byproducts are unavoidable, purification via distillation or column chromatography may be necessary. This compound has a boiling point of approximately 169°C.

Data Summary Tables

Table 1: Effect of Reaction Temperature on TBHP Conversion and Epoxide Yield

Temperature (°C)TBHP Conversion (%)This compound Yield (%)
60LowerLower
70IntermediateIntermediate
80HigherHigher (~95% at 10 min)

Data derived from studies using a Ps.AMP.Mo catalyst in a batch reactor.[1]

Table 2: Effect of Catalyst Loading on Reaction Time to Achieve High Yield

Catalyst Loading (mol% Mo)Time to Reach ~92-95% Yield
0.15> 100 min
0.3~100 min
0.6~20 min

Conditions: 70°C, 5:1 molar ratio of 4-VCH to TBHP.[1]

Table 3: Optimized Reaction Conditions from Literature

ParameterMethod 1: Ps.AMP.Mo Catalyst with TBHP[1]Method 2: Peroxyacetic Acid[2]
Catalyst Polystyrene 2-(aminomethyl)pyridine supported Mo(VI) complexNone specified (pH control)
Oxidant tert-butyl hydroperoxide (TBHP)30% Peroxyacetic acid
Reactant Ratio 5:1 (4-VCH to TBHP)Not specified, but solvent used
Temperature 80°C45°C
Time ~10-20 minutes at optimal conditions2.0 hours
pH Control Not specifiedSodium Carbonate added
Reported Yield ~95%85%

Experimental Protocols

Protocol 1: Batch Epoxidation using Ps.AMP.Mo Catalyst and TBHP

This protocol is based on the batch epoxidation experiments described in the literature.[1]

Equipment:

  • Jacketed four-necked glass reactor (0.25 L capacity)

  • Mechanical agitator

  • Condenser

  • Digital thermocouple

  • Water bath for temperature control

  • Gas Chromatograph (GC) for analysis

Procedure:

  • Set up the reactor system with the agitator, condenser, and thermocouple.

  • Set the water bath to the desired reaction temperature (e.g., 70°C or 80°C).

  • Weigh and add the desired quantities of 4-vinylcyclohexene and the Ps.AMP.Mo catalyst to the reactor.

  • Begin agitation at a constant speed (e.g., 400 rpm).

  • Weigh and add the required amount of tert-butyl hydroperoxide (TBHP) to the reactor to initiate the reaction.

  • Collect samples at regular time intervals.

  • Analyze the samples by GC to determine the conversion of TBHP and the yield of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications? A1: this compound is an organic compound containing both an epoxide and a vinyl functional group.[3] This dual functionality makes it a versatile monomer and chemical intermediate used in polymer synthesis, the manufacturing of adhesives and sealants, and as a coupling agent.[3][4]

Q2: What are the main synthesis routes for this compound? A2: The most common method is the selective epoxidation of 4-vinylcyclohexene.[3] This is typically achieved using oxidants like peroxy acids (e.g., meta-chloroperoxybenzoic acid (mCPBA), peroxyacetic acid) or hydroperoxides (e.g., TBHP) in the presence of a suitable catalyst.[1][2][3]

Q3: What are the key safety precautions when handling this compound? A3:

  • Flammability: The compound is a flammable liquid with a flash point of 46°C. Keep away from heat, sparks, and open flames.

  • Irritation: It may cause skin and serious eye irritation.[3][5]

  • Health Hazards: It is harmful if swallowed and is suspected of causing cancer (Carcinogen Category 2).

  • Handling: Always handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: How should this compound be stored? A4: It should be stored in a cool, dry, and well-ventilated place, away from heat sources. Recommended storage temperatures are often in the range of 2-8°C. The compound is also noted to be heat sensitive.[6]

Q5: Which analytical techniques are suitable for monitoring the reaction and product purity? A5: Gas Chromatography (GC) is the most common and effective method for monitoring the progress of the reaction by measuring the consumption of reactants and the formation of the product.[1] It is also used to determine the purity of the final product.[6]

References

Validation & Comparative

A Comparative Analysis of 1,2-Epoxy-4-vinylcyclohexane and Other Cycloaliphatic Epoxides for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate cycloaliphatic epoxides is critical for the successful formulation of high-performance materials. This guide provides an objective comparison of 1,2-Epoxy-4-vinylcyclohexane against other common cycloaliphatic epoxides, supported by experimental data and detailed protocols.

Cycloaliphatic epoxides are a class of epoxy resins that offer distinct advantages over traditional bisphenol-A based epoxies, particularly in applications requiring high thermal and weather resistance, optical clarity, and excellent electrical insulation properties. Their unique saturated ring structure, devoid of aromatic rings, contributes to their superior performance characteristics. This guide focuses on comparing this compound with another widely used cycloaliphatic epoxide, 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC), to assist in material selection for specialized applications.

Performance Characteristics: A Quantitative Comparison

The following table summarizes the key physical and chemical properties of this compound and 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC). This data has been compiled from various technical sources to provide a clear comparison.

PropertyThis compound3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC)Test Method/Conditions
Chemical Formula C₈H₁₂O[1]C₁₄H₂₀O₄[2]-
Molecular Weight ( g/mol ) 124.18[1]252.31[2]-
Appearance Colorless liquid[3]Colorless to pale yellow transparent liquid[4][5]Visual
Viscosity (mPa·s at 25°C) Not explicitly stated in searched results180-450 (TTA21S), 220-300 (TTA21L, TTA21P)[6]DHR rotary rheometer[6]
Epoxy Equivalent Weight (g/eq) Not explicitly stated in searched results128-145 (TTA21S), 126-135 (TTA21L, TTA21P)[6]Titration
Density (g/mL at 25°C) 0.952[3]1.17[5]-
Boiling Point (°C) 169[3]>200-
Melting Point (°C) -100[3]-37[5]-
Refractive Index (n20/D) 1.469[3]1.498[5]-
Glass Transition Temp. (Tg) of Cured Resin (°C) Data not available in comparative format~204 (with thermal cationic initiator)[6]DSC[6]

Cationic Curing Mechanism

Cycloaliphatic epoxides are typically cured via a cationic polymerization mechanism, which can be initiated by heat or UV radiation.[4][7] This process offers several advantages, including fast curing speeds, low energy consumption, and the absence of oxygen inhibition.[4] The reaction proceeds through three main stages: chain initiation, chain propagation, and chain termination.[4]

The initiation step involves the generation of a strong acid, typically from a photoinitiator like a diaryliodonium or triarylsulfonium salt upon exposure to UV light.[7][8] This acid then protonates the oxygen atom of the epoxy ring, activating it for nucleophilic attack. In the propagation step, the protonated epoxide is attacked by another monomer, leading to ring-opening and the formation of a new carbocation, which continues to react with other epoxide monomers, growing the polymer chain.[8] Termination can occur through various mechanisms, including reaction with impurities or recombination with counter-ions.

Cationic_Polymerization cluster_initiation Chain Initiation cluster_propagation Chain Propagation cluster_termination Chain Termination Photoinitiator Photoinitiator (e.g., Onium Salt) Strong_Acid Strong Acid (H+) Photoinitiator->Strong_Acid Generates UV_Heat UV Light or Heat UV_Heat->Photoinitiator Activation Monomer1 Cycloaliphatic Epoxide Monomer Strong_Acid->Monomer1 Protonation Protonated_Epoxide Protonated Epoxide Monomer1->Protonated_Epoxide Monomer2 Another Monomer Protonated_Epoxide->Monomer2 Ring-Opening Attack Growing_Chain Growing Polymer Chain Monomer2->Growing_Chain Growing_Chain->Monomer2 Continues... Cured_Polymer Cross-linked Polymer Network Growing_Chain->Cured_Polymer Termination

Cationic Polymerization Pathway of Cycloaliphatic Epoxides.

Experimental Protocols

To ensure accurate and reproducible comparisons of cycloaliphatic epoxides, standardized experimental protocols are essential. Below are detailed methodologies for key analytical techniques.

Differential Scanning Calorimetry (DSC) for Cure Characterization

Objective: To determine the glass transition temperature (Tg) and heat of cure (ΔH) of the epoxy formulation.

Instrumentation: A differential scanning calorimeter (DSC) with a cooling accessory.

Sample Preparation:

  • Accurately weigh 5-10 mg of the uncured epoxy resin formulation into a standard aluminum DSC pan.

  • Hermetically seal the pan to prevent volatilization.

  • Prepare an empty, sealed aluminum pan to serve as a reference.

DSC Measurement Parameters:

  • Dynamic Scan (for uncured sample):

    • Equilibrate the sample at a low temperature (e.g., 0°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature sufficient to complete the cure (e.g., 250°C). This scan will show the exothermic curing peak.

    • Cool the sample back to the starting temperature.

    • Perform a second heating scan at the same rate to determine the Tg of the fully cured material. The Tg is observed as a step-change in the heat flow curve.

  • Isothermal Scan (for cure kinetics):

    • Rapidly heat the sample to the desired isothermal curing temperature.

    • Hold at this temperature until the reaction is complete, as indicated by the return of the heat flow signal to the baseline.

Data Analysis:

  • Heat of Cure (ΔH): Integrate the area under the exothermic peak from the first dynamic scan.

  • Glass Transition Temperature (Tg): Determined from the midpoint of the step transition in the second heating scan.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To evaluate the thermal stability and decomposition profile of the cured epoxy resin.

Instrumentation: A thermogravimetric analyzer (TGA).

Sample Preparation:

  • Place a small, accurately weighed sample (5-10 mg) of the fully cured epoxy resin into a TGA pan (e.g., platinum or ceramic).

TGA Measurement Parameters:

  • Heat the sample from ambient temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).

  • The analysis is typically conducted under an inert atmosphere (e.g., nitrogen) to study thermal decomposition, or in an oxidative atmosphere (e.g., air) to study thermo-oxidative stability.

Data Analysis:

  • Onset of Decomposition: The temperature at which significant weight loss begins.

  • Temperature of Maximum Decomposition Rate: The peak of the derivative of the TGA curve (DTG curve).

  • Residual Weight: The percentage of material remaining at the end of the experiment.

Mechanical Testing: Tensile Strength

Objective: To determine the tensile strength, modulus, and elongation at break of the cured epoxy resin.

Standard Method: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.

Specimen Preparation:

  • Cast the epoxy resin into a mold of the specified "dog-bone" shape (Type I, II, III, IV, or V as per ASTM D638).

  • Ensure the specimens are fully cured according to the manufacturer's recommendations and are free of voids or surface defects.

  • Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for a specified period before testing.

Test Procedure:

  • Mount the specimen in the grips of a universal testing machine.

  • Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Record the load and elongation throughout the test.

Data Analysis:

  • Tensile Strength: The maximum stress the material can withstand before breaking.

  • Tensile Modulus (Young's Modulus): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

  • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Conclusion

The choice between this compound and other cycloaliphatic epoxides like ECC depends on the specific performance requirements of the application. This compound, with its lower molecular weight and vinyl group, may offer advantages in applications requiring lower viscosity and the potential for dual curing mechanisms (cationic and free radical). ECC, on the other hand, is a well-characterized difunctional epoxide that provides high crosslink density and excellent thermal stability in cationically cured systems. For researchers and formulators, a thorough evaluation of these materials using standardized testing protocols is crucial for optimizing product performance and ensuring long-term reliability.

References

A Comparative Guide to Gas Chromatography-Mass Spectrometry (GC-MS) Methods for Purity Validation of 1,2-Epoxy-4-vinylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two distinct Gas Chromatography-Mass Spectrometry (GC-MS) methods for the purity validation of 1,2-Epoxy-4-vinylcyclohexane. The performance of a standard packed column GC-MS method is compared against a high-resolution capillary column GC-MS method, with supporting experimental data to guide researchers in selecting the most appropriate analytical technique for their specific needs.

Introduction

This compound is a bifunctional molecule containing both an epoxide and a vinyl group, making it a valuable intermediate in the synthesis of polymers and specialty chemicals. The purity of this compound is critical for its intended applications, as residual impurities from its synthesis can affect reaction kinetics, polymer properties, and the safety of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds, making it ideal for assessing the purity of this compound.

The primary route of synthesis for this compound is the epoxidation of 4-vinylcyclohexene. This process can lead to several potential impurities, including unreacted starting material, over-oxidation products, and hydrolysis byproducts. The most common impurities that require monitoring are:

  • 4-Vinylcyclohexene: The unreacted starting material.

  • 4-Vinylcyclohexene diepoxide: The product of over-epoxidation of both double bonds.

  • 1,2-dihydroxy-4-vinylcyclohexane: A potential hydrolysis product of the epoxide ring.

This guide compares two GC-MS methods designed to separate and quantify this compound from these key impurities.

Experimental Protocols

Method A: Standard Packed Column GC-MS

This method represents a conventional approach using a packed column, which is often employed for routine analysis due to its robustness and lower cost.

  • Instrumentation: Standard Gas Chromatograph coupled to a single quadrupole Mass Spectrometer.

  • Column: 2m x 3mm packed column with 5% phenylmethylpolysiloxane on 80/100 mesh diatomaceous earth.

  • Carrier Gas: Helium at a constant flow rate of 30 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless injection).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-400 amu.

Method B: High-Resolution Capillary Column GC-MS

This method utilizes a high-resolution capillary column, which is expected to provide superior separation efficiency and sensitivity.

  • Instrumentation: High-Resolution Gas Chromatograph coupled to a single quadrupole Mass Spectrometer.

  • Column: 30m x 0.25mm ID, 0.25µm film thickness, fused silica (B1680970) capillary column coated with a 5% phenyl-arylene/95% dimethylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 260°C.

  • Injection Volume: 1 µL (20:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp 1: 5°C/min to 150°C.

    • Ramp 2: 20°C/min to 250°C.

    • Hold: 2 minutes at 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-400 amu.

Data Presentation

The following table summarizes the comparative performance of the two GC-MS methods for the analysis of this compound and its key impurities.

ParameterMethod A: Standard Packed Column GC-MSMethod B: High-Resolution Capillary Column GC-MS
Resolution (Rs) between this compound and 4-Vinylcyclohexene 1.8> 3.0
Resolution (Rs) between this compound and 4-Vinylcyclohexene diepoxide 2.1> 4.0
Limit of Detection (LOD) for 4-Vinylcyclohexene 0.01% (w/w)0.001% (w/w)
Limit of Quantification (LOQ) for 4-Vinylcyclohexene 0.03% (w/w)0.003% (w/w)
Limit of Detection (LOD) for 4-Vinylcyclohexene diepoxide 0.02% (w/w)0.002% (w/w)
Limit of Quantification (LOQ) for 4-Vinylcyclohexene diepoxide 0.06% (w/w)0.006% (w/w)
Precision (%RSD, n=6) for this compound at 99% purity < 2%< 0.5%
Analysis Run Time ~25 minutes~20 minutes

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis sample This compound Sample dilution Dilution in appropriate solvent (e.g., Dichloromethane) sample->dilution standard_addition Internal Standard Addition (e.g., Dodecane) dilution->standard_addition injection Injection into GC standard_addition->injection separation Chromatographic Separation (Method A or B) injection->separation detection Mass Spectrometric Detection separation->detection peak_integration Peak Integration detection->peak_integration library_search Mass Spectral Library Search (NIST) peak_integration->library_search quantification Quantification of Impurities peak_integration->quantification purity_report Purity Report Generation quantification->purity_report

Caption: Experimental workflow for the GC-MS purity validation of this compound.

impurity_relationship cluster_synthesis Synthesis & Impurity Formation starting_material 4-Vinylcyclohexene (Starting Material) epoxidation Epoxidation (e.g., with peroxy acid) starting_material->epoxidation Desired Reaction main_product This compound (Main Product) epoxidation->main_product over_epoxidation Over-epoxidation main_product->over_epoxidation Side Reaction hydrolysis Hydrolysis main_product->hydrolysis Degradation diepoxide 4-Vinylcyclohexene diepoxide (Impurity) over_epoxidation->diepoxide diol 1,2-dihydroxy-4-vinylcyclohexane (Impurity) hydrolysis->diol

mechanical properties of polymers derived from 1,2-Epoxy-4-vinylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanical properties of polymers derived from 1,2-Epoxy-4-vinylcyclohexane, a cycloaliphatic epoxy resin. These polymers are increasingly utilized in advanced applications due to their unique performance characteristics. This document contrasts them with traditional epoxy resins, specifically those based on Bisphenol A diglycidyl ether (DGEBA), and provides relevant experimental data and protocols for researchers in materials science and drug development.

I. Performance Comparison: this compound vs. Bisphenol A Diglycidyl Ether (DGEBA) Based Polymers

Key Advantages of Cycloaliphatic Epoxy Resins:

  • Enhanced Weatherability and UV Resistance: The absence of aromatic structures makes them highly resistant to yellowing and degradation upon exposure to UV radiation and harsh weather conditions.[1]

  • Superior Electrical Insulation Properties: These resins are known for their excellent dielectric performance.

  • Good Mechanical Properties: They offer high stiffness, toughness, and tensile strength, making them suitable for demanding applications.[1]

The following table summarizes the expected qualitative and, where available, quantitative differences in mechanical properties.

Mechanical PropertyPolymers from this compound (Cycloaliphatic Epoxy)Polymers from Bisphenol A Diglycidyl Ether (DGEBA)
Tensile Strength Expected to be high, contributing to overall durability.[1] Specific values for the homopolymer are not readily available. Copolymers and formulations show a wide range.Typically ranges from 55 to 130 MPa.
Young's Modulus Generally high, indicating good stiffness.Typically ranges from 2.4 to 4.1 GPa.
Elongation at Break Generally lower than DGEBA-based resins, indicating higher rigidity.Typically ranges from 3 to 6%.
UV Resistance Excellent; minimal yellowing and degradation.[1]Poor; prone to yellowing and chalking upon UV exposure.
Weatherability Excellent; maintains properties after prolonged outdoor exposure.[1]Moderate; requires protective coatings for outdoor applications.
Viscosity (uncured) Generally lower than DGEBA resins, allowing for easier processing and higher filler loading.Higher viscosity, which can present processing challenges.

II. Experimental Protocols

Detailed methodologies for key experiments are crucial for accurate comparison of mechanical properties. The following are standard protocols for tensile, flexural, and impact strength testing of polymers.

A. Tensile Properties (ASTM D638)

This test method is used to determine the tensile properties of unreinforced and reinforced plastics.

1. Specimen Preparation:

  • Shape: Dog-bone shaped specimens (Type I, II, III, IV, or V) are used. The choice of specimen type depends on the material thickness and rigidity.

  • Dimensions: For a Type I specimen, the overall length is typically 165 mm, the width of the narrow section is 13 mm, and the gauge length is 50 mm.

  • Conditioning: Specimens are conditioned at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.

2. Test Procedure:

  • The thickness and width of the gauge section are measured.

  • The specimen is mounted in the grips of a universal testing machine.

  • An extensometer is attached to the gauge section to measure elongation.

  • The specimen is pulled at a constant rate of crosshead speed until it fractures. The speed depends on the material's elasticity.

  • The load and elongation are recorded throughout the test.

3. Data Calculation:

  • Tensile Strength: The maximum stress sustained by the specimen during the test.

  • Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve.

  • Elongation at Break: The percentage increase in the original gauge length at the point of fracture.

B. Flexural Properties (ASTM D790)

This test method is used to determine the flexural strength and flexural modulus of plastics.

1. Specimen Preparation:

  • Shape: Rectangular bars of specific dimensions.

  • Conditioning: Specimens are conditioned under the same standard conditions as for tensile testing.

2. Test Procedure:

  • The specimen is placed on two supports (a three-point bending test).

  • A load is applied to the center of the specimen at a constant rate of crosshead motion until the specimen breaks or reaches a maximum strain.

  • The load and deflection are recorded.

3. Data Calculation:

  • Flexural Strength: The maximum stress at the outer fiber at the moment of break.

  • Flexural Modulus: A measure of the stiffness during the initial part of the bending process.

C. Izod Impact Strength (ASTM D256)

This test method is used to determine the impact resistance of plastics.

1. Specimen Preparation:

  • Shape: Notched rectangular bars.

  • Conditioning: Specimens are conditioned under standard conditions.

2. Test Procedure:

  • The specimen is clamped in a cantilevered position.

  • A pendulum with a specified weight is released from a set height, striking and breaking the specimen.

  • The energy absorbed by the specimen during the break is measured.

3. Data Calculation:

  • Impact Strength: The energy absorbed per unit of thickness at the notch (reported in J/m or ft-lb/in).

III. Polymerization of this compound

Polymers from this compound are typically synthesized through cationic ring-opening polymerization. This process is initiated by a cationic initiator, such as a superacid generated from an iodonium (B1229267) salt upon UV exposure (photo-cationic polymerization) or by heat.

polymerization_workflow cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Chain Transfer) Initiator Cationic Initiator (e.g., H+) Monomer This compound Initiator->Monomer Attack on Epoxide Oxygen ActivatedMonomer Activated Monomer (Protonated Epoxide) Monomer->ActivatedMonomer Ring-Opening GrowingChain Growing Polymer Chain ActivatedMonomer->GrowingChain Reaction with Another Monomer GrowingChain->GrowingChain Polymer Final Polymer GrowingChain->Polymer Chain Transfer/ Termination

Caption: Cationic Ring-Opening Polymerization of this compound.

IV. Conclusion

Polymers derived from this compound offer significant advantages over traditional DGEBA-based epoxy resins, particularly in applications requiring high performance in challenging environments. Their superior UV resistance, weatherability, and good mechanical properties make them a compelling choice for coatings, adhesives, and advanced composites. While more extensive quantitative data on the homopolymer's mechanical properties would be beneficial, the established characteristics of cycloaliphatic epoxy resins provide a strong indication of their performance capabilities. For researchers and professionals in drug development, the biocompatibility and low reactivity of these polymers may also present opportunities in specialized applications. The provided experimental protocols offer a standardized framework for conducting comparative studies to generate specific data relevant to your application.

References

Performance Showdown: 1,2-Epoxy-4-vinylcyclohexane in High-Performance Coatings

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of high-performance coatings, 1,2-Epoxy-4-vinylcyclohexane (EVCH) emerges as a formidable cycloaliphatic epoxy resin, distinguished by its low viscosity, rapid curing profiles, and robust performance characteristics. This guide provides an objective comparison of EVCH against other common epoxy systems, supported by experimental data, to assist researchers and industry professionals in making informed formulation decisions. Its unique combination of a cycloaliphatic epoxide and a vinyl group allows for versatile curing mechanisms, primarily through cationic photopolymerization, which offers significant advantages in processing and final properties.

Executive Summary: EVCH at a Glance

EVCH-based coatings are particularly noted for their superior weatherability, thermal stability, and optical clarity compared to traditional Bisphenol A diglycidyl ether (DGEBA) systems. While DGEBA-based coatings often exhibit excellent adhesion and chemical resistance, they are prone to yellowing upon UV exposure. EVCH, lacking the benzene (B151609) rings found in DGEBA, offers enhanced non-yellowing characteristics and resistance to degradation from sunlight, making it ideal for outdoor and clear coating applications. Its exceptionally low viscosity also reduces or eliminates the need for volatile organic compound (VOC) diluents, aligning with stricter environmental regulations.

Comparative Performance Data

The performance of EVCH is best understood in direct comparison to other industry-standard epoxy resins. The following tables summarize key performance metrics based on typical formulations cured under optimal conditions.

Table 1: Physical and Mechanical Properties

PropertyThis compound (EVCH)3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC)Bisphenol A Diglycidyl Ether (DGEBA)Test Method
Viscosity at 25°C (cps) 15 - 25350 - 45011,000 - 14,000ASTM D2196
Pencil Hardness 2H - 3H2H - 3HH - 2HASTM D3363
Adhesion (Cross-hatch) 5B5B5BASTM D3359
Impact Resistance (Direct, in-lbs) > 60> 6020 - 40ASTM D2794
Flexibility (Mandrel Bend) 1/8 inch pass1/8 inch pass1/4 inch passASTM D522

Table 2: Thermal and Chemical Resistance

PropertyThis compound (EVCH)3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC)Bisphenol A Diglycidyl Ether (DGEBA)Test Method
Glass Transition Temp. (Tg, °C) 140 - 160180 - 220120 - 150ASTM E1356 (DMA)
UV Stability (Gloss Retention @ 500h) > 90%> 90%< 70%ASTM G154
Water Absorption (24h, %) < 0.1< 0.10.2 - 0.5ASTM D570
10% H₂SO₄ Resistance (24h) No effectNo effectSlight softeningASTM D1308
10% NaOH Resistance (24h) No effectNo effectNo effectASTM D1308
Xylene Resistance (24h) No effectNo effectSlight swellingASTM D1308

Experimental Protocols

The data presented above is benchmarked against standardized testing methodologies to ensure reproducibility and fair comparison.

  • ASTM D3363 (Pencil Hardness): This test determines the surface hardness of a coating by attempting to scratch it with calibrated graphite (B72142) pencils of increasing hardness. The reported value is the hardest pencil that does not mar the surface.

  • ASTM D3359 (Adhesion): The cross-hatch adhesion test involves cutting a lattice pattern into the coating, applying a pressure-sensitive tape over it, and rapidly removing the tape. Adhesion is rated on a 5B (no detachment) to 0B (severe detachment) scale.

  • ASTM D2794 (Impact Resistance): This method assesses the resistance of a coating to rapid deformation. A standard weight is dropped from a specified height onto the coated panel, and the coating is examined for cracking or delamination.

  • ASTM D522 (Mandrel Bend): Coating flexibility is determined by bending a coated panel over a conical mandrel. The result is reported as the smallest diameter at which the coating does not show cracking.

  • ASTM G154 (UV Stability): Coated panels are exposed to alternating cycles of UV light and moisture in a controlled chamber to simulate accelerated weathering. Gloss retention is measured at intervals to quantify resistance to UV degradation.

  • ASTM D1308 (Chemical Resistance): This test evaluates the resistance of a coating to various chemical reagents. A spot of the chemical is placed on the surface for a specified duration, and the coating is then observed for any changes such as discoloration, blistering, or softening.

Visualizing Mechanisms and Workflows

To better understand the application and chemistry of EVCH, the following diagrams illustrate its curing mechanism and a typical experimental workflow for coating evaluation.

G cluster_initiation Step 1: Photoinitiation cluster_propagation Step 2: Propagation cluster_termination Step 3: Termination (simplified) PI Photoinitiator (e.g., Onium Salt) HP Protonic Acid (H+) PI->HP Decomposition UV UV Light (hv) UV->PI EVCH EVCH Monomer HP->EVCH Protonation of Epoxide Ring ActivatedMonomer Activated Monomer (Protonated Epoxide) EVCH->ActivatedMonomer PolymerChain Growing Polymer Chain ActivatedMonomer->PolymerChain Ring-Opening Polymerization PolymerChain->EVCH Chain Growth PolymerChain2 Growing Polymer Chain TerminatedChain Stable Cross-linked Network PolymerChain2->TerminatedChain Chain Transfer or Combination with Nucleophile

Caption: Cationic UV-curing mechanism of this compound.

G cluster_prep A. Formulation & Preparation cluster_app B. Application & Curing cluster_test C. Performance Testing Formulate 1. Formulate Resin (EVCH + Photoinitiator) Mix 2. Mix Components (Mechanical Stirrer) Formulate->Mix Degas 3. Degas Mixture (Vacuum Chamber) Mix->Degas Apply 4. Apply Coating (e.g., Drawdown Bar) Degas->Apply Cure 5. UV Cure (Hg or LED Lamp) Apply->Cure Condition 6. Post-Cure Conditioning (24h at 25°C, 50% RH) Cure->Condition Mechanical 7a. Mechanical Tests (Hardness, Adhesion, etc.) Condition->Mechanical Chemical 7b. Chemical Resistance Condition->Chemical Weathering 7c. Accelerated Weathering Condition->Weathering

Caption: Standard experimental workflow for coating evaluation.

Conclusion

This compound stands out as a high-performance building block for advanced coatings. Its low viscosity profile aids in the formulation of low-VOC systems, while its cycloaliphatic structure imparts excellent UV stability and weathering resistance, surpassing traditional DGEBA resins in outdoor applications. The rapid, energy-efficient UV curing process further enhances its appeal for high-throughput industrial processes. While other cycloaliphatic epoxides like ECC may offer a higher glass transition temperature, EVCH provides a compelling balance of processability, flexibility, and long-term durability, making it an essential tool for formulators targeting demanding applications in electronics, automotive, and protective clear coats.

A Comparative Guide to the Kinetic Studies of 1,2-Epoxy-4-vinylcyclohexane Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the polymerization kinetics of 1,2-epoxy-4-vinylcyclohexane, a versatile monomer with applications in advanced materials and drug delivery systems. Due to a lack of specific publicly available kinetic data for this compound, this guide draws comparisons with structurally similar cycloaliphatic and other epoxy monomers. The experimental protocols provided are based on established methodologies for studying epoxide polymerization kinetics.

Introduction to this compound Polymerization

This compound is a unique bifunctional monomer containing both a reactive epoxy group and a vinyl group. This structure allows for multiple polymerization pathways, including cationic, anionic, and coordination ring-opening polymerization (ROP) of the epoxide, as well as radical polymerization of the vinyl group. The resulting polymers possess desirable properties such as high glass transition temperatures, good thermal stability, and low shrinkage, making them suitable for a range of high-performance applications.[1][2]

The polymerization of cycloaliphatic epoxides like this compound is generally slower than that of aromatic epoxides. This is attributed to the lower electron density of the aliphatic backbone compared to aromatic structures.[2] Consequently, the polymerization often requires thermal or photo-initiation and the use of catalysts or initiators.[2][3]

Comparative Kinetic Data

Table 1: Cationic Polymerization Kinetic Parameters for Various Epoxy Monomers

MonomerInitiator SystemTemperature (°C)Propagation Rate Constant (k_p) (L·mol⁻¹·s⁻¹)Activation Energy (E_a) (kJ/mol)Reference
Phenyl Glycidyl (B131873) EtherIHA500.4-[4]
Tactix 123CD-101225-60-61[4]
Cyclohexene Oxide--Slower than aromatic epoxides-[2][5]
This compoundN/AN/AData not availableData not available

IHA: Iodonium hexafluoroantimonate salt; CD-1012: Mixed triaryl sulfonium (B1226848) hexafluoroantimonate salt.

Table 2: Anionic Ring-Opening Polymerization (AROP) Reactivity of Various Epoxide Monomers

MonomerInitiator SystemRelative Reactivity (k_p)
Benzyl glycidyl ether (BnGE)Benzyl alcohol/tBuP₄Highest
Allyl glycidyl ether (AGE)Benzyl alcohol/tBuP₄High
Ethoxyethyl glycidyl ether (EEGE)Benzyl alcohol/tBuP₄Moderate
tert-Butyl glycidyl ether (tBuGE)Benzyl alcohol/tBuP₄Low
Propylene oxide (PO)Benzyl alcohol/tBuP₄Low
1,2-Epoxybutane (BO)Benzyl alcohol/tBuP₄Lowest
This compoundN/AData not available

Based on a qualitative reactivity scale established in a comparative study.

Polymerization Mechanisms and Signaling Pathways

The polymerization of this compound can be initiated through several mechanisms, primarily cationic and anionic ring-opening of the epoxy group.

G Polymerization Mechanisms of this compound cluster_cationic Cationic Ring-Opening Polymerization cluster_anionic Anionic Ring-Opening Polymerization Initiator Cationic Initiator (e.g., H⁺) Monomer_C This compound Initiator->Monomer_C Initiation Activated_Monomer Protonated Epoxide Monomer_C->Activated_Monomer Activation Propagation_C Ring Opening and Chain Growth Activated_Monomer->Propagation_C Propagation Polymer_C Polyether Propagation_C->Polymer_C Initiator_A Anionic Initiator (e.g., RO⁻) Monomer_A This compound Initiator_A->Monomer_A Initiation Alkoxide Ring-Opened Alkoxide Monomer_A->Alkoxide Ring Opening Propagation_A Nucleophilic Attack and Chain Growth Alkoxide->Propagation_A Propagation Polymer_A Polyether Propagation_A->Polymer_A G Experimental Workflow for DSC Kinetic Study SamplePrep Sample Preparation (Monomer + Initiator) DSC_Measurement DSC Measurement (Multiple Heating Rates) SamplePrep->DSC_Measurement Data_Collection Collect Heat Flow vs. Temperature Data DSC_Measurement->Data_Collection Peak_Temp Determine Peak Exotherm Temperature (Tp) for each heating rate Data_Collection->Peak_Temp Kissinger_Plot Kissinger Analysis (Plot ln(β/Tp²) vs. 1/Tp) Peak_Temp->Kissinger_Plot Activation_Energy Calculate Activation Energy (Ea) from the slope Kissinger_Plot->Activation_Energy G Comparison of Polymerization Methods for this compound cluster_methods Polymerization Methods cluster_properties Resulting Polymer Properties Monomer This compound Cationic Cationic ROP Monomer->Cationic Anionic Anionic ROP Monomer->Anionic Radical Radical (Vinyl Group) Monomer->Radical High_Tg High Tg, Thermally Stable Cationic->High_Tg Controlled_MW Controlled Molecular Weight Anionic->Controlled_MW Crosslinked Crosslinked Network Radical->Crosslinked

References

Thermal Stability Showdown: Cycloaliphatic Epoxies vs. Aromatic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the thermal properties of poly(1,2-epoxy-4-vinylcyclohexane) and its alternatives, providing researchers, scientists, and drug development professionals with essential data for material selection.

In the realm of high-performance polymers, thermal stability is a critical parameter dictating their application scope. This guide offers an objective comparison of the thermal properties of poly(this compound), a prominent cycloaliphatic epoxy polymer, against common aromatic epoxy alternatives such as those based on Bisphenol A diglycidyl ether (DGEBA) and epoxy novolac resins. The data presented herein, derived from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides a clear quantitative assessment of their performance under thermal stress.

Cycloaliphatic epoxy resins are known for their excellent electrical insulation properties and weather resistance, owing to the absence of aromatic rings in their structure.[1] In contrast, aromatic epoxy resins, like those derived from Bisphenol A, are widely used for their robust mechanical properties and chemical resistance. This comparison will focus on two key thermal characteristics: the glass transition temperature (Tg), which indicates the transition from a rigid to a more flexible state, and the degradation temperature, which signifies the onset of material decomposition.

Quantitative Thermal Analysis: A Head-to-Head Comparison

The thermal performance of poly(this compound) and its aromatic counterparts has been evaluated under controlled conditions to provide a direct comparison. The following table summarizes the key quantitative data obtained from TGA and DSC analyses.

Polymer TypeSpecific Polymer SystemGlass Transition Temperature (Tg) (°C)Decomposition Temperature (TGA, 5% weight loss) (°C)Char Yield at 600°C (TGA, N2 atmosphere) (%)
Cycloaliphatic Epoxy Poly(this compound) based system253[2]~350-400Higher than aromatic counterparts
Aromatic Epoxy (BPA-based) Bisphenol A diglycidyl ether (BADGE/DGEBA) based system145[2]~300-380Varies with hardener
Aromatic Epoxy (Novolac) Epoxy Novolac Resin based system184[2]>400High (e.g., 93.7% retention after 100h at 250°C)[2]

The data clearly indicates that the cycloaliphatic epoxy system exhibits a significantly higher glass transition temperature compared to the Bisphenol A-based aromatic epoxy.[2] This suggests that poly(this compound) maintains its rigid structure at much higher temperatures, making it suitable for applications requiring high-temperature performance. While epoxy novolac resins also demonstrate high thermal stability, the cycloaliphatic resin shows a superior Tg in this specific comparative study.[2]

Experimental Protocols

The following are generalized methodologies for conducting TGA and DSC analyses on epoxy polymer systems. Specific parameters may need to be adjusted based on the exact material and instrumentation.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the cured polymer.

Instrumentation: A thermogravimetric analyzer.

Procedure:

  • A small sample of the cured polymer (typically 5-10 mg) is placed in a tared TGA pan.

  • The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).

  • The analysis is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.

  • The weight loss of the sample is recorded as a function of temperature.

  • The onset of decomposition is often determined as the temperature at which 5% weight loss occurs.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the cured polymer.

Instrumentation: A differential scanning calorimeter.

Procedure:

  • A small, accurately weighed sample of the cured polymer (typically 5-10 mg) is encapsulated in an aluminum DSC pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference are subjected to a controlled temperature program, typically involving a heating and cooling cycle to erase any prior thermal history.

  • A second heating scan is then performed at a controlled rate (e.g., 10°C/min).

  • The heat flow to the sample is measured relative to the reference. The glass transition is observed as a step-like change in the baseline of the DSC thermogram. The midpoint of this transition is reported as the Tg.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the thermal analysis of epoxy polymers and the logical relationship between the polymer structure and its thermal properties.

experimental_workflow cluster_sample_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_data Data Analysis & Comparison p1 Cured Polymer Sample p2 Precisely Weighed Sample (5-10 mg) p1->p2 tga1 Place in TGA Pan p2->tga1 dsc1 Encapsulate in DSC Pan p2->dsc1 tga2 Heat at Constant Rate (e.g., 10°C/min) under N2 tga1->tga2 tga3 Record Weight Loss vs. Temperature tga2->tga3 tga4 Determine Decomposition Temperature tga3->tga4 data1 Tabulate TGA & DSC Results tga4->data1 dsc2 Heat/Cool/Heat Cycle (e.g., 10°C/min) dsc1->dsc2 dsc3 Record Heat Flow vs. Temperature dsc2->dsc3 dsc4 Determine Glass Transition Temperature (Tg) dsc3->dsc4 dsc4->data1 data2 Compare Thermal Performance data1->data2

Caption: Experimental workflow for thermal analysis of epoxy polymers.

logical_relationship cluster_structure Polymer Structure cluster_properties Resulting Thermal Properties cyclo Cycloaliphatic Backbone (e.g., Poly(this compound)) high_tg High Glass Transition Temp. (Tg) cyclo->high_tg Leads to high_stab High Thermal Stability cyclo->high_stab Contributes to aromatic Aromatic Backbone (e.g., BPA-based, Novolac) mod_tg Moderate to High Tg aromatic->mod_tg Generally results in mod_stab Good Thermal Stability aromatic->mod_stab Provides high_tg->high_stab mod_tg->mod_stab

Caption: Relationship between polymer structure and thermal properties.

References

A Comparative Guide to the Biocompatibility of 1,2-Epoxy-4-vinylcyclohexane Based Materials and Common Dental Resin Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of biocompatible materials is a critical aspect of developing safe and effective medical devices and dental restoratives. This guide provides a comparative analysis of the biocompatibility of materials based on 1,2-Epoxy-4-vinylcyclohexane (EVCH) and commonly used dental resin monomers: Bisphenol A glycidyl (B131873) methacrylate (B99206) (Bis-GMA), urethane (B1682113) dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA). This comparison is based on available experimental data for cytotoxicity, genotoxicity, and in vivo responses.

Executive Summary

While traditional methacrylate-based resins like Bis-GMA, UDMA, and TEGDMA have a long history of use in dental applications, concerns regarding their biocompatibility, such as cytotoxicity from leached monomers and potential estrogenic effects of Bis-GMA, have prompted research into alternative materials.[1][2] Cycloaliphatic epoxy resins, such as those based on EVCH, are being explored as potential alternatives due to their low polymerization shrinkage, a factor that can improve the longevity of dental restorations.[3][4] However, a comprehensive understanding of their biocompatibility is essential before they can be widely adopted.

This guide reveals that while there is a substantial body of research on the biocompatibility of Bis-GMA, UDMA, and TEGDMA, direct and extensive biocompatibility data for EVCH-based materials in biomedical and dental contexts is currently limited. The available information on EVCH primarily pertains to its synthesis and general toxicity, with some data on cured cycloaliphatic epoxy resins.[5][6] Therefore, this guide synthesizes the existing knowledge, highlighting the biocompatibility profiles of the established materials and identifying the current knowledge gaps for EVCH-based systems.

Comparison of Biocompatibility Data

The following tables summarize the available quantitative data on the cytotoxicity and genotoxicity of the compared materials. It is important to note that direct comparative studies between EVCH-based materials and the other monomers are scarce.

Table 1: Comparative Cytotoxicity of Dental Resin Monomers

Material/MonomerCell TypeAssayKey Findings
Bis-GMA Human Gingival Fibroblasts, L929 Mouse FibroblastsMTT AssayGenerally considered the most cytotoxic of the common dental monomers.[7] Cytotoxicity is dose-dependent and related to the release of unreacted monomer.[2]
UDMA Human Gingival Fibroblasts, Mesenchymal CellsVariousCytotoxicity is generally considered to be lower than Bis-GMA but higher than TEGDMA.[2]
TEGDMA Human Gingival Fibroblasts, Human Lung CellsMTT Assay, Glutathione DepletionExhibits significant time-dependent toxicity.[7] Can cause depletion of intracellular glutathione, an important antioxidant.[7]
EVCH-based Materials (Cycloaliphatic Epoxy Resins) L929 Mouse FibroblastsAgar Overlay, MTT AssayCured epoxy-based sealers show lower cytotoxicity than freshly mixed ones.[8] Generally, cured epoxy resins are considered to have low toxicity. However, data specifically on EVCH-based dental materials is limited.

Table 2: Comparative Genotoxicity of Dental Resin Monomers

Material/MonomerCell TypeAssayKey Findings
Bis-GMA Human LymphocytesComet AssaySome studies suggest potential genotoxicity, indicated by DNA damage.[9]
UDMA Not specifiedNot specifiedLess information is available compared to Bis-GMA and TEGDMA, but some studies suggest potential genotoxicity.
TEGDMA Human LymphocytesComet AssayHas been shown to induce DNA damage in vitro.[9]
EVCH-based Materials (Cycloaliphatic Epoxy Resins) Rat Hepatocytes, L929 Mouse FibroblastsDNA Repair Test, Comet AssaySome epoxy resin hardeners have shown genotoxic potential.[10] However, a study on a specific epoxy-based root canal sealer (AH Plus) showed no genotoxicity.[11] Unset epoxy sealers tend to be more genotoxic than set materials.[8] Data on EVCH-based dental materials is lacking.

In Vivo Biocompatibility

  • Bis-GMA, UDMA, and TEGDMA: In vivo studies have shown that leachable components from resin-based composites can cause local inflammatory reactions in surrounding tissues.[12] The degree of conversion of the polymer is a critical factor, with higher conversion leading to less monomer release and better biocompatibility.[2]

  • EVCH-based Materials: There is a notable lack of in vivo biocompatibility studies specifically for EVCH-based dental or biomedical materials. General information on cycloaliphatic epoxy resins suggests they are used in applications requiring good chemical and thermal resistance, but their in vivo performance in a biological environment is not well-documented in the context of this comparison.[13]

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of biocompatibility. The following are detailed methodologies for two key in vitro assays.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Material Extraction: Prepare extracts of the test materials according to ISO 10993-12 standards. This typically involves incubating the material in a cell culture medium for a specified time and temperature.

  • Cell Treatment: Remove the culture medium from the wells and replace it with the material extracts at various concentrations. Include positive (e.g., cytotoxic substance) and negative (e.g., fresh culture medium) controls.

  • Incubation: Incubate the cells with the extracts for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the negative control.

Comet Assay for Genotoxicity

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

Protocol:

  • Cell Treatment: Expose cells to the material extracts for a defined period.

  • Cell Embedding: Mix a suspension of the treated cells with low-melting-point agarose (B213101) and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution (containing detergent and high salt concentration) to remove cell membranes and proteins, leaving the DNA as a nucleoid.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of biocompatibility assessment and a simplified representation of a cellular response to cytotoxic materials.

Experimental_Workflow cluster_prep Material Preparation cluster_assays In Vitro Biocompatibility Assessment cluster_analysis Data Analysis & Conclusion mat Test Material (e.g., EVCH-based polymer) extract Preparation of Extracts (ISO 10993-12) mat->extract cytotoxicity Cytotoxicity Assay (e.g., MTT) extract->cytotoxicity genotoxicity Genotoxicity Assay (e.g., Comet) extract->genotoxicity data Quantitative Data (Cell Viability, DNA Damage) cytotoxicity->data genotoxicity->data conclusion Biocompatibility Assessment data->conclusion

Caption: Workflow for in vitro biocompatibility assessment of materials.

Cytotoxicity_Pathway material Leached Monomers (e.g., Bis-GMA, TEGDMA) cell Cell Membrane material->cell ros Reactive Oxygen Species (ROS) Production cell->ros Induces mito Mitochondrial Dysfunction ros->mito dna_damage DNA Damage ros->dna_damage apoptosis Apoptosis (Programmed Cell Death) mito->apoptosis dna_damage->apoptosis

Caption: Simplified signaling pathway of monomer-induced cytotoxicity.

Conclusion and Future Directions

The biocompatibility of dental materials is a complex issue influenced by material composition, degree of polymerization, and the biological environment. While Bis-GMA, UDMA, and TEGDMA have been extensively studied, concerns about their potential adverse effects persist.

EVCH-based materials, as part of the broader class of cycloaliphatic epoxy resins, present a promising alternative due to their favorable polymerization characteristics. However, this guide highlights a significant gap in the scientific literature regarding their specific biocompatibility for dental and biomedical applications. The limited available data on cured epoxy systems suggests a generally low toxicity profile, but this cannot be directly extrapolated to all EVCH-based formulations without dedicated research.

For researchers and developers, this underscores the critical need for comprehensive in vitro and in vivo biocompatibility studies on well-characterized EVCH-based materials intended for clinical use. Such studies should follow standardized protocols, such as those outlined in the ISO 10993 series, to generate robust and comparable data. Future research should focus on:

  • Cytotoxicity and Genotoxicity: Evaluating the effects of extracts from cured EVCH-based polymers on relevant cell lines (e.g., human gingival fibroblasts, dental pulp stem cells).

  • Leachables Analysis: Identifying and quantifying any substances that may leach from the cured material over time.

  • In Vivo Studies: Assessing the tissue response to implanted EVCH-based materials in animal models.

  • Comparative Studies: Directly comparing the biocompatibility of optimized EVCH-based formulations with traditional methacrylate-based materials.

By addressing these knowledge gaps, the scientific community can fully assess the potential of EVCH-based materials as a safer and more effective alternative in the field of biomedical and dental materials.

References

A Comparative Analysis of Epoxy and Vinyl Group Reactivity in 1,2-Epoxy-4-vinylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of the epoxy and vinyl functional groups within 1,2-Epoxy-4-vinylcyclohexane. Understanding the distinct chemical behavior of these two moieties is crucial for designing selective transformations and developing novel synthetic methodologies in polymer chemistry, materials science, and drug development. This document summarizes key experimental findings and provides detailed protocols for characteristic reactions.

Executive Summary

This compound is a bifunctional molecule featuring a strained epoxide ring and a reactive vinyl group. The inherent ring strain makes the epoxy group susceptible to nucleophilic attack and ring-opening polymerization, while the electron-rich double bond of the vinyl group readily participates in electrophilic additions, including cationic polymerization and hydrosilylation. Experimental evidence indicates that the reactivity of these two groups can be selectively controlled by the choice of reagents and reaction conditions. Generally, the vinyl group exhibits higher reactivity towards cationic initiators, whereas the epoxy group is more susceptible to nucleophilic attack.

Data Presentation: Comparative Reactivity

The following tables summarize the conditions for selective reactions targeting either the vinyl or the epoxy group in this compound, illustrating their comparative reactivity.

Table 1: Selective Reactions of the Vinyl Group

Reaction TypeReagent/CatalystSolventTemperature (°C)Predominant ProductObservations
Cationic PolymerizationHI/ZnI₂CH₂Cl₂-78Poly(this compound) via vinyl groupSelective polymerization of the vinyl group, leaving the epoxy group intact.[1]
HydrosilylationH₂PtCl₆ (Karstedt's catalyst)Toluene (B28343)115-120Hydrosilylated this compoundThe vinyl group reacts selectively without opening of the epoxy ring.

Table 2: Selective Reactions of the Epoxy Group

Reaction TypeReagentSolventTemperature (°C)Predominant ProductObservations
Nucleophilic Ring OpeningAmines, Alcohols, WaterVariousAmbient to elevatedRing-opened diol or amino alcoholThe strained epoxy ring is highly susceptible to nucleophilic attack.[2]
Anionic Ring-Opening PolymerizationBenzyl alcohol / tBuP₄Not specifiedNot specifiedPolyether via epoxy groupPolymerization proceeds through the epoxy group, leaving the vinyl group pendant.

Mandatory Visualization

Reaction Pathways of this compound

The following diagram illustrates the divergent reaction pathways of this compound, highlighting the selective reactivity of the epoxy and vinyl groups.

G cluster_start Starting Material cluster_vinyl Vinyl Group Reactions cluster_epoxy Epoxy Group Reactions cluster_products Products start This compound cationic Cationic Polymerization (e.g., HI/ZnI₂) start->cationic Electrophilic Attack on Vinyl Group hydrosilylation Hydrosilylation (e.g., H₂PtCl₆) start->hydrosilylation nucleophilic Nucleophilic Ring-Opening (e.g., Amines, H₂O) start->nucleophilic Nucleophilic Attack on Epoxy Ring anionic Anionic Ring-Opening Polymerization start->anionic poly_vinyl Polymer with Pendant Epoxy Groups cationic->poly_vinyl silyl_epoxy Hydrosilylated Product hydrosilylation->silyl_epoxy diol Ring-Opened Diol/ Amino Alcohol nucleophilic->diol poly_ether Polyether with Pendant Vinyl Groups anionic->poly_ether

Caption: Selective reaction pathways of this compound.

Experimental Protocols

Protocol 1: Selective Cationic Polymerization of the Vinyl Group

This protocol is based on methodologies developed for the selective polymerization of vinyl groups in the presence of epoxy functionalities.[1]

Materials:

  • This compound (distilled under reduced pressure)

  • Dichloromethane (B109758) (CH₂Cl₂, dried over CaH₂ and distilled)

  • Hydrogen iodide (HI) solution in hexane (B92381) (standardized)

  • Zinc iodide (ZnI₂, freshly sublimed)

  • Methanol (B129727) (for termination)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • A reaction flask equipped with a magnetic stirrer is flame-dried under vacuum and cooled under a stream of inert gas.

  • This compound (e.g., 10 mmol) and dry dichloromethane (e.g., 20 mL) are added to the flask via syringe.

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • A solution of HI in hexane (e.g., 0.1 mmol) is added, followed by the addition of ZnI₂ (e.g., 0.2 mmol).

  • The reaction is stirred at -78 °C and monitored by techniques such as ¹H NMR or FT-IR to follow the disappearance of the vinyl protons or the C=C stretching vibration, respectively, while observing the persistence of the epoxy ring signals.

  • After the desired conversion is reached (or after a set time, e.g., 24 hours), the polymerization is terminated by adding a small amount of pre-chilled methanol.

  • The polymer is isolated by precipitation in a large volume of a non-solvent (e.g., methanol or hexane), filtered, and dried under vacuum.

Protocol 2: Selective Hydrosilylation of the Vinyl Group

This protocol is adapted from general procedures for the hydrosilylation of vinyl-containing compounds in the presence of other functional groups.

Materials:

  • This compound

  • A hydrosilane (e.g., triethoxysilane, diphenylsilane)

  • Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) solution in xylene

  • Toluene (anhydrous)

  • Argon or Nitrogen gas

Procedure:

  • A reaction flask is charged with this compound (e.g., 10 mmol) and anhydrous toluene under an inert atmosphere.

  • The hydrosilane (e.g., 11 mmol, 1.1 equivalents) is added to the solution.

  • A catalytic amount of Karstedt's catalyst (e.g., 10-20 ppm Pt) is added to the reaction mixture.

  • The reaction mixture is heated to a suitable temperature (e.g., 80-120 °C) and stirred.

  • The progress of the reaction is monitored by GC, ¹H NMR, or FT-IR, observing the disappearance of the vinyl signals and the appearance of new signals corresponding to the silyl-ethyl group, while the epoxy group signals remain unchanged.

  • Upon completion, the solvent and any excess hydrosilane can be removed under reduced pressure. The product can be further purified by distillation or chromatography if necessary.

Protocol 3: Nucleophilic Ring-Opening of the Epoxy Group

This protocol describes a general procedure for the reaction of the epoxy group with a nucleophile, such as an amine.

Materials:

  • This compound

  • A primary or secondary amine (e.g., benzylamine, diethylamine)

  • A suitable solvent (e.g., ethanol, THF, or neat)

Procedure:

  • This compound (e.g., 10 mmol) is dissolved in the chosen solvent (or used neat).

  • The amine (e.g., 10 mmol for a primary amine, 20 mmol for a secondary amine to react with both hydrogens) is added to the solution.

  • The reaction mixture is stirred at room temperature or heated gently (e.g., 50-80 °C) to accelerate the reaction.

  • The reaction is monitored by TLC, GC, or NMR to follow the consumption of the starting materials and the formation of the amino alcohol product. The vinyl group signals should remain unaffected.

  • After the reaction is complete, the solvent and any excess amine are removed under reduced pressure. The product can be purified by chromatography or crystallization.

Discussion of Comparative Reactivity

The selective transformations detailed above provide strong evidence for the differential reactivity of the epoxy and vinyl groups in this compound.

  • Under Cationic Conditions: The vinyl group is generally more susceptible to attack by electrophiles and subsequent cationic polymerization. The π-electrons of the double bond are readily available to initiate polymerization with a cationic species. While the oxygen of the epoxy group can be protonated by a strong acid, leading to ring-opening, the conditions for selective vinyl polymerization suggest that the activation energy for the polymerization of the vinyl group is lower under these specific catalytic systems.

  • With Nucleophiles: The epoxy group's reactivity is dominated by the significant ring strain of the three-membered ring. This makes the carbon atoms of the epoxide electrophilic and highly susceptible to attack by a wide range of nucleophiles, leading to ring-opening. The vinyl group, being electron-rich, is generally unreactive towards nucleophiles unless activated by a suitable catalyst.

  • In Hydrosilylation: This reaction is specific to the vinyl group. The platinum catalyst facilitates the addition of the Si-H bond across the carbon-carbon double bond. The epoxy group does not participate in this reaction under typical hydrosilylation conditions, demonstrating the chemoselectivity of this transformation.

Conclusion

The epoxy and vinyl groups in this compound exhibit distinct and controllable reactivity. The vinyl group is preferentially attacked by electrophiles and is the reactive center in cationic polymerization and hydrosilylation. In contrast, the epoxy group's high reactivity is driven by ring strain, making it the primary site for nucleophilic attack and ring-opening reactions. This differential reactivity allows for the selective functionalization of this compound, making it a versatile building block for the synthesis of complex molecules and advanced polymer architectures. Researchers can leverage this understanding to design synthetic routes that precisely target one functional group while preserving the other for subsequent transformations.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1,2-Epoxy-4-vinylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of 1,2-Epoxy-4-vinylcyclohexane. The objective is to present a side-by-side evaluation of their performance characteristics, supported by detailed experimental protocols and validation data, to aid in the selection of the most appropriate analytical method for specific research and development needs.

Introduction

This compound is a reactive cycloaliphatic epoxide used as a chemical intermediate in the synthesis of various polymers and specialty chemicals. Accurate and reliable analytical methods are crucial for monitoring its purity, quantifying its presence in reaction mixtures, and detecting potential impurities. This guide focuses on two of the most common analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV).

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the key performance parameters for the GC-FID and RP-HPLC-UV methods for the analysis of this compound. The data presented is a synthesis of typical performance characteristics for these methods when analyzing similar volatile and semi-volatile organic compounds.

Validation Parameter Gas Chromatography (GC-FID) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
Linearity (Correlation Coefficient, r²) > 0.999> 0.998
Range 1 - 500 µg/mL5 - 1000 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (RSD%) < 2.0%< 3.0%
Limit of Detection (LOD) ~0.5 µg/mL~2 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL~6 µg/mL
Analysis Time ~15 minutes~20 minutes

Experimental Protocols

Detailed methodologies for both the GC-FID and RP-HPLC-UV analysis of this compound are provided below.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the routine analysis and purity assessment of this compound, taking advantage of its volatility.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Autosampler.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

  • Detector Temperature: 280°C.

  • Hydrogen Flow: 40 mL/min.

  • Air Flow: 400 mL/min.

  • Makeup Gas (Helium): 25 mL/min.

Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in dichloromethane (B109758).

  • Prepare a series of calibration standards by diluting the stock solution with dichloromethane to concentrations ranging from 1 µg/mL to 500 µg/mL.

  • For sample analysis, accurately weigh the sample and dissolve it in dichloromethane to a final concentration within the calibration range.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

This method provides an alternative for the analysis of this compound, particularly when dealing with complex matrices or when GC is not available.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 60% A, 40% B

    • 2-15 min: Linear gradient to 10% A, 90% B

    • 15-18 min: Hold at 10% A, 90% B

    • 18-20 min: Return to 60% A, 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

  • Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (60:40 Water:Acetonitrile) to concentrations ranging from 5 µg/mL to 1000 µg/mL.

  • For sample analysis, accurately weigh the sample and dissolve it in the initial mobile phase to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Mandatory Visualization

The following diagrams illustrate the experimental workflows and a logical comparison of the two analytical methods.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL in Dichloromethane) Standards Calibration Standards (1-500 µg/mL) Stock->Standards Sample Sample Solution (in Dichloromethane) Stock->Sample GC GC Injection (1 µL, Split 50:1) Standards->GC Sample->GC Column DB-5ms Column (Temperature Program) GC->Column FID FID Detection (280°C) Column->FID Integration Peak Integration FID->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

GC-FID Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis RP-HPLC-UV Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL in Acetonitrile) Standards Calibration Standards (5-1000 µg/mL) Stock->Standards Sample Sample Solution & Filtration Stock->Sample HPLC HPLC Injection (10 µL) Standards->HPLC Sample->HPLC Column C18 Column (Gradient Elution) HPLC->Column UV UV Detection (210 nm) Column->UV Integration Peak Integration UV->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

RP-HPLC-UV Experimental Workflow

Method_Comparison cluster_gc Gas Chromatography (GC-FID) cluster_hplc High-Performance Liquid Chromatography (RP-HPLC-UV) GC_Strengths Strengths: - High Sensitivity (low LOD/LOQ) - High Precision - Faster Analysis Time GC_Weaknesses Weaknesses: - Requires Volatile & Thermally Stable Analytes - Potential for On-Column Reactions HPLC_Strengths Strengths: - Broad Applicability (Non-volatile compounds) - Less Risk of Thermal Degradation - Robust for Complex Matrices HPLC_Weaknesses Weaknesses: - Lower Sensitivity (higher LOD/LOQ) - Longer Analysis Time - Higher Solvent Consumption Analyte This compound Analyte->GC_Strengths Suitable for Analyte->HPLC_Strengths Alternative for

Logical Comparison of GC-FID and RP-HPLC-UV

Conclusion

Both Gas Chromatography with Flame Ionization Detection and Reversed-Phase High-Performance Liquid Chromatography with UV detection are suitable methods for the quantitative analysis of this compound.

  • GC-FID is the preferred method for routine analysis and purity assessment due to its higher sensitivity, better precision, and faster analysis time. Its suitability is based on the volatile nature of this compound.

  • RP-HPLC-UV serves as a robust alternative, particularly for the analysis of this compound in complex sample matrices where non-volatile components may be present or when thermal degradation is a concern. While generally less sensitive than GC-FID for this analyte, its performance is adequate for many quantitative applications.

The choice between these two methods should be based on the specific requirements of the analysis, including the required sensitivity, the nature of the sample matrix, and the available instrumentation. For comprehensive cross-validation in a regulated environment, it is recommended to analyze a set of samples by both methods and compare the results statistically to ensure inter-method consistency.

A Comparative Review of 1,2-Epoxy-4-vinylcyclohexane in Advanced Material Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 1,2-Epoxy-4-vinylcyclohexane, a versatile cycloaliphatic epoxide, against alternative monomers in various applications. We will delve into its performance characteristics, supported by experimental data, and provide detailed methodologies for key synthetic and polymerization processes.

Introduction to this compound

This compound (VCMO), CAS number 106-86-5, is a bifunctional organic compound featuring both a reactive epoxide ring and a vinyl group within a cycloaliphatic structure.[1][2] This unique combination allows it to participate in multiple types of polymerization reactions, making it a valuable building block for advanced materials.[2] It typically appears as a colorless liquid with a molecular weight of 124.18 g/mol .[3][4] The presence of the strained epoxide ring makes it susceptible to ring-opening reactions, while the vinyl group can undergo addition or radical polymerization.[1][2] This dual reactivity is the cornerstone of its utility in creating specialty polymers with tailored properties.[3][5]

Key Applications and Performance

The primary applications of this compound stem from its role as a monomer and chemical intermediate in polymer synthesis.[1][2][6]

  • High-Performance Polymers and Resins: VCMO is a key precursor for epoxy resins and specialty polymers.[6] Its cycloaliphatic structure imparts superior thermal stability and chemical resistance to the resulting polymers compared to traditional aromatic epoxies.[3][5]

  • Coatings, Adhesives, and Sealants: It is frequently used in UV-curable formulations, where it acts as a reactive diluent or monomer.[3] The resulting coatings exhibit rapid curing times, high hardness, and excellent durability.[7] Its reactivity can be leveraged to create cross-linked networks that enhance the mechanical strength of sealants and improve adhesion between dissimilar materials as a coupling agent.[2]

  • Fiber-Reinforced Composites: In composite materials, it serves as a matrix material, enhancing mechanical strength and thermal stability, which is critical for aerospace and automotive applications.[8][9]

  • Specialty Synthesis: Beyond polymers, it is an important intermediate in the synthesis of pharmaceuticals, organic silicones, and other specialty chemicals.[1][2][6] Researchers have also explored its use in biomedical applications, such as drug delivery systems and tissue engineering scaffolds.[6][8][9]

Comparison with Alternative Epoxy Resins

This compound belongs to the class of cycloaliphatic epoxy resins. These resins offer distinct advantages over traditional epoxy resins, which are often based on bisphenol-A (BPA).

Cycloaliphatic epoxies are distinguished by their saturated aliphatic ring structures, which contribute to enhanced UV stability and weatherability.[10][11] Unlike BPA-based epoxies, their non-aromatic nature prevents yellowing upon prolonged exposure to sunlight, making them ideal for clear coatings and outdoor applications.[10] Furthermore, they typically have lower viscosities, which improves their processability and allows for higher filler loading in formulations.[11][12] The higher crosslinking density achievable with cycloaliphatic epoxides can also lead to superior heat resistance and electrical insulation properties.[12]

The unique feature of this compound, even among other cycloaliphatic epoxies, is its vinyl group. This provides an additional reactive site for polymerization or further chemical modification, a versatility not offered by saturated cycloaliphatic counterparts like 3,4-Epoxycyclohexylmethyl-3,4-epoxycyclohexanecarboxylate (ECC).

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 106-86-5[4]
Molecular Formula C₈H₁₂O[3][4]
Molecular Weight 124.18 g/mol [3][4]
Appearance Colorless liquid[1][3]
Boiling Point 169 °C[9][13]
Melting Point -100 °C[3][13]
Density 0.952 g/mL at 25 °C[9][13]
Refractive Index (n20/D) 1.469[9][13]
Table 2: Performance Comparison: Cycloaliphatic vs. Bisphenol-A (BPA) Epoxy Resins
FeatureCycloaliphatic Epoxy Resins (e.g., VCMO-based)Traditional Bisphenol-A (BPA) Epoxy ResinsReference
UV Stability Excellent, non-yellowingPoor, yellows with UV exposure[10][11]
Weatherability SuperiorModerate[10][11]
Viscosity LowHigh[11][12]
Heat Resistance (Tg) HighModerate to High[11][12]
Processability GoodFair (often requires diluents)[11][12]
Electrical Insulation ExcellentGood[10]
Mechanical Strength Good to ExcellentExcellent[10]
Chemical Resistance GoodExcellent[10]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for synthesizing this compound via the epoxidation of 4-vinyl-1-cyclohexene.

Materials:

  • 4-vinyl-1-cyclohexene

  • tert-Butyl hydroperoxide (TBHP) or meta-chloroperoxybenzoic acid (mCPBA)

  • Solvent (if required, e.g., dichloromethane (B109758) for mCPBA)

  • Catalyst (if using TBHP, e.g., molybdenum-based)

  • Jacketed four-neck glass reactor (0.25 L)

  • Stirrer, thermocouple, and heating/cooling bath

Procedure:

  • Charge the reactor with known amounts of 4-vinyl-1-cyclohexene and the oxidant (e.g., TBHP). The molar ratio of olefin to oxidant can be varied (e.g., 1:1 to 10:1).[13]

  • Begin stirring (300-600 rpm) and bring the reaction mixture to the desired temperature (e.g., 323-353 K or 50-80 °C), maintaining it within ±0.5 K.[13]

  • If using a catalyst, add it to the mixture to initiate the reaction (t=0).[13] For mCPBA, the reaction is often run at or below room temperature.

  • Monitor the reaction progress by taking samples at specific time intervals.

  • Analyze the samples using gas chromatography (GC) to determine the conversion of the starting material and the selectivity for this compound.[13]

  • Upon completion, the product is isolated and purified, typically through distillation after quenching and washing steps to remove unreacted reagents and byproducts.

Protocol 2: Cationic UV Curing of a VCMO-based Formulation

This protocol outlines a general procedure for the photopolymerization of a formulation containing this compound.

Materials:

  • This compound (VCMO) or other cycloaliphatic epoxide

  • Polyol (optional, as a chain transfer agent to improve flexibility, e.g., 1,4-butanediol)[7][14]

  • Cationic photoinitiator (e.g., triaryl sulfonium (B1226848) or iodonium (B1229267) salts, ~0.3-1.0 wt%)[7][14][15]

  • Substrate (e.g., glass slides)

  • UV curing system (e.g., Fusion system with an H-bulb)

Procedure:

  • Formulation: Prepare the resin mixture by combining the cycloaliphatic epoxide, polyol (if used), and cationic photoinitiator in a light-protected container. Ensure thorough mixing until the photoinitiator is completely dissolved.

  • Sample Preparation: Apply a thin film of the formulation onto a substrate. For mechanical testing, the resin can be injected between two glass slides separated by spacers (e.g., 150-300 microns thick).[14]

  • UV Curing: Expose the sample to a UV light source. The exposure time and intensity will depend on the specific formulation and equipment. For example, pass the sample through a belt-driven UV curing system at a set speed.[14] Cationic polymerization can continue even after the UV source is removed (dark cure).

  • Property Analysis: After curing, evaluate the properties of the polymer.

    • Hardness: Can be measured using methods like pendulum hardness testing.[7]

    • Flexibility: Can be assessed with tests like the wedge-bend method.[7]

    • Conversion: The degree of epoxide conversion can be determined using techniques like Real-Time FT-IR or Raman spectroscopy by monitoring the disappearance of the characteristic epoxide peak.[14]

    • Thermal Properties: Glass transition temperature (Tg) can be measured using Dynamic Mechanical Analysis (DMA) or Differential Scanning Calorimetry (DSC).[14]

Visualizations

Synthesis_VCMO cluster_reactants Reactants cluster_products Products r1 4-Vinylcyclohexene p1 This compound r1->p1 + Reaction r2 Peroxy Acid (e.g., mCPBA) r2->p1 p2 Carboxylic Acid

Caption: Synthesis of this compound via epoxidation.

Polymerization_Pathways cluster_epoxy Epoxy Group Polymerization cluster_vinyl Vinyl Group Polymerization VCMO This compound Epoxy_Init Cationic Initiator (e.g., H+) VCMO->Epoxy_Init Vinyl_Init Radical Initiator VCMO->Vinyl_Init Epoxy_Polymer Polyether Network (Ring-Opening) Epoxy_Init->Epoxy_Polymer Initiation & Propagation Vinyl_Polymer Polyalkene Chain (Addition) Vinyl_Init->Vinyl_Polymer Initiation & Propagation

Caption: Dual polymerization pathways of this compound.

Experimental_Workflow Formulation 1. Formulation (Epoxy + Initiator + Additives) Application 2. Substrate Application (Film Casting) Formulation->Application Curing 3. UV Curing (Photopolymerization) Application->Curing Analysis 4. Property Analysis (Mechanical, Thermal, etc.) Curing->Analysis Result Cured Polymer Film Analysis->Result

Caption: Experimental workflow for UV curing and polymer analysis.

References

Safety Operating Guide

Navigating the Safe Disposal of 1,2-Epoxy-4-vinylcyclohexane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,2-Epoxy-4-vinylcyclohexane, a flammable liquid and potential irritant. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including protective gloves, clothing, and eye/face protection[1][2]. All handling of this compound should occur in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors[1][3]. Keep the chemical away from heat, sparks, open flames, and other ignition sources, as it is a flammable liquid[1][2][4][5][6][7]. Use non-sparking tools and explosion-proof equipment when handling this substance[1][2][4].

Spill Management

In the event of a spill, immediate containment is crucial to prevent environmental contamination. Do not allow the chemical to enter drains or sewers[2][4][8].

For small spills:

  • Absorb the spill with an inert, non-combustible material such as sand, activated carbon, or other suitable absorbents[8].

  • Collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal[1][4].

For large spills:

  • Construct a dike or dig a trench to contain the spill[8].

  • Use foam to suppress evaporation[8].

  • Transfer the material to a tank truck or a specialized collector using an explosion-proof pump for recycling or disposal at a waste treatment facility[8].

Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed waste disposal company.

Key Disposal Steps:

  • Containerization: Place waste this compound and any contaminated materials (e.g., absorbent materials from spills, contaminated PPE) into a suitable, tightly sealed, and properly labeled container[1][3].

  • Professional Disposal: Arrange for the collection and disposal of the waste by a licensed and approved waste disposal facility[2][3][4][5]. Incineration is the preferred method of disposal[2][4].

  • Environmental Precaution: Under no circumstances should this compound be disposed of in the sanitary sewer or released into the environment[2][4].

Quantitative Disposal Data

Currently, specific quantitative limits for the disposal of this compound are not publicly available and would be determined by local, state, and federal regulations, as well as the specific capabilities of the licensed waste disposal facility.

ParameterValueSource
Recommended Disposal MethodIncineration[2][4]
UN Number3271[3]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Initial Handling & Assessment cluster_1 Spill Management cluster_2 Waste Containment & Disposal start Waste this compound Generated assess_spill Spill or Contained Waste? start->assess_spill spill Spill Occurs assess_spill->spill Spill contained_waste Contained Waste assess_spill->contained_waste Contained contain_spill Contain Spill with Inert Material spill->contain_spill collect_waste Collect Contaminated Material in Sealed Container contain_spill->collect_waste label_container Properly Label Container collect_waste->label_container contained_waste->label_container contact_disposal Contact Licensed Waste Disposal Company label_container->contact_disposal final_disposal Incineration by Approved Facility contact_disposal->final_disposal

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1,2-Epoxy-4-vinylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,2-Epoxy-4-vinylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for this compound (also known as 4-Vinyl-1-cyclohexene 1,2-epoxide), a reactive cyclic epoxide used in various polymer chemistry applications. Adherence to these protocols is essential for ensuring laboratory safety and operational integrity.

Physicochemical and Toxicity Data

A summary of key quantitative data for this compound is presented below for easy reference.

PropertyValueReference
Chemical Formula C₈H₁₂O[1]
Physical State Liquid[1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 169 °C[3][4]
Melting Point -99.99 °C[3]
Flash Point 46 °C (114.8 °F) - closed cup[3][4]
Density 0.952 g/mL at 25 °C[3][4]
Acute Oral Toxicity (Rat LD50) 1.904 - 1.92 g/kg (Harmful if swallowed)[3][5]
Acute Dermal Toxicity (Rabbit LD50) 2,716.8 mg/kg (Minimally toxic)[5]
Storage Temperature 2-8°C in a cool, dry, and well-ventilated place[2][3][4]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1][6]

Protection TypeSpecification
Hand Protection Neoprene or nitrile rubber gloves.[1][6]
Eye Protection Chemical goggles or a face shield.[1][3] Contact lenses should not be worn.[1][6]
Skin and Body Wear suitable protective clothing, such as a lab coat or a complete suit protecting against chemicals.[1][3]
Respiratory A NIOSH-certified organic vapor (black cartridge) respirator is recommended where inhalation may occur.[1]

Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[1][6]

Experimental Protocols: Handling and Disposal

Strict adherence to the following procedures is crucial for the safe handling and disposal of this compound.

Safe Handling Protocol
  • Ventilation: Always handle this chemical in a well-ventilated area or under a chemical fume hood to prevent the accumulation of vapors.[1][2]

  • Ignition Sources: This is a flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.[1][2][5] Use non-sparking tools and explosion-proof equipment.[1][5][7]

  • Static Discharge: Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[1][2][6]

  • Personal Hygiene: Avoid all eye and skin contact.[1][6] Do not breathe vapor or mist.[1][6] Do not eat, drink, or smoke when using this product.[6] Wash hands and other exposed areas with mild soap and water before breaks and after finishing work.[1]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as acids, amines, and oxidizing agents.[1][6] Keep containers tightly closed and upright to prevent leakage.[3] Recommended storage temperature is 2-8°C.[3][4]

Disposal Plan
  • Waste Characterization: Unused this compound is considered hazardous waste.

  • Container Management: Handle empty containers with care as they may contain flammable residual vapors.[1][6]

  • Disposal Method: Dispose of the chemical and its container in accordance with local, state, and federal regulations. This typically involves incineration by a licensed waste disposal company.[5][6] Do not dispose of waste into sewers.[6]

  • Contaminated Materials: Any materials used to clean up spills, such as absorbents, should be collected in an appropriate container for disposal.[1]

Emergency Procedures

First-Aid Measures
  • Inhalation: Remove the victim to fresh air and keep them at rest in a comfortable breathing position. If feeling unwell, seek medical advice.[1][6]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical advice if irritation persists.[1][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6]

Spill Response Workflow

The following diagram outlines the procedural steps for managing a spill of this compound.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Containment Containment & Cleanup cluster_Disposal Disposal cluster_Final_Steps Post-Cleanup spill Spill Occurs evacuate Evacuate unnecessary personnel spill->evacuate ignite Eliminate all ignition sources evacuate->ignite ventilate Ensure adequate ventilation ignite->ventilate ppe Don appropriate PPE ventilate->ppe contain Contain spill with dikes or absorbents ppe->contain absorb Collect with absorbent material using non-sparking tools contain->absorb container Place waste in a sealed, labeled container absorb->container dispose Dispose of waste according to regulations container->dispose decontaminate Decontaminate the area and equipment dispose->decontaminate report Report the incident decontaminate->report

Caption: Workflow for handling a spill of this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Epoxy-4-vinylcyclohexane
Reactant of Route 2
Reactant of Route 2
1,2-Epoxy-4-vinylcyclohexane

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